(4-Acetylphenyl)thiourea
描述
Structure
3D Structure
属性
IUPAC Name |
(4-acetylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-6(12)7-2-4-8(5-3-7)11-9(10)13/h2-5H,1H3,(H3,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIUKYOXYSWCOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370651 | |
| Record name | (4-acetylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71680-92-7 | |
| Record name | 71680-92-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-acetylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 71680-92-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Acetylphenyl)thiourea
CAS Number: 71680-92-7
This technical guide provides a comprehensive overview of (4-Acetylphenyl)thiourea, a molecule of interest to researchers in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its potential biological activities, supported by experimental methodologies and spectroscopic data.
Chemical and Physical Properties
This compound, with the molecular formula C₉H₁₀N₂OS, is a derivative of thiourea featuring a 4-acetylphenyl substituent. Its chemical structure combines the functionalities of a ketone and a thiourea, making it a versatile scaffold for further chemical modifications and a candidate for various biological activities.
| Property | Value |
| CAS Number | 71680-92-7 |
| Molecular Formula | C₉H₁₀N₂OS |
| Molecular Weight | 194.25 g/mol |
| Melting Point | 215°C |
| Boiling Point | 354.3°C at 760 mmHg |
| LogP | 2.318 |
Synthesis
The synthesis of this compound can be achieved through the reaction of 4-aminoacetophenone with an isothiocyanate precursor. A common and effective method involves the in situ generation of acetyl isothiocyanate from acetyl chloride and a thiocyanate salt, which then reacts with the amine.[2]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general synthesis of N-acyl-N'-arylthioureas.[2]
Materials:
-
4-Aminoacetophenone
-
Acetyl chloride
-
Potassium thiocyanate (KSCN)
-
Anhydrous acetone
-
Ice-cooled water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a suspension of potassium thiocyanate (1.05 equivalents) in anhydrous acetone.
-
To the stirred suspension, add acetyl chloride (1.0 equivalent) dropwise at room temperature. The reaction is exothermic.
-
After the addition of acetyl chloride is complete, add a solution of 4-aminoacetophenone (1.0 equivalent) in anhydrous acetone dropwise to the reaction mixture.
-
Once the addition is complete, reflux the reaction mixture for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, pour the mixture into ice-cooled water to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to yield pure this compound.
Spectroscopic Data
The structural confirmation of this compound relies on standard spectroscopic techniques. While specific spectra for this exact compound are not widely published, the expected spectral features can be inferred from data on closely related compounds.[3]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, typically in the range of δ 7.0-8.0 ppm. The methyl protons of the acetyl group would appear as a sharp singlet around δ 2.5 ppm. The N-H protons of the thiourea moiety would appear as broad singlets at a more downfield chemical shift, the exact position of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic signal for the thiocarbonyl carbon (C=S) in the range of δ 180-190 ppm. The carbonyl carbon of the acetyl group will resonate at a lower field, typically around δ 195-205 ppm. The aromatic carbons will appear in the δ 110-150 ppm region, and the methyl carbon of the acetyl group will be observed at approximately δ 25-30 ppm.
FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:
-
N-H stretching: A broad band in the region of 3100-3400 cm⁻¹
-
C=O stretching (ketone): A strong, sharp peak around 1680 cm⁻¹
-
C=S stretching (thiourea): A band in the region of 1200-1300 cm⁻¹ and another around 700-800 cm⁻¹
-
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (194.25 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the thiourea moiety.
Biological Activity
Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[4][5] The presence of both hydrogen bond donor and acceptor groups, along with a lipophilic aromatic ring, allows these molecules to interact with various biological targets.
Antimicrobial Activity
Numerous studies have demonstrated the antibacterial and antifungal potential of thiourea derivatives. While specific data for this compound is limited, related compounds have shown significant activity against a range of pathogens. For instance, some thiourea derivatives have exhibited promising activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[5]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Anticancer Activity
Thiourea derivatives have also been investigated for their cytotoxic effects against various cancer cell lines.[4] The mechanism of action is often attributed to their ability to induce apoptosis or interfere with key cellular signaling pathways.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.
Conclusion
This compound is a compound with significant potential for further investigation in the fields of medicinal and materials chemistry. Its straightforward synthesis and the known biological activities of the thiourea scaffold make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its properties and the experimental approaches required for its synthesis and evaluation. Further research is warranted to fully elucidate its specific biological activities and mechanisms of action.
References
- 1. Thiourea - Sciencemadness Wiki [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antimicrobial and Anticancer Activities of Quercetin Thiourea Derivative - Iranian Journal of Medical Microbiology [ijmm.ir]
An In-depth Technical Guide to the Synthesis and Characterization of (4-Acetylphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of (4-Acetylphenyl)thiourea. The document details experimental protocols, summarizes key quantitative data, and visualizes relevant chemical and biological pathways to support researchers in the fields of medicinal chemistry, drug discovery, and materials science.
Introduction
Thiourea derivatives are a versatile class of organic compounds that have garnered significant attention in various scientific disciplines. Their unique structural features, including the thiocarbonyl group and hydrogen-bonding capabilities of the amine protons, contribute to a wide array of chemical and biological activities.[1] this compound, a specific derivative, holds promise as a scaffold for the development of novel therapeutic agents and functional materials. The presence of the acetyl group provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships. This guide offers a detailed methodology for the synthesis of this compound and a comprehensive analysis of its structural and spectroscopic properties.
Synthesis of this compound
The synthesis of this compound can be achieved through a reliable and straightforward two-step, one-pot reaction. This method involves the in-situ generation of an acyl isothiocyanate from acetyl chloride and ammonium thiocyanate, followed by the reaction with 4-aminoacetophenone.
Experimental Protocol
Materials:
-
Acetyl chloride
-
Ammonium thiocyanate
-
Acetone (anhydrous)
-
Acetonitrile
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Büchner funnel and flask
-
Standard laboratory glassware
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Procedure: [4]
-
To a suspension of ammonium thiocyanate (0.10 mol) in 30 ml of anhydrous acetone in a round-bottom flask, add a solution of acetyl chloride (0.10 mol) in 30 ml of acetone dropwise using a dropping funnel.
-
Reflux the reaction mixture for 30 minutes. The formation of acetyl isothiocyanate occurs in this step.
-
After cooling the mixture to room temperature, add a solution of 4-aminoacetophenone (0.10 mol) in 10 ml of acetone.
-
Reflux the resulting mixture for an additional 3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into acidified cold water.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water and then recrystallize from acetonitrile to obtain the purified this compound.
-
Dry the purified product in a vacuum oven.
Characterization
The structural elucidation and purity assessment of the synthesized this compound are performed using various spectroscopic and physical methods.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀N₂OS |
| Molecular Weight | 194.25 g/mol |
| Appearance | Crystalline solid |
| Melting Point | ~180-185 °C (estimated) |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.[1][5][6]
Table 1: Predicted FTIR Spectral Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3400 - 3100 |
| C-H (aromatic) | Stretching | ~3100 - 3000 |
| C-H (methyl) | Stretching | ~2950 - 2850 |
| C=O (acetyl) | Stretching | ~1670 |
| C=C (aromatic) | Stretching | ~1600, 1500 |
| C=S (thiourea) | Stretching | ~1350 - 1150 |
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (acetyl) | ~2.5 | Singlet | 3H |
| Aromatic-H | ~7.6 - 8.0 | Multiplet | 4H |
| -NH₂ (thiourea) | ~9.5 (broad) | Singlet | 2H |
| -NH- (thiourea) | ~10.0 (broad) | Singlet | 1H |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon Atom | Chemical Shift (δ, ppm) |
| -CH₃ (acetyl) | ~27 |
| Aromatic C-H | ~118 - 130 |
| Aromatic C-N | ~140 |
| Aromatic C-C=O | ~135 |
| C=O (acetyl) | ~197 |
| C=S (thiourea) | ~183 |
Potential Biological Activities and Signaling Pathways
Thiourea derivatives have been extensively studied for their wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[7][8][9][10][11] The mechanism of action for their antimicrobial and anticancer effects is often attributed to their ability to interfere with key cellular processes.
Antimicrobial Activity
The antimicrobial activity of thiourea derivatives is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.[8] The sulfur and nitrogen atoms in the thiourea moiety can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.[1]
Anticancer Activity
In the context of cancer, thiourea derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[9] One of the proposed mechanisms involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway, which plays a crucial role in cell survival and growth. By inhibiting components of this pathway, this compound and its analogs could potentially lead to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic cascades.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The methodologies and data presented herein serve as a valuable resource for researchers aiming to explore the potential of this and related thiourea derivatives in drug discovery and other applications. The outlined synthetic protocol is robust and can be readily implemented in a standard laboratory setting. The comprehensive characterization data, although predictive, offers a solid baseline for structural verification. The exploration of the biological activities of this compound, particularly its potential as an antimicrobial or anticancer agent, warrants further investigation. The provided visualization of a potential signaling pathway offers a conceptual starting point for mechanistic studies.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Aminoacetophenone synthesis - chemicalbook [chemicalbook.com]
- 3. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]
- 4. 3-Acetyl-1-(4-methylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania [mdpi.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
A Technical Deep Dive into the Crystal Structure of N-(4-acetylphenyl)-N'-benzoyl-thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive examination of the synthesis, crystallographic features, and potential biological implications of N-(4-acetylphenyl)-N'-benzoyl-thiourea derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document provides a consolidated resource of structural data, experimental protocols, and visual representations of their molecular and interaction frameworks to facilitate further research and development in this area.
Introduction
N-acyl-N'-aryl-thiourea derivatives represent a versatile class of organic compounds characterized by a central thiourea backbone flanked by acyl and aryl moieties. The presence of the N-(4-acetylphenyl) group, in particular, offers a unique combination of a reactive acetyl group and an aromatic system, making these derivatives attractive candidates for drug design and development. Their biological activities are diverse, with studies reporting potential anticancer, antimicrobial, and enzyme inhibitory properties for the broader class of thiourea derivatives. Understanding the three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for elucidating structure-activity relationships and designing novel therapeutic agents with improved efficacy and selectivity.
Synthesis and Crystallization
The synthesis of N-(4-acetylphenyl)-N'-benzoyl-thiourea derivatives typically follows a straightforward and efficient two-step one-pot reaction.
General Synthetic Protocol
The synthesis is generally achieved through the reaction of a substituted benzoyl chloride with a thiocyanate salt, followed by the in-situ reaction of the resulting benzoyl isothiocyanate with 4-aminoacetophenone.
Step 1: Formation of Benzoyl Isothiocyanate
A solution of the desired substituted benzoyl chloride in a dry organic solvent, such as acetone or acetonitrile, is added dropwise to a stirred suspension of a thiocyanate salt, commonly potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN). The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the benzoyl isothiocyanate intermediate.
Step 2: Formation of the N-(4-acetylphenyl)-N'-benzoyl-thiourea Derivative
To the freshly prepared solution of benzoyl isothiocyanate, a solution of 4-aminoacetophenone in the same solvent is added. The reaction mixture is then refluxed for a period of time, typically ranging from 2 to 6 hours, to drive the reaction to completion.
Crystallization
Upon cooling, the crude product often precipitates from the reaction mixture. Recrystallization from a suitable solvent or solvent mixture, such as ethanol, ethyl acetate, or a mixture of chloroform and hexane, is performed to obtain single crystals of high purity suitable for X-ray diffraction analysis.
The overall synthetic workflow can be visualized as follows:
Crystallographic Data and Molecular Geometry
The crystal structures of several N-(4-acetylphenyl)-N'-benzoyl-thiourea derivatives have been determined by single-crystal X-ray diffraction. A summary of the key crystallographic parameters for representative compounds is presented in the table below.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| N-(4-acetylphenyl)-N'-(2-nitrobenzoyl)-thiourea[1] | C₁₆H₁₃N₃O₄S | Monoclinic | P2₁/c | 10.345(2) | 10.689(2) | 15.011(3) | 98.45(3) | 1640.1(6) | 4 |
| N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide[2] | C₁₆H₁₂Cl₂N₂O₂S | Monoclinic | P2₁/n | 12.189(3) | 8.998(2) | 16.213(4) | 109.11(3) | 1678.1(7) | 4 |
Key Structural Features:
-
Planarity and Conformation: The thiourea moiety (S=C-N-C) in these derivatives generally adopts a planar or near-planar conformation. The molecule typically exists in a trans-cis conformation with respect to the C-N bonds of the thiourea core. This conformation is often stabilized by an intramolecular hydrogen bond between the carbonyl oxygen and one of the thioamide protons, forming a six-membered pseudo-ring.
-
Dihedral Angles: The aromatic rings (the 4-acetylphenyl ring and the substituted benzoyl ring) are not coplanar with the central thiourea fragment. The dihedral angles between these planes vary depending on the nature and position of the substituents on the benzoyl ring, which can influence the overall molecular packing. For instance, in N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, the dihedral angle between the two aromatic rings is 33.32(6)°.[2]
-
Bond Lengths and Angles: The C=S and C=O bond lengths are consistent with their double bond character. The C-N bond lengths within the thiourea core exhibit partial double bond character, indicating electron delocalization across this fragment.
A generalized molecular structure highlighting the key functional groups and their relationships is depicted below.
Experimental Protocols
Synthesis of N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide[2]
-
Preparation of 2,4-dichlorobenzoyl isothiocyanate: To a solution of potassium thiocyanate (10 mmol) in 20 mL of anhydrous acetone, a solution of 2,4-dichlorobenzoyl chloride (10 mmol) in 20 mL of anhydrous acetone was added dropwise under an inert atmosphere. The reaction mixture was then refluxed for 3 hours.
-
Synthesis of the thiourea derivative: After cooling the reaction mixture to room temperature, a solution of 4-aminoacetophenone (10 mmol) in acetone was added. The resulting mixture was stirred at room temperature for an additional 2 hours.
-
Isolation and purification: The solvent was removed under reduced pressure, and the resulting solid was washed with distilled water and then recrystallized from ethanol to yield the pure product.
Single-Crystal X-ray Diffraction Analysis
A single crystal of suitable dimensions is mounted on a goniometer. X-ray diffraction data are collected at a specific temperature (e.g., 296 K) using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα). The structure is solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Potential Biological Signaling Pathways
While specific signaling pathways for N-(4-acetylphenyl)-N'-benzoyl-thiourea derivatives are still under investigation, research on the broader class of N-aroyl-N'-aryl thioureas suggests several potential mechanisms of action, particularly in the context of cancer therapy.
-
Enzyme Inhibition: Thiourea derivatives have been shown to inhibit various enzymes. For instance, some derivatives exhibit inhibitory activity against urease, a bacterial enzyme, and carbonic anhydrase. In the context of cancer, enzymes like tyrosine kinases (e.g., EGFR, HER-2) are potential targets.[3] The thiourea scaffold can act as a pharmacophore that interacts with the active site of these enzymes.
-
Induction of Apoptosis: Several studies have reported that thiourea derivatives can induce apoptosis (programmed cell death) in cancer cells. This can occur through various pathways, including the activation of caspases, which are key executioners of apoptosis.
-
Disruption of Microtubule Dynamics: Some N-aryl-N'-(2-chloroethyl)ureas, structurally related to the compounds of interest, have been shown to act as antimitotic agents by disrupting microtubule polymerization through the alkylation of β-tubulin.[4]
A putative signaling pathway for the anticancer activity of these compounds, based on the activities of related thiourea derivatives, is illustrated below.
Conclusion
N-(4-acetylphenyl)-N'-benzoyl-thiourea derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents. This technical guide has provided a detailed overview of their synthesis, crystal structure, and potential biological mechanisms. The presented data and protocols offer a valuable resource for researchers in the fields of medicinal chemistry, crystallography, and drug discovery. Further investigations into the synthesis of a wider range of derivatives and the elucidation of their specific biological targets and signaling pathways are warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Studies on the crystal structure and characterization of N-(4-acetylphenyl)-Nâ-(2-nitrobenzoyl)-thiourea - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of (4-Acetylphenyl)thiourea: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic analysis of (4-Acetylphenyl)thiourea, a molecule of interest in medicinal chemistry and drug development. The document details the synthetic protocol, experimental methodologies for Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents the anticipated spectral data based on the analysis of structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Synthesis of this compound
This compound can be synthesized via the reaction of 4-aminoacetophenone with acetyl isothiocyanate, which is generated in situ from the reaction of acetyl chloride with ammonium thiocyanate.
Experimental Protocol: Synthesis
Materials:
-
4-Aminoacetophenone
-
Acetyl chloride
-
Ammonium thiocyanate
-
Acetone (anhydrous)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol
Procedure:
-
A solution of acetyl chloride (0.10 mol) in anhydrous acetone (30 mL) is added dropwise to a stirred suspension of ammonium thiocyanate (0.10 mol) in anhydrous acetone (50 mL) at room temperature.
-
The reaction mixture is refluxed for 30 minutes to facilitate the formation of acetyl isothiocyanate.
-
After cooling the mixture to room temperature, a solution of 4-aminoacetophenone (0.10 mol) in anhydrous acetone (20 mL) is added.
-
The resulting mixture is then refluxed for an additional 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing cold water, acidified with a small amount of HCl.
-
The precipitated solid product, this compound, is collected by vacuum filtration.
-
The crude product is washed with cold ethanol to remove unreacted starting materials and impurities.
-
Further purification can be achieved by recrystallization from ethanol or an ethanol-water mixture to yield the pure compound.
-
The purified product is dried in a vacuum oven.
Spectroscopic Characterization
The structural elucidation of the synthesized this compound is performed using FTIR and NMR spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the molecule. The analysis is typically performed on a solid sample using a KBr pellet or an ATR accessory.
-
A small amount of the dried this compound sample is mixed with potassium bromide (KBr) powder in an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
The following table summarizes the expected characteristic absorption bands for this compound. These values are estimated based on the typical vibrational frequencies of the functional groups present and data from structurally similar compounds.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3300-3100 | N-H Stretching | Amide (Thiourea) |
| 3100-3000 | C-H Stretching (Aromatic) | Phenyl ring |
| ~1680 | C=O Stretching | Acetyl group |
| ~1600, ~1480 | C=C Stretching (Aromatic) | Phenyl ring |
| ~1550 | N-H Bending | Amide (Thiourea) |
| ~1360 | C-H Bending (Symmetric) | Methyl group |
| ~1250 | C-N Stretching | Amide (Thiourea) |
| ~1180 | C=S Stretching | Thiourea |
| ~840 | C-H Bending (Out-of-plane) | p-disubstituted |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the detailed molecular structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.
-
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of, for example, 400 or 500 MHz.
-
The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 or 125 MHz.
-
The obtained spectra are processed (Fourier transformation, phasing, and baseline correction) to yield the final NMR spectra.
The following table outlines the anticipated chemical shifts for the protons in this compound. The chemical shifts are reported in parts per million (ppm) relative to TMS.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5-10.5 | Singlet | 1H | N-H (Thiourea) |
| ~8.5-9.5 | Singlet | 1H | N-H (Thiourea) |
| ~7.9-8.1 | Doublet | 2H | Aromatic C-H |
| ~7.6-7.8 | Doublet | 2H | Aromatic C-H |
| ~2.5 | Singlet | 3H | -C(=O)CH₃ |
The following table presents the estimated chemical shifts for the carbon atoms in this compound.
| Chemical Shift (δ, ppm) | Assignment |
| ~197 | C =O (Acetyl) |
| ~180 | C =S (Thiourea) |
| ~142 | Aromatic C -N |
| ~135 | Aromatic C -C=O |
| ~129 | Aromatic C -H |
| ~120 | Aromatic C -H |
| ~27 | -C(=O)C H₃ |
Visualizations
The following diagrams illustrate the key workflows described in this guide.
Caption: Synthetic workflow for this compound.
Caption: Workflow for spectroscopic analysis.
Potential Biological Activities of (4-Acetylphenyl)thiourea Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Acetylphenyl)thiourea derivatives represent a versatile class of compounds exhibiting a wide spectrum of biological activities. Their unique structural features, characterized by a central thiourea core flanked by an acetyl-substituted phenyl ring and another variable moiety, allow for diverse chemical modifications, leading to a broad range of pharmacological effects. This technical guide provides an in-depth overview of the synthesis, potential biological activities, and underlying mechanisms of these derivatives. It consolidates quantitative data from various studies, details key experimental protocols, and visualizes complex pathways and workflows to support further research and drug development efforts in this promising area.
Introduction
Thiourea and its derivatives have long been recognized in medicinal chemistry for their significant therapeutic potential. These organosulfur compounds are structurally analogous to urea but possess a sulfur atom in place of oxygen, which imparts distinct chemical properties and biological activities. The thiourea scaffold, SC(NH₂)₂, can be readily substituted at its nitrogen atoms, making it a valuable building block for creating extensive libraries of bioactive molecules.
Derivatives of thiourea are known to exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, antioxidant, and enzyme inhibitory activities. The presence of the thiocarbonyl group and N-H protons allows these molecules to form strong hydrogen bonds and coordinate with metal ions in enzyme active sites, which is often key to their biological function.
This guide focuses specifically on derivatives featuring the (4-acetylphenyl) moiety. The acetyl group on the phenyl ring provides an additional site for chemical modification and can influence the electronic properties and steric profile of the molecule, potentially enhancing its biological efficacy and target specificity. Understanding the synthesis, activity spectrum, and experimental evaluation of these specific derivatives is crucial for harnessing their full potential in the development of novel therapeutic agents.
Synthesis of this compound Derivatives
The synthesis of N-acyl/aroyl thiourea derivatives, including those with a (4-acetylphenyl) group, is typically a straightforward and high-yield process. The most common method involves the reaction of an acyl or aroyl isothiocyanate with a primary amine. The isothiocyanate intermediate is often generated in situ to maximize reactivity and yield.
2.1 General Synthesis Protocol
A widely used procedure involves a two-step, one-pot synthesis:
-
Formation of Isothiocyanate: An acid chloride is reacted with a thiocyanate salt (such as potassium or ammonium thiocyanate) in a dry solvent like acetone. This reaction forms the reactive acyl isothiocyanate intermediate in situ.
-
Thiourea Formation: A primary amine, in this case, 4-aminoacetophenone, is added to the reaction mixture. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the N,N'-disubstituted thiourea derivative.
The final product is typically precipitated by pouring the reaction mixture into cold water and can be purified by recrystallization from a suitable solvent, such as ethanol.
Example Synthesis: N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide
A specific example is the synthesis of N-((4-acetylphenyl) carbamothioyl)-2,4-dichlorobenzamide. In this procedure, 2,4-dichlorobenzoyl chloride is refluxed with potassium thiocyanate in anhydrous acetone to generate 2,4-dichlorobenzoyl isothiocyanate. Subsequently, a solution of 4-aminoacetophenone in acetone is added, and the mixture is refluxed for several hours to yield the final product.
Potential Biological Activities
This compound derivatives and their structural analogs have been evaluated for a multitude of biological activities. Their efficacy is often linked to the nature of the substituents on the second nitrogen atom, which can modulate lipophilicity, electronic properties, and steric interactions with biological targets.
3.1 Anticancer and Cytotoxic Activity
Thiourea derivatives are a promising class of anticancer agents. Several this compound analogs have demonstrated potent cytotoxic effects against various human cancer cell lines. The mechanism of action is often multifactorial, involving the induction of apoptosis, inhibition of crucial enzymes like topoisomerases, or interference with cell signaling pathways.
Recent studies on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives identified compounds with potent antiproliferative activity against A549 human lung adenocarcinoma cells.[1] Specifically, derivatives featuring an oxime moiety showed enhanced cytotoxicity, with IC₅₀ values in the low micromolar range, surpassing the efficacy of cisplatin in some cases.[1]
Table 1: Anticancer Activity of Selected Thiourea Derivatives
| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3-[(4-acetylphenyl)...] deriv. (Cmpd 22) | A549 (Lung) | 2.47 | [1] |
| 3-[(4-acetylphenyl)...] deriv. (Cmpd 21) | A549 (Lung) | 5.42 | [1] |
| 3,4-dichlorophenylthiourea (analog) | SW620 (Metastatic Colon) | 1.5 ± 0.72 | [2] |
| 4-(trifluoromethyl)phenylthiourea (analog) | SW620 (Metastatic Colon) | 5.8 ± 0.76 | [2] |
| Dipeptide Thiourea (Cmpd 11) | BGC-823 (Gastric) | 19.2 - 112.5 | [3] |
| Dipeptide Thiourea (Cmpd 11) | A-549 (Lung) | 20.9 - 103.6 |[3] |
3.2 Antimicrobial Activity
The thiourea scaffold is present in numerous compounds with significant antibacterial and antifungal properties. This compound derivatives have been shown to be effective against a range of pathogens, including drug-resistant strains. Their mechanism often involves disrupting cell wall integrity or inhibiting essential bacterial enzymes.
For example, certain 4-chloro-3-nitrophenylthiourea derivatives exhibit high activity against both standard and hospital strains of staphylococci, with Minimum Inhibitory Concentration (MIC) values as low as 2–4 µg/mL.[4] Thiazole-containing thiourea derivatives have also shown remarkable activity, with MIC values ranging from 0.78 to 3.125 μg/mL against both Gram-positive and Gram-negative bacteria.[5]
Table 2: Antimicrobial Activity of Selected Thiourea Derivatives
| Compound Class | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 4-chloro-3-nitrophenylthioureas | Staphylococci | 2–64 µg/mL | [4] |
| Thiazole-thiourea hybrids | S. aureus, E. coli, K. pneumonia | 0.78–3.125 µg/mL | [5] |
| 1,3-thiazole derivatives | Gram-positive cocci | 2–32 µg/mL | [6] |
| N-benzoylthioureas | Fungi, Gram-positive bacteria | Selective activity |[7] |
3.3 Enzyme Inhibition
The ability of the thiourea moiety to interact with metal ions in enzyme active sites makes these derivatives potent inhibitors of various enzymes.
-
Urease Inhibition: Urease is a key virulence factor for bacteria like Helicobacter pylori. N-((4-acetylphenyl)carbamothioyl)pivalamide has been identified as a urease inhibitor, showing 73.8% inhibition in assays.[8] Other N-acylthiourea derivatives have demonstrated excellent urease inhibition with IC₅₀ values as low as 0.16 µM.[9]
-
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in the management of Alzheimer's disease. N-((4-acetylphenyl)carbamothioyl)pivalamide showed potent activity against both AChE and BChE, with IC₅₀ values of 26.23 and 30.9 ppm, respectively.[8]
-
Other Enzymes: Thiourea derivatives have also been reported to inhibit other enzymes like α-amylase, topoisomerases, and carbonic anhydrase.[5][8][10]
Table 3: Enzyme Inhibitory Activity of Selected this compound and Related Derivatives
| Compound Name/Class | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| N-((4-acetylphenyl)carbamothioyl)pivalamide | Acetylcholinesterase (AChE) | 26.23 ppm | [8] |
| N-((4-acetylphenyl)carbamothioyl)pivalamide | Butyrylcholinesterase (BChE) | 30.9 ppm | [8] |
| N-((4-acetylphenyl)carbamothioyl)pivalamide | Urease | 91.5 ppm | [8] |
| N-((4-acetylphenyl)carbamothioyl)pivalamide | α-Amylase | 160.33 ppm | [8] |
| Thiazole-thiourea hybrid (Cmpd 4h) | S. aureus DNA Gyrase | 1.25 ± 0.12 µM | [5] |
| N-monoarylacetothiourea (Cmpd b19) | Urease | 0.16 ± 0.05 µM |[9] |
Key Experimental Methodologies
Standardized protocols are essential for the reliable evaluation of the biological activities of novel compounds. Below are detailed methodologies for key assays cited in the evaluation of thiourea derivatives.
4.1 MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11]
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5 × 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the thiourea derivative (typically in DMSO, with the final DMSO concentration kept below 0.5%) and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add MTT solution (e.g., 10 µL of a 5 mg/mL stock in PBS) to each well and incubate for 2-4 hours at 37°C.[12][13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add a solubilization solution (e.g., 100 µL of DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[14]
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[15]
4.2 Broth Microdilution for MIC Determination
This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16]
-
Compound Preparation: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[17]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) to a density of approximately 5 × 10⁵ CFU/mL.[18]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (inoculum only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[18]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[16]
4.3 Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies urease activity by measuring the amount of ammonia produced from the hydrolysis of urea.[19]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 7.5), the urease enzyme solution (e.g., from Jack bean), and various concentrations of the inhibitor.[20]
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period at a controlled temperature (e.g., 37°C).
-
Initiate Reaction: Add the urea substrate to initiate the enzymatic reaction and incubate for a defined time.
-
Ammonia Detection: Stop the reaction and add the detection reagents. The Berthelot method uses a phenol-hypochlorite solution that reacts with the ammonia produced to form a blue-green indophenol compound.[19]
-
Absorbance Reading: Measure the absorbance of the colored product spectrophotometrically (typically between 625-670 nm).[19]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control without an inhibitor. Determine the IC₅₀ value from the resulting dose-response curve.[20]
4.4 DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[21]
-
Reagent Preparation: Prepare a working solution of DPPH in a suitable solvent (e.g., methanol) to an absorbance of approximately 1.0 at 517 nm.[21]
-
Reaction: Add various concentrations of the test compound to the DPPH solution.[22]
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[22][23]
-
Absorbance Reading: Measure the decrease in absorbance at 517 nm. The purple DPPH is reduced to a yellow-colored product by the antioxidant.[21]
-
Data Analysis: Calculate the percentage of radical scavenging activity. The IC₅₀ value is the concentration of the compound required to scavenge 50% of the DPPH radicals.[21]
Conclusion
This compound derivatives are a highly versatile and promising class of compounds for drug discovery and development. Their straightforward synthesis allows for the creation of diverse chemical libraries, and their core structure is amenable to a wide range of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting effects. The data and protocols summarized in this guide highlight the significant potential of these molecules. Further investigation, focusing on optimizing lead compounds and elucidating detailed mechanisms of action through structure-activity relationship studies, will be crucial in translating this potential into novel therapeutic agents.
References
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR | MDPI [mdpi.com]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unica.it [iris.unica.it]
- 5. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. bio-protocol.org [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. acmeresearchlabs.in [acmeresearchlabs.in]
- 23. marinebiology.pt [marinebiology.pt]
An In-depth Technical Guide to the Anticancer Properties of Novel Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiourea derivatives have emerged as a versatile and highly promising scaffold in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] Their unique structural features, including the presence of a thione group (C=S) and two amino groups, allow for extensive structural modifications and facilitate interactions with a wide array of biological targets.[3][4] These interactions, which include hydrogen bonding and π-π stacking, are crucial for their ability to modulate key cellular processes involved in carcinogenesis.[3] This technical guide provides a comprehensive overview of the current research on thiourea derivatives, focusing on their mechanisms of action, anticancer activity, and the experimental protocols used for their evaluation.
Mechanisms of Action and Key Signaling Pathways
Thiourea derivatives exert their anticancer effects through a multi-targeted approach, inhibiting various enzymes and signaling pathways critical for cancer cell proliferation, survival, and metastasis.[3] This pleiotropic activity makes them attractive candidates for overcoming drug resistance associated with single-target therapies.[5][6]
1. Enzyme Inhibition:
A primary mechanism of action for many thiourea derivatives is the inhibition of key enzymes involved in cancer progression.[3] These include:
-
Protein Tyrosine Kinases (PTKs): PTKs are crucial regulators of cell signaling pathways that control growth, differentiation, and survival. Thiourea derivatives have been shown to be potent inhibitors of both receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR, and non-receptor tyrosine kinases.[5][7][8] Inhibition of these kinases disrupts downstream signaling, leading to suppressed tumor growth and angiogenesis.
-
Topoisomerases: These enzymes are essential for DNA replication and repair. Certain thiourea derivatives act as topoisomerase inhibitors, preventing the re-ligation of DNA strands and inducing cytotoxic DNA damage in cancer cells.[2][5][7]
-
Other Enzymes: Other notable enzyme targets include sirtuins, carbonic anhydrase (CA), and cyclooxygenase-2 (COX-2), all of which play significant roles in cancer cell metabolism, survival, and inflammation.[1][2][9]
The following diagram illustrates the multi-target nature of thiourea derivatives.
2. Modulation of Signaling Pathways:
By inhibiting key enzymes, thiourea derivatives modulate critical intracellular signaling cascades. One such pathway is the Wnt/β-catenin pathway, which is often dysregulated in human cancers. Certain trifluoromethyl-containing thiourea derivatives have been found to suppress the proliferation and migration of cancer cells by inhibiting this pathway.[10]
The diagram below depicts the inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway by a thiourea derivative.
Quantitative Anticancer Activity
The cytotoxic potential of novel thiourea derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. Lower IC50 values indicate higher potency. The data below, compiled from various studies, summarizes the in vitro anticancer activity of representative thiourea compounds.
| Compound Class/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| Pyrazole-containing thioureas | MCF-7 (Breast) | 0.08 - 0.71 µM | [7] |
| Benzothiazole-thioureas | THP-1 (Leukemia) | 31.16 - 46.60 µM | [7] |
| Bis-benzo[d][1][7]dioxol-5-yl thiourea (Cmpd 36) | HepG2 (Liver), HCT116 (Colon), MCF-7 (Breast) | 2.4 µM, 1.5 µM, 4.5 µM | [3] |
| Bis-thiourea (Cmpd 45) | MCF-7 (Breast), HCT116 (Colon), A549 (Lung) | 1.1 µM, 1.2 µM, 2.4 µM | [3] |
| 3,5-bis(trifluoromethyl)phenyl-containing (Cmpd 10e) | NCI-H460 (Lung), HepG2 (Liver), HCT116 (Colon) | 1.86 µM, 6.21 µM, 6.42 µM | [8] |
| Fluorinated pyridine-thiourea (Cmpd 4a) | HepG2 (Liver) | 4.8 µg/mL | [11] |
| 3-(trifluoromethyl)phenylthioureas | SW480 (Colon), PC3 (Prostate), K-562 (Leukemia) | ≤ 10 µM | [10] |
| Diarylthiourea (Cmpd 4) | MCF-7 (Breast) | 338.33 µM | [12] |
| Gold and Silver-thiourea complexes | HeLa (Cervical), A549 (Lung), Jurkat (Leukemia) | Showed excellent cytotoxic values | [13][14][15] |
Experimental Protocols
The evaluation of novel thiourea derivatives involves a standardized workflow, from chemical synthesis to detailed biological assays.
1. General Synthesis of N,N'-Disubstituted Thiourea Derivatives
The synthesis of thiourea derivatives is often straightforward. A common method involves the reaction of an isothiocyanate with a primary or secondary amine.
-
Step 1: Formation of Isothiocyanate: An aromatic or aliphatic amine is treated with thiophosgene or a related reagent in a suitable solvent (e.g., dichloromethane, acetone) to form the corresponding isothiocyanate intermediate.
-
Step 2: Reaction with Amine: The purified isothiocyanate is then reacted with a different amine (aromatic or aliphatic) in a solvent like acetone or tetrahydrofuran (THF) at room temperature or under reflux.
-
Step 3: Purification: The resulting N,N'-disubstituted thiourea derivative precipitates out of the solution or is obtained after solvent evaporation. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol.
2. MTT Cell Viability Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the thiourea derivatives (e.g., ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
Novel thiourea derivatives represent a highly versatile and potent class of anticancer agents.[8] Their ability to interact with multiple biological targets involved in carcinogenesis provides a significant advantage in developing therapies that can circumvent drug resistance.[5][6] The structure-activity relationship studies consistently show that modifications to the aryl rings, such as the inclusion of electron-withdrawing groups like halogens or trifluoromethyl groups, can significantly enhance cytotoxic activity.[3][10] Future research will likely focus on optimizing the pharmacokinetic profiles of lead compounds, exploring novel hybrid molecules incorporating the thiourea scaffold, and advancing the most promising candidates into preclinical and clinical development.[3]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. researchgate.net [researchgate.net]
- 6. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 7. Recent Developments on Thiourea Based Anticancer Chemotherapeutic...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
Structure-Activity Relationship: Unlocking the Antimicrobial Potential of Thiourea Derivatives
An in-depth analysis of the antimicrobial potential of (4-Acetylphenyl)thiourea, highlighting key structural-activity relationships and experimental evaluation methodologies. While specific data on this compound is not extensively available in current scientific literature, this guide provides a comprehensive framework for its initial screening, based on the broader class of thiourea compounds.
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of chemical scaffolds explored, thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antibacterial and antifungal properties.[1][2][3][4] This guide offers a technical overview of the methodologies required to conduct an initial antimicrobial screening of this compound.
The antimicrobial efficacy of thiourea derivatives is intricately linked to the nature and position of substituents on their aromatic rings.[5] Structure-activity relationship (SAR) studies reveal several key trends that provide a rationale for screening this compound:
-
Influence of Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (F, Cl, Br), nitro (-NO2), or trifluoromethyl (-CF3) moieties, on the phenyl rings often enhances antimicrobial activity.[5] These groups can increase the lipophilicity of the molecule, potentially facilitating its passage through the bacterial cell membrane.
-
Aromatic and Heteroaromatic Scaffolds: Modifications on the thiourea core with various aromatic and heteroaromatic substituents have led to compounds with potent activity against drug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[5]
-
Potential Targets: Thiourea derivatives have been shown to interact with multiple biological targets, disrupting bacterial metabolism and inhibiting microbial replication.[5] Potential mechanisms include the inhibition of key enzymes such as DNA gyrase, topoisomerase IV, and enoyl-ACP reductase.[5][6] Some derivatives have also been found to disrupt the integrity of the bacterial cell wall.[7]
The acetyl group in this compound is an electron-withdrawing group, suggesting that it may contribute positively to the compound's antimicrobial potential, making it a candidate worthy of screening.
Data Presentation: Antimicrobial Activity of Representative Thiourea Derivatives
| Compound/Derivative Class | Test Organism(s) | MIC Range (µg/mL) | Reference |
| 4-Chloro-3-nitrophenylthiourea derivatives | Staphylococcus aureus (standard and hospital strains) | 0.5 - 2 | [8] |
| Thiourea derivative 'TD4' | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 - 16 | [7][9] |
| Glucose-conjugated thioureas with 1,3-thiazole ring | S. aureus, K. pneumonia, P. aeruginosa | 0.78 - 3.125 | [10] |
| 1-acetyl-3,5-diaryl-4,5-dihydropyrazole derivatives with thiourea moiety | Various pathogenic bacteria and fungi | 10 - 70 | [11] |
| N-alkylthioureas | Mycobacterium tuberculosis | (Twofold to fourfold more potent than Isoniazid) | [8] |
Experimental Protocols
A thorough initial screening of this compound would involve determining its bacteriostatic or bactericidal activity against a panel of clinically relevant microorganisms. The following are detailed methodologies for two standard antimicrobial susceptibility tests.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]
Materials:
-
This compound (test compound)
-
Sterile 96-well microtiter plates[14]
-
Standardized bacterial inoculum (e.g., adjusted to 0.5 McFarland standard)[15]
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative/Growth control (broth and inoculum) and Sterility control (broth only)[12]
-
Multichannel pipette
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium to twice the highest concentration to be tested.[14]
-
Plate Setup: Dispense 100 µL of sterile broth into all wells of a 96-well plate.[14]
-
Serial Dilution: Add 100 µL of the 2x concentrated test compound to the first column of wells. Mix thoroughly and transfer 100 µL from the first column to the second, creating a two-fold serial dilution. Repeat this process across the plate to the desired final concentration, discarding 100 µL from the last column of dilutions.[14]
-
Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[16] Add the standardized inoculum to each well (except the sterility control).
-
Controls:
-
Growth Control: Wells containing broth and inoculum without the test compound.
-
Sterility Control: Wells containing only broth to check for contamination.
-
Positive Control: A separate dilution series with a standard antibiotic.
-
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[16]
-
Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth.[12][15]
Kirby-Bauer Disk Diffusion Method
This is a qualitative method to determine the sensitivity or resistance of bacteria to an antimicrobial agent.[17][18]
Materials:
-
Mueller-Hinton agar (MHA) plates (4 mm depth)[18]
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs[19]
-
Forceps
-
Ruler or calipers
-
Control antibiotic disks
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[18]
-
Plate Inoculation: Dip a sterile swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube.[17][19] Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.[17][19]
-
Disk Application: Allow the plate to dry for 3-5 minutes.[17] Using sterile forceps, apply paper disks impregnated with a known concentration of this compound onto the agar surface.[18] Ensure disks are placed at least 24 mm apart.[18] Gently press each disk to ensure complete contact with the agar.[19]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[19][20]
-
Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).[20] The susceptibility of the organism is determined by comparing this zone diameter to standardized charts (e.g., from CLSI).[17]
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for initial antimicrobial screening of a test compound.
Potential Microbial Targets of Thiourea Derivatives
Caption: Potential mechanisms of antimicrobial action for thiourea compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 7. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, anti-inflammatory and antimicrobial evaluation of novel 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives bearing urea, thiourea and sulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. bio-protocol.org [bio-protocol.org]
- 17. asm.org [asm.org]
- 18. microbenotes.com [microbenotes.com]
- 19. hardydiagnostics.com [hardydiagnostics.com]
- 20. chainnetwork.org [chainnetwork.org]
(4-Acetylphenyl)thiourea molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of (4-Acetylphenyl)thiourea, a molecule of interest in medicinal chemistry and drug development.
Core Molecular Data
This compound is an organic compound featuring a thiourea group linked to an acetyl-substituted phenyl ring.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₀N₂OS | [1][2] |
| Molecular Weight | 194.25 g/mol | [2] |
| IUPAC Name | 1-(4-acetylphenyl)thiourea | [1] |
| CAS Number | 71680-92-7 | [1][2] |
Synthesis of this compound and Related Compounds
The synthesis of acetylphenyl thiourea derivatives can be achieved through established organic chemistry protocols. A representative procedure for a closely related analogue, 3-Acetyl-1-(4-methylphenyl)thiourea, is detailed below and can be adapted for the synthesis of this compound by using 4-aminoacetophenone instead of 4-methylaniline.
Experimental Protocol: Synthesis of an Acetylphenyl Thiourea Derivative[3]
Materials:
-
Acetyl chloride
-
Ammonium thiocyanate
-
4-Aminoacetophenone (or 4-methylaniline for the cited protocol)
-
Acetone
-
Acidified cold water
-
Acetonitrile (for recrystallization)
Procedure:
-
A solution of acetyl chloride (0.10 mol) in acetone (30 ml) is added dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 ml).
-
The reaction mixture is refluxed for 30 minutes.
-
After cooling to room temperature, a solution of 4-aminoacetophenone (0.10 mol) in acetone (10 ml) is added.
-
The mixture is then refluxed for an additional 3 hours.
-
The reaction mixture is poured into acidified cold water, leading to the precipitation of the product.
-
The crude product is collected and recrystallized from acetonitrile to a constant melting point to yield the purified compound.
Experimental Workflow: Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Biological Activities and Potential Applications
Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and enzyme inhibitory properties.[3][4][5][6] While specific data for this compound is limited in publicly available literature, the activities of structurally similar compounds provide strong indications of its potential therapeutic applications.
Antibacterial Activity
Thiourea derivatives have demonstrated notable efficacy against a range of bacterial pathogens.[3][7] The antibacterial potential of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control antibiotic (e.g., ciprofloxacin, amikacin)
-
Negative control (broth only)
Procedure:
-
A serial two-fold dilution of the this compound stock solution is prepared in MHB in the wells of a 96-well plate.
-
Each well is inoculated with the standardized bacterial suspension.
-
Control wells containing bacteria with no compound, and broth only, are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity and Potential Signaling Pathway
Several thiourea derivatives have been investigated for their anticancer properties and have been shown to induce apoptosis and inhibit cancer cell proliferation.[4][5] While the precise mechanism for this compound is not yet elucidated, a plausible target, based on studies of other thiourea compounds, is the Wnt/β-catenin signaling pathway.[8][9] Aberrant activation of this pathway is a hallmark of many cancers.
The canonical Wnt signaling pathway, in the absence of a Wnt ligand, involves the continuous degradation of β-catenin, a key signaling molecule. This is mediated by a "destruction complex" comprising Axin, APC, GSK3β, and CK1α, which phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Upon binding of a Wnt ligand to its receptor Frizzled and co-receptor LRP5/6, this destruction complex is inactivated. This leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes that promote cell proliferation and survival.[8][10][11] It is hypothesized that certain thiourea derivatives may interfere with this pathway, potentially by inhibiting the interaction between β-catenin and TCF/LEF, thereby downregulating the expression of oncogenic target genes.
Caption: Hypothesized inhibition of the Wnt/β-catenin signaling pathway by this compound.
Enzyme Inhibition
Thiourea derivatives have been identified as inhibitors of various enzymes, including urease and cholinesterases.[12][13] This inhibitory activity presents opportunities for the development of novel therapeutics for diseases associated with the dysregulation of these enzymes. For instance, urease inhibitors are of interest in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.
Conclusion
This compound is a molecule with significant potential for further investigation in the field of drug discovery. Its straightforward synthesis and the well-documented biological activities of the broader thiourea class of compounds, including antibacterial, anticancer, and enzyme-inhibitory effects, make it an attractive scaffold for the development of new therapeutic agents. Future research should focus on the detailed elucidation of its specific mechanisms of action and the in-vivo evaluation of its efficacy and safety.
References
- 1. pschemicals.com [pschemicals.com]
- 2. This compound/CAS:71680-92-7-HXCHEM [hxchem.net]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of beta-Catenin Signaling [chemdiv.com]
- 11. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Supramolecular Architecture: A Technical Guide to Hydrogen Bonding in Acetylphenyl Thioureas
For Immediate Release
This technical guide provides a comprehensive analysis of the supramolecular structures and hydrogen bonding patterns observed in acetylphenyl thiourea derivatives. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data and experimental methodologies to illuminate the intricate intermolecular interactions that govern the solid-state assembly of these versatile compounds. The insights presented are crucial for understanding their physicochemical properties and potential applications in medicinal chemistry and materials science.
Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities. The presence of both hydrogen bond donors (N-H groups) and acceptors (carbonyl and thiocarbonyl groups) within their structure facilitates the formation of robust and predictable supramolecular assemblies. These interactions play a pivotal role in crystal packing, solubility, and the interaction with biological targets. This guide focuses specifically on acetylphenyl-substituted thioureas, examining how the interplay of different functional groups dictates their structural chemistry.
Experimental Protocols
The synthesis and structural elucidation of acetylphenyl thioureas rely on established chemical and analytical techniques. Below are detailed methodologies for the key experiments cited in the analysis of these compounds.
General Synthesis of Acetylphenyl Thiourea Derivatives
A common synthetic route to acetylphenyl thioureas involves the reaction of an isothiocyanate with an appropriate amine. The isothiocyanate is often generated in situ from the corresponding acyl chloride and a thiocyanate salt.
-
Isothiocyanate Formation: An acyl chloride (e.g., acetyl chloride or butyryl chloride) (0.1 mol) is added dropwise to a stirred solution or suspension of a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN), (0.1-0.11 mol) in a dry solvent like acetone (50-75 ml). The reaction mixture is then typically refluxed for a period ranging from 30 to 45 minutes to facilitate the formation of the acyl isothiocyanate.
-
Thiourea Synthesis: After the initial reflux and cooling to room temperature, a solution of the desired aminoacetophenone (e.g., 4-aminoacetophenone) (0.1 mol) in the same dry solvent (e.g., 25 ml of acetone) is added slowly to the reaction mixture.
-
Reaction and Precipitation: The resulting mixture is refluxed for an extended period, typically 1.5 to 3 hours, to ensure complete reaction. Following the reflux, the reaction mixture is poured into a large volume of cold water, often acidified, which causes the acetylphenyl thiourea derivative to precipitate out of the solution as a solid.
-
Crystallization: The crude product is collected by filtration and then recrystallized from a suitable solvent, such as ethyl acetate or acetonitrile, to yield purified crystals suitable for X-ray diffraction analysis. The purity can be further assessed by techniques like infrared spectroscopy and melting point determination.
Single-Crystal X-ray Diffraction Analysis
The determination of the three-dimensional atomic arrangement in the solid state is achieved through single-crystal X-ray diffraction.
-
Crystal Mounting: A single crystal of suitable size and quality is carefully selected and mounted on a goniometer head, typically using a cryoloop.
-
Data Collection: Data is collected on a diffractometer, such as a Bruker Kappa APEXII or an Oxford Diffraction Xcalibur, equipped with a CCD detector. The crystal is maintained at a low temperature (e.g., 100 K or 296 K) to minimize thermal vibrations. Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) is commonly used. A series of diffraction images are collected as the crystal is rotated. A multi-scan absorption correction is applied to the collected data.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods with software packages like SHELXS97. The structural model is then refined by full-matrix least-squares on F² using programs such as SHELXL97. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model, with their isotropic displacement parameters tied to the parent atom. In some cases, hydrogen atoms bonded to nitrogen can be refined freely.
Data Presentation: Crystallographic and Hydrogen Bonding Parameters
The following tables summarize the key crystallographic data and hydrogen bonding parameters for several acetylphenyl thiourea derivatives, allowing for a comparative analysis of their solid-state structures.
Table 1: Crystallographic Data for Acetylphenyl Thiourea Derivatives
| Parameter | 1-(4-Acetylphenyl)-3-butyrylthiourea[1] | 3-Acetyl-1-phenylthiourea[2][3] | 3-Acetyl-1-(3-methylphenyl)thiourea[4] | 3-Acetyl-1-(4-methylphenyl)thiourea[5] |
| Empirical Formula | C₁₃H₁₆N₂O₂S | C₉H₁₀N₂OS | C₁₀H₁₂N₂OS | C₁₀H₁₂N₂OS |
| Formula Weight | 264.34 | 194.25 | 208.29 | 208.29 |
| Crystal System | Triclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P-1 | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 7.5111 (5) | 10.1911 (2) | 11.2330 (12) | 10.321 (2) |
| b (Å) | 9.7585 (8) | 22.5480 (4) | 10.0385 (11) | 20.485 (4) |
| c (Å) | 10.5036 (5) | 8.9736 (2) | 9.5310 (10) | 10.231 (2) |
| α (°) | 65.283 (5) | 90 | 90 | 90 |
| β (°) | 76.245 (4) | 112.449 (1) | 95.839 (8) | 93.31 (3) |
| γ (°) | 68.589 (5) | 90 | 90 | 90 |
| Volume (ų) | 647.78 (8) | 1905.77 (7) | 1068.1 (2) | 2157.0 (7) |
| Z | 2 | 8 | 4 | 8 |
| Temperature (K) | 100 | 296 | 294 | 294 |
Table 2: Hydrogen Bonding Geometry (Å, °) for Acetylphenyl Thiourea Derivatives
| Compound | D–H···A | D-H | H···A | D···A | D-H···A | Motif |
| 1-(4-Acetylphenyl)-3-butyrylthiourea [1] | N2–H02···O1 | - | 1.874(16) | - | - | S(6) (intramolecular) |
| N1–H1···O2 | - | - | - | - | Chain | |
| 3-Acetyl-1-phenylthiourea [2][3] | N-H···O | - | - | - | - | S(6) (intramolecular) |
| N-H···S | - | - | - | - | R²₂(8) (intermolecular) | |
| N-H···O | - | - | - | - | R²₂(12) (intermolecular) | |
| 3-Acetyl-1-(3-methylphenyl)thiourea [4] | N-H···O | - | - | - | - | S(6) (intramolecular) |
| N-H···S | - | - | - | - | R²₂(12) (intermolecular) | |
| N-H···O | - | - | - | - | C(4) (intermolecular) | |
| 3-Acetyl-1-(4-methylphenyl)thiourea [5] | N-H···O | - | - | - | - | S(6) (intramolecular) |
| N-H···O | - | - | - | - | Chain | |
| N-H···S | - | - | - | - | Chain |
Note: Detailed bond lengths and angles were not always available in the source material.
Supramolecular Assembly and Hydrogen Bonding Motifs
The crystal structures of acetylphenyl thioureas are dominated by a network of hydrogen bonds. A recurring feature is the formation of an intramolecular hydrogen bond between the N-H group of the thiourea moiety and the oxygen atom of the acetyl or other acyl carbonyl group, which results in a stable six-membered ring motif, denoted as S(6).[1][2][3][5]
Intermolecularly, the remaining N-H group of the thiourea moiety is available to form hydrogen bonds with either the oxygen atom of the acetyl group or the sulfur atom of the thiocarbonyl group of a neighboring molecule. These interactions lead to the formation of one-dimensional chains or more complex dimeric and polymeric structures. Common motifs observed include the centrosymmetric R²₂(8) ring, formed by two molecules linked through N-H···S hydrogen bonds, and the R²₂(12) motif.[2][3]
The interplay of these intra- and intermolecular hydrogen bonds, along with other weaker interactions such as C-H···O and C-H···S contacts, directs the overall crystal packing and the formation of higher-order supramolecular architectures.[1][2][3]
Visualizing the Supramolecular Architecture
The following diagrams, generated using the DOT language, illustrate the key hydrogen bonding motifs and supramolecular assemblies found in acetylphenyl thioureas.
Caption: Intramolecular N-H···O hydrogen bond forming a stable S(6) ring motif.
Caption: Centrosymmetric R²₂(8) dimeric motif formed by intermolecular N-H···S hydrogen bonds.
Caption: One-dimensional chain formation via intermolecular N-H···O hydrogen bonds.
Conclusion
The supramolecular chemistry of acetylphenyl thioureas is rich and varied, governed by a hierarchy of strong and weak hydrogen bonds. The formation of intramolecular S(6) rings provides conformational stability, while intermolecular interactions dictate the assembly into higher-order structures such as chains and dimers. A thorough understanding of these hydrogen bonding patterns is essential for the rational design of new thiourea derivatives with tailored solid-state properties and biological activities. The data and visualizations presented in this guide serve as a foundational resource for researchers in the field, enabling further exploration and application of this important class of compounds.
References
- 1. 1-(4-Acetylphenyl)-3-butyrylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Acetyl-1-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Acetyl-1-(3-methylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Acetyl-1-(4-methylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Novel N-acyl Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
N-acyl thiourea derivatives represent a versatile and highly significant class of compounds in medicinal chemistry and drug discovery. Their characteristic structural motif, featuring a flexible thiourea linker flanked by an acyl group and a customizable substituent, allows for extensive chemical modification. This versatility has led to the development of derivatives with a broad spectrum of biological activities, including antimicrobial, enzyme inhibitory, antioxidant, and anticancer properties.[1][2][3][4] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of newly developed N-acyl thiourea derivatives, tailored for professionals in the field.
Core Synthesis Strategy
The most prevalent and efficient method for synthesizing N-acyl thiourea derivatives is a two-step, one-pot reaction.[5] The process begins with the reaction of an acyl chloride with a thiocyanate salt, such as potassium or ammonium thiocyanate, to generate a highly reactive acyl isothiocyanate intermediate in situ.[3][6] This intermediate is not isolated but is immediately treated with a primary or secondary amine. The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the final N,N'-disubstituted acyl thiourea product.[3][4]
Caption: General synthesis workflow for N-acyl thiourea derivatives.
Experimental Protocol: General Synthesis
This protocol is a generalized procedure adapted from established laboratory methods.[5][7]
-
Preparation of Acyl Isothiocyanate:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve the selected thiocyanate salt (e.g., ammonium thiocyanate, 1.0 equivalent) in anhydrous acetone.
-
Stir the suspension to ensure it is well-mixed.
-
Add the corresponding acyl chloride (1.0 equivalent) dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, heat the mixture to reflux for approximately one hour to ensure the complete formation of the acyl isothiocyanate intermediate.[7]
-
-
Reaction with Amine:
-
Cool the reaction mixture to room temperature.
-
Slowly add a solution of the desired primary or secondary amine (1.0 equivalent) dissolved in anhydrous acetone to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for an additional two hours or heat as necessary depending on the reactivity of the amine.[7][8]
-
-
Isolation and Purification:
-
Pour the reaction mixture into a beaker of cold deionized water to precipitate the crude product.[7]
-
Collect the crude precipitate by vacuum filtration using a Büchner funnel and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure N-acyl thiourea derivative.[3]
-
-
Characterization:
Biological Evaluation and Discovery Workflow
The discovery of new bioactive N-acyl thiourea derivatives follows a systematic workflow that begins with synthesis and proceeds through various stages of biological screening to identify promising candidates for further development.
Caption: Experimental workflow for the discovery of new drug candidates.
Antimicrobial and Anti-biofilm Activity
Many N-acyl thiourea derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[2][10] Certain derivatives bearing benzothiazole and 6-methylpyridine moieties have shown notable anti-biofilm activity against E. coli.[1][9][11] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as enoyl ACP reductase (FabI) or SecA.[2]
Table 1: Antimicrobial and Anti-biofilm Activity of Selected N-acyl Thiourea Derivatives
| Compound ID | Moiety | Target Organism | Activity Type | Value (µg/mL) | Reference |
|---|---|---|---|---|---|
| 1b | Benzothiazole | E. coli ATCC 25922 | Anti-biofilm (MBIC) | 625 | [1][9] |
| 1d | 6-Methylpyridine | E. coli ATCC 25922 | Anti-biofilm (MBIC) | 625 | [1][9] |
| Compound 2 | Amine Derivative | E. faecalis, P. aeruginosa | Antibacterial (MIC) | 40 - 50 | [3] |
| 1g, 1h, 1o | Thiazole/Pyridine | S. aureus, P. aeruginosa | Antibacterial (MIC) | Most Active in Series | [7] |
| 1e | Thiazole/Pyridine | E. coli | Anti-biofilm (MBIC) | Best in Series |[7] |
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) and add it to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition
N-acyl thioureas are potent inhibitors of various enzymes, a property attributed to the ability of their nitrogen, oxygen, and sulfur atoms to form strong binding interactions within enzyme active sites.[12][13] This has led to their investigation as inhibitors for carbonic anhydrases, cholinesterases, urease, α-amylase, and proteinase K.[12][14][15]
Caption: Mechanism of action for N-acyl thiourea as an enzyme inhibitor.
Table 2: Enzyme Inhibition Data for Selected N-acyl Thiourea Derivatives
| Compound ID | Target Enzyme | Activity Type | Value (µM) | Reference |
|---|---|---|---|---|
| Series 5a-5c | hCA I | Inhibition (Kᵢ) | 3.4 - 73.6 | [14] |
| Series 5a-5c | hCA II | Inhibition (Kᵢ) | 8.7 - 144.2 | [14] |
| Compound 3 | Acetylcholinesterase (AChE) | Inhibition (IC₅₀) | 50 (µg/mL) | [15] |
| Compound 3 | Butyrylcholinesterase (BChE) | Inhibition (IC₅₀) | 60 (µg/mL) | [15] |
| Compound 6a | Proteinase K | Inhibition (IC₅₀) | 1.790 ± 0.079 | [12] |
| Compound 6j | α-amylase | Inhibition (Binding Score) | -6.15 (kcal mol⁻¹) | [12] |
| Compound 4 | Urease | Inhibition (IC₅₀) | 0.0389 ± 0.0017 |[6] |
-
Reagents: Prepare a buffer solution, a stock solution of the target enzyme, a substrate solution, and a solution of the N-acyl thiourea inhibitor.
-
Procedure: In a 96-well plate, add the buffer, enzyme solution, and varying concentrations of the inhibitor. Incubate for a predetermined time to allow for binding.
-
Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Measurement: Monitor the formation of the product over time using a spectrophotometer or fluorometer.
-
Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by plotting the inhibition percentage against the inhibitor concentration.
Antioxidant Activity
Several studies have highlighted the antioxidant potential of N-acyl thiourea derivatives.[3] This activity is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
Table 3: Antioxidant Activity of Selected N-acyl Thiourea Derivatives
| Compound ID | Moiety | Assay | Result | Reference |
|---|---|---|---|---|
| 1d | 6-Methylpyridine | DPPH | ~43% antioxidant capacity | [1][11] |
| Derivative 21 | 1,3-bis(3,4-dichlorophenyl) | DPPH | IC₅₀ = 45 µg/mL | [3] |
| Derivative 21 | 1,3-bis(3,4-dichlorophenyl) | ABTS | IC₅₀ = 52 µg/mL |[3] |
-
Preparation: Prepare a stock solution of the test compound and a fresh solution of DPPH in methanol.
-
Reaction: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Conclusion and Future Perspectives
N-acyl thiourea derivatives continue to be a rich source of bioactive compounds with significant therapeutic potential. The straightforward and versatile synthesis allows for the creation of large, diverse chemical libraries amenable to high-throughput screening. Current research highlights their promise as antimicrobial agents, specific enzyme inhibitors, and antioxidants. Future efforts should focus on optimizing the lead compounds through detailed structure-activity relationship (SAR) studies, exploring novel mechanisms of action, and advancing the most promising candidates into preclinical development. The integration of computational methods, such as molecular docking, can further guide the rational design of next-generation N-acyl thiourea derivatives with enhanced potency and selectivity.[2][12]
References
- 1. mdpi.com [mdpi.com]
- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 4. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA bindi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03160D [pubs.rsc.org]
- 14. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Theoretical studies and DFT analysis of (4-Acetylphenyl)thiourea
An In-depth Technical Guide on the Theoretical and DFT Analysis of (4-Acetylphenyl)thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical and computational analysis of this compound derivatives, with a focus on Density Functional Theory (DFT) studies. While specific experimental and theoretical data for the parent compound, this compound, is limited in the available literature, this document leverages detailed information from closely related acyl and benzoyl derivatives to provide a thorough understanding of the structural, spectroscopic, and electronic properties of this class of compounds.
Thiourea derivatives are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The synthesis of N-acylthiourea derivatives, such as those of this compound, typically involves a two-step, one-pot reaction. The general scheme involves the reaction of an acid chloride with a thiocyanate salt (like potassium or ammonium thiocyanate) to form an isothiocyanate in situ. This intermediate then reacts with an amine, in this case, 4-aminoacetophenone, to yield the final thiourea derivative.[1][3]
Below is a representative molecular structure of an N-acyl derivative of this compound, specifically N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide.
References
- 1. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 3-Acetyl-1-(4-methylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for (4-Acetylphenyl)thiourea: An Application Note
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of (4-Acetylphenyl)thiourea, a valuable intermediate in medicinal chemistry and drug development. The synthesis involves the reaction of 4-aminoacetophenone with ammonium thiocyanate in an acidic aqueous medium. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a clear methodology, characterization data, and workflow visualizations to ensure reproducible and efficient synthesis.
Introduction
Thiourea derivatives are a significant class of organic compounds possessing a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of the thiourea moiety (–NH–C(S)–NH–) allows for diverse chemical modifications, making it a versatile scaffold in the design of novel therapeutic agents. This compound, in particular, serves as a key building block for the synthesis of more complex heterocyclic systems and pharmacologically active molecules. The acetyl group provides a reactive handle for further derivatization, while the phenylthiourea core is known to interact with various biological targets. This protocol details a straightforward and accessible method for the preparation of this compound.
Reaction Scheme
The synthesis of this compound is achieved through the reaction of 4-aminoacetophenone with ammonium thiocyanate in the presence of hydrochloric acid. The reaction proceeds via the in situ formation of the corresponding isothiocyanate from the amine, which is then attacked by another molecule of the amine.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
4-Aminoacetophenone (98% purity)
-
Ammonium thiocyanate (≥98% purity)
-
Concentrated Hydrochloric Acid (37%)
-
Ethanol (95%)
-
Distilled water
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminoacetophenone (0.1 mol, 13.52 g) and distilled water (100 mL).
-
Acidification: While stirring, slowly add concentrated hydrochloric acid (0.1 mol, approx. 8.3 mL) to the suspension. The mixture should become a clear solution.
-
Addition of Thiocyanate: To the stirred solution, add ammonium thiocyanate (0.11 mol, 8.37 g).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reflux period, cool the reaction mixture to room temperature. A solid precipitate of this compound will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold distilled water (2 x 50 mL) to remove any unreacted starting materials and inorganic salts.
-
Recrystallization: Purify the crude product by recrystallization from aqueous ethanol to yield a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
-
Characterization: Determine the melting point of the final product and characterize its structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₉H₁₀N₂OS |
| Molecular Weight | 194.25 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 215 °C |
| Theoretical Yield | Based on 0.1 mol of 4-aminoacetophenone |
| Actual Yield | To be determined experimentally |
| Percent Yield | To be calculated |
| ¹H NMR (DMSO-d₆, ppm) | Data not available in the searched literature |
| ¹³C NMR (DMSO-d₆, ppm) | Data not available in the searched literature |
| IR (KBr, cm⁻¹) | Data not available in the searched literature |
Note: Spectroscopic data for the final product were not available in the searched literature and should be determined experimentally for full characterization.
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the synthesis protocol.
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
This experiment should be conducted in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
-
Ammonium thiocyanate is harmful if swallowed.
-
Avoid inhalation of dust and vapors.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound. By following the detailed protocol and safety guidelines, researchers can reliably prepare this important chemical intermediate for further applications in drug discovery and development. The provided workflow diagrams offer a clear visual representation of the process, facilitating ease of execution. While a melting point is provided, full characterization of the final product through spectroscopic methods is recommended to confirm its identity and purity.
Application Notes: (4-Acetylphenyl)thiourea in Urease Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (4-acetylphenyl)thiourea and its derivatives as potent inhibitors of urease, an enzyme implicated in various pathological conditions, including peptic ulcers and the formation of kidney stones. This document outlines the underlying mechanism of inhibition, detailed experimental protocols for assessing inhibitory activity, and a summary of relevant quantitative data.
Introduction
Urease (E.C. 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[1] This enzymatic activity is a crucial virulence factor for several pathogenic bacteria, such as Helicobacter pylori, allowing them to survive in the acidic environment of the stomach.[2][3] Consequently, the inhibition of urease is a key therapeutic strategy for the management of infections caused by urease-producing microorganisms.[4] Thiourea and its derivatives have emerged as a significant class of urease inhibitors due to their structural similarity to urea, the natural substrate of the enzyme.[2][5] These compounds are believed to interact with the nickel ions in the active site of the enzyme, thereby blocking its catalytic function.[6]
Mechanism of Urease Inhibition by Thiourea Derivatives
The inhibitory action of thiourea derivatives, including this compound, is primarily attributed to their interaction with the dinuclear nickel center within the active site of the urease enzyme.[6] Molecular docking studies suggest that the thiocarbonyl group of the thiourea moiety coordinates with the nickel ions, effectively blocking the binding of the natural substrate, urea.[7][8] The binding is further stabilized by hydrogen bonding interactions with surrounding amino acid residues in the active site.[6][9] The inhibition can be competitive, uncompetitive, or a mixed type, depending on the specific derivative.[5][8][10]
Below is a diagram illustrating the proposed mechanism of urease inhibition.
Caption: Proposed mechanism of urease inhibition by this compound.
Quantitative Data: Urease Inhibitory Activity of Thiourea Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of thiourea derivatives against urease. This data highlights the potency of this class of compounds.
| Compound | Urease Source | IC50 (µM) | Reference Standard | IC50 of Standard (µM) |
| N-((4′-Acetylphenyl)carbamothioyl) octanamide (3q) | Jack Bean | - | Thiourea | 15.51 ± 0.11 |
| Compound 3c (an alkyl chain-linked thiourea) | Jack Bean | 10.65 ± 0.45 | Thiourea | 15.51 ± 0.11 |
| Compound 3g (an alkyl chain-linked thiourea) | Jack Bean | 15.19 ± 0.58 | Thiourea | 15.51 ± 0.11 |
| Tryptamine-derived thiourea (1 ) | - | 11.4 ± 0.4 | Thiourea | 21.2 ± 1.3 |
| Quinolone-based thiourea (5a ) | - | 1.83 ± 0.79 | Thiourea | 22.8 ± 1.31 |
| Bis-acyl-thiourea derivative (UP-1 ) | - | 1.55 ± 0.0288 | Thiourea | 0.97 ± 0.0371 |
| N-(4-Chlorophenylaceto)urea (b19 ) | H. pylori | 0.16 ± 0.05 | Acetohydroxamic acid | - |
Note: Specific IC50 data for the parent compound this compound was not explicitly found in the provided search results; however, data for a closely related derivative, N-((4′-Acetylphenyl)carbamothioyl) octanamide (3q), is included.[11] The table presents data for other potent thiourea derivatives for comparative purposes.[2][11][12][13]
Experimental Protocols
A standardized and widely used method for assessing urease inhibitory activity is the indophenol method, which measures the production of ammonia.
Protocol: In Vitro Urease Inhibition Assay (Indophenol Method)
This protocol is adapted from methodologies described in several studies.[1][2][11]
1. Materials and Reagents:
-
Jack Bean Urease (e.g., Uni-Chem-UK, catalog no. U30550-2E)[11]
-
Urea
-
Thiourea (as a reference inhibitor)
-
This compound (test compound)
-
Phosphate buffer (50 mM, pH 7.2-7.4) containing 10 mM LiCl and 1 mM EDTA[1][2]
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Phenol Reagent (Solution A): 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside in distilled water.[1][11]
-
Alkali Reagent (Solution B): 0.5% (w/v) sodium hydroxide and 0.1% active chlorine sodium hypochlorite in distilled water.[1][11]
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of Jack Bean Urease (e.g., 5 units/mL) in phosphate buffer.[11]
-
Substrate Solution: Prepare a 20 mM solution of urea in phosphate buffer.[11]
-
Inhibitor Solutions: Dissolve the test compound and thiourea (reference standard) in DMSO to make stock solutions. Further dilute with the assay buffer to achieve a range of desired concentrations for IC50 determination.
3. Assay Procedure:
The following diagram outlines the experimental workflow for the urease inhibition assay.
Caption: Experimental workflow for the in vitro urease inhibition assay.
Step-by-Step Method:
-
To each well of a 96-well plate, add 20 µL of the urease enzyme solution, 10 µL of phosphate buffer, and 20 µL of the test inhibitor solution at various concentrations.[11]
-
Initiate the enzymatic reaction by adding 40 µL of the urea substrate solution to each well.[11]
-
Incubate the plate for a further 50 minutes at 37°C.[11]
-
Stop the reaction and develop the color by adding 40-50 µL of the phenol reagent (Solution A) followed by 50-75 µL of the alkali reagent (Solution B) to each well.[2][11]
-
After a suitable incubation period at room temperature to allow for color development, measure the absorbance of each well at 625 nm using a microplate reader.[11]
4. Data Analysis:
The percentage of urease inhibition is calculated using the following formula:
% Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
The control contains the solvent (e.g., DMSO) instead of the inhibitor. The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the urease activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol: Kinetic Studies of Urease Inhibition
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.
1. Procedure:
-
The urease inhibition assay is performed as described above, but with varying concentrations of both the substrate (urea) and the inhibitor.
-
Typically, several fixed concentrations of the inhibitor are used, and for each inhibitor concentration, the substrate concentration is varied.
2. Data Analysis:
-
The initial reaction velocities (v) are calculated from the absorbance measurements.
-
A Lineweaver-Burk plot (a double reciprocal plot of 1/v versus 1/[S], where [S] is the substrate concentration) is generated for each inhibitor concentration.
-
The mode of inhibition can be determined by analyzing the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor.
Conclusion
This compound and its analogs represent a promising class of urease inhibitors with potential therapeutic applications. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to further investigate the efficacy and mechanism of action of these compounds. The straightforward and robust nature of the in vitro urease inhibition assay allows for high-throughput screening of new and existing thiourea derivatives.
References
- 1. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for DNA Binding Studies with Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives are a versatile class of organic compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] Many of these effects are attributed to their ability to interact with biological macromolecules, particularly DNA.[1][3] Studying the binding of thiourea derivatives to DNA is crucial for understanding their mechanism of action, designing more potent drugs, and developing new therapeutic strategies. These studies help to elucidate the binding mode (e.g., intercalation, groove binding), determine the binding affinity, and understand the structural changes induced in DNA upon interaction.
This document provides detailed application notes and protocols for several common biophysical techniques used to investigate the interaction between thiourea derivatives and DNA.
General Experimental Workflow
A typical workflow for assessing the DNA binding potential of a newly synthesized thiourea derivative involves a series of spectroscopic, hydrodynamic, and computational methods to build a comprehensive understanding of the interaction.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique to detect the formation of a complex between a thiourea derivative and DNA.[4] Changes in the absorption spectrum of the compound upon addition of DNA, such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance), and shifts in wavelength (bathochromic/red or hypsochromic/blue shift), indicate an interaction.[4][5] Hypochromism is often indicative of intercalation, where the molecule inserts itself between DNA base pairs.[4]
Experimental Protocol
-
Materials & Reagents:
-
Thiourea derivative stock solution (e.g., 1 mM in DMSO or ethanol).
-
Calf Thymus DNA (CT-DNA) stock solution (e.g., 1 mg/mL in Tris-HCl buffer).
-
Tris-HCl buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Quartz cuvettes (1 cm path length).
-
-
Instrumentation:
-
UV-Visible Spectrophotometer.
-
-
Procedure:
-
Determine the concentration of the CT-DNA stock solution by measuring its absorbance at 260 nm, using an extinction coefficient of 6600 M⁻¹cm⁻¹.
-
Prepare a solution of the thiourea derivative at a fixed concentration (e.g., 50 µM) in the Tris-HCl buffer.
-
Record the UV-Vis spectrum of the derivative solution alone (typically from 200-500 nm).
-
Perform a titration by making successive additions of the CT-DNA stock solution to the cuvette containing the derivative solution.[6]
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the spectrum.
-
A corresponding titration should be performed on a reference cuvette containing only the buffer to account for the absorbance of DNA itself.
-
-
Data Analysis:
-
The intrinsic binding constant (Kb) can be calculated using the Benesi-Hildebrand equation: A₀ / (A - A₀) = εG / (εH-G - εG) + (εG / (εH-G - εG)) * (1 / Kₐ * [DNA]) Where:
-
A₀ and A are the absorbances of the derivative in the absence and presence of DNA, respectively.
-
εG and εH-G are the molar extinction coefficients of the free derivative and the DNA-bound complex.
-
Kₐ is the association constant.
-
-
A plot of A₀ / (A - A₀) versus 1 / [DNA] gives a straight line, where Kₐ can be calculated from the ratio of the intercept to the slope.
-
Fluorescence Spectroscopy
This technique is highly sensitive and is used when the thiourea derivative is fluorescent. The binding to DNA can cause either quenching (decrease) or enhancement of the fluorescence intensity. Fluorescence quenching can occur through different mechanisms (static or dynamic), which can be distinguished by analyzing the data with the Stern-Volmer equation. This method is excellent for determining binding constants and understanding the binding mechanism.[7]
Experimental Protocol
-
Materials & Reagents:
-
Fluorescent thiourea derivative stock solution.
-
CT-DNA stock solution.
-
Tris-HCl buffer.
-
Quartz cuvettes (1 cm path length).
-
-
Instrumentation:
-
Spectrofluorometer.
-
-
Procedure:
-
Prepare a solution of the thiourea derivative at a fixed concentration in the buffer.
-
Record the fluorescence emission spectrum by exciting at its maximum absorption wavelength (λex).
-
Titrate this solution with increasing concentrations of CT-DNA, recording the spectrum after each addition and equilibration.
-
Correct the spectra for the inner filter effect if necessary.
-
-
Data Analysis:
-
The fluorescence quenching data can be analyzed using the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q] = 1 + Kq * τ₀ * [Q] Where:
-
F₀ and F are the fluorescence intensities in the absence and presence of the quencher (DNA).
-
[Q] is the concentration of the quencher (DNA).
-
Ksv is the Stern-Volmer quenching constant.
-
Kq is the bimolecular quenching rate constant.
-
τ₀ is the average lifetime of the fluorophore in the absence of the quencher.
-
-
A linear plot of F₀ / F versus [Q] indicates a single quenching mechanism. The slope of this plot is Ksv.
-
The binding constant (Kb) and the number of binding sites (n) can be calculated from the plot of log[(F₀ - F) / F] versus log[DNA].
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring conformational changes in DNA upon ligand binding.[8][9][10] The B-form of DNA shows a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Intercalation or groove binding by a thiourea derivative can perturb the DNA structure, leading to changes in these bands, which provides insight into the binding mode.[9]
Experimental Protocol
-
Materials & Reagents:
-
Thiourea derivative stock solution.
-
CT-DNA stock solution.
-
Phosphate buffer (e.g., 10 mM, pH 7.2).
-
CD-spectroscopy grade quartz cuvette.
-
-
Instrumentation:
-
Circular Dichroism Spectropolarimeter.
-
-
Procedure:
-
Prepare a DNA solution (e.g., 100 µM) in the phosphate buffer.
-
Record the CD spectrum of the DNA alone, typically from 220-320 nm.
-
Add aliquots of the thiourea derivative stock solution to the DNA solution.
-
Record the CD spectrum after each addition, ensuring thorough mixing and equilibration.
-
-
Data Analysis:
-
Intercalation: Typically causes an increase in the intensity of both the positive and negative bands, and a slight red shift of the positive band, due to the unwinding and lengthening of the DNA helix.
-
Groove Binding: Usually results in smaller changes in the CD spectrum compared to intercalation. Often, only minor shifts or intensity changes are observed.
-
Viscosity Measurements
Hydrodynamic methods, such as viscosity measurements, are highly sensitive to changes in the length of the DNA helix. This technique is considered one of the most definitive methods for determining the binding mode. Intercalating molecules increase the separation between base pairs, leading to an increase in the overall length of the DNA and, consequently, a significant increase in the viscosity of the DNA solution.[11][12] In contrast, groove binders or electrostatic interactors cause little to no change in the DNA length and viscosity.[12]
Experimental Protocol
-
Materials & Reagents:
-
Thiourea derivative stock solution.
-
Sonicated, purified CT-DNA solution of uniform length.
-
Appropriate buffer (e.g., Tris-HCl).
-
-
Instrumentation:
-
Ostwald or Ubbelohde capillary viscometer.
-
Constant temperature water bath.
-
-
Procedure:
-
Maintain a constant temperature (e.g., 25.0 ± 0.1 °C) using the water bath.
-
Measure the flow time of the buffer (t₀) and the DNA solution (t_DNA).
-
Add increasing amounts of the thiourea derivative to the DNA solution and measure the flow time (t) after each addition.
-
Ensure the solution is thoroughly mixed before each measurement.
-
-
Data Analysis:
-
Calculate the relative specific viscosity (η/η₀) using the equation: (η/η₀) = (t - t₀) / (t_DNA - t₀), where t is the observed flow time.
-
Plot (η/η₀)^(1/3) versus the ratio of the concentration of the bound derivative to the concentration of DNA.
-
A steep increase in relative viscosity with increasing concentration of the compound is strong evidence for an intercalative binding mode.
-
Agarose Gel Electrophoresis
Gel electrophoresis can be used to study how thiourea derivatives affect the structure and integrity of plasmid DNA.[13][14] This method can reveal if a compound can induce DNA cleavage, similar to a nuclease, or cause conformational changes.[15] Supercoiled plasmid DNA (Form I) migrates fastest, followed by the linear form (Form III), and the nicked or open-circular form (Form II) migrates slowest.[15]
Experimental Protocol
-
Materials & Reagents:
-
Supercoiled plasmid DNA (e.g., pBR322 or pUC19).
-
Thiourea derivative solutions at various concentrations.
-
Tris-Acetate-EDTA (TAE) buffer.
-
Agarose.
-
Loading buffer (containing bromophenol blue and glycerol).
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe).
-
-
Instrumentation:
-
Gel electrophoresis apparatus and power supply.
-
UV transilluminator and gel documentation system.
-
-
Procedure:
-
Prepare a 1% agarose gel in TAE buffer and add the DNA stain.
-
In microcentrifuge tubes, incubate a fixed amount of plasmid DNA with increasing concentrations of the thiourea derivative. Include a control with DNA only.
-
Incubate the mixtures at 37 °C for a specified time (e.g., 1-2 hours).
-
Add loading buffer to each reaction mixture.
-
Load the samples into the wells of the agarose gel.
-
Run the gel at a constant voltage (e.g., 80 V) until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light and document the gel.
-
-
Data Analysis:
-
Compare the bands in the sample lanes to the control lane.
-
An increase in the intensity of the Form II (nicked) band and a decrease in the Form I (supercoiled) band suggests single-strand cleavage.
-
The appearance of a Form III (linear) band indicates double-strand cleavage.
-
Changes in the mobility of the supercoiled form might suggest conformational changes induced by non-covalent binding.
-
Molecular Docking
Molecular docking is a computational method used to predict the preferred binding mode and affinity of a small molecule to a macromolecular target.[2][16] For thiourea derivatives, docking studies with a DNA structure (e.g., B-DNA) can provide valuable insights into whether the compound favors binding to the major or minor groove, or if it can intercalate between base pairs.[1][3] These in silico results can corroborate experimental findings and guide the design of new derivatives.
Protocol Overview
-
Software:
-
Molecular modeling software (e.g., AutoDock, MOE, Schrödinger Suite).
-
-
Procedure:
-
Prepare the Ligand: Draw the 3D structure of the thiourea derivative and perform energy minimization.
-
Prepare the Receptor: Obtain a high-resolution 3D structure of B-DNA from the Protein Data Bank (PDB). Prepare the DNA by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Define the Binding Site: Define a grid box encompassing the entire DNA molecule or specific regions (major/minor grooves) to guide the docking.
-
Run Docking Simulation: The software will systematically sample different conformations and orientations of the ligand within the defined binding site, scoring each pose based on a scoring function that estimates binding affinity.
-
Analyze Results: Analyze the top-ranked poses to identify the most probable binding mode. Examine the intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) between the thiourea derivative and the DNA.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the interaction of various thiourea derivatives with DNA from the literature. This allows for a comparative overview of binding affinities determined by different techniques.
| Thiourea Derivative Class | Technique | Binding Constant (Kb) / Quenching Constant (Ksv) | Binding Mode | Reference |
| Acridine-Thiosemicarbazone | UV-Vis Spectroscopy | Kb: 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹ | Intercalation/Groove | [5] |
| Acridine-Thiosemicarbazone | Fluorescence Spectroscopy | Ksv: -0.2 × 10⁴ to 2.18 × 10⁴ M⁻¹ | Intercalation/Groove | [5] |
| Bis-Acyl-Thiourea | UV-Vis Spectroscopy | Kb: 3.16 × 10⁴ to 4.29 × 10⁴ M⁻¹ | Intercalation/Groove | [17] |
| N,N'-diarylthiourea derivatives | Not Specified | Kb: 1.3 × 10⁴ to 2.1 × 10⁵ M⁻¹ | Not Specified | |
| Metal Complexes of Thiourea | UV-Vis Spectroscopy | Kb: 10⁴ to 10⁵ L mol⁻¹ | Intercalation/Groove | [18] |
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Derivatives | MDPI [mdpi.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. researchgate.net [researchgate.net]
- 13. Khan Academy [khanacademy.org]
- 14. Gel electrophoresis - Wikipedia [en.wikipedia.org]
- 15. DNA Interaction and DNA Cleavage Studies of a New Platinum(II) Complex Containing Aliphatic and Aromatic Dinitrogen Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. europeanreview.org [europeanreview.org]
Application Notes: (4-Acetylphenyl)thiourea as a Chemosensor for Heavy Metal Detection
Introduction
(4-Acetylphenyl)thiourea is a versatile organic compound that holds significant promise as a chemosensor for the detection of heavy metal ions. Its molecular structure, featuring a thiourea moiety and an acetylphenyl group, provides potential coordination sites for metal ions, leading to detectable changes in its photophysical properties. The interaction between this compound and heavy metal ions can induce a colorimetric or fluorometric response, making it a candidate for straightforward and sensitive detection methods. Thiourea derivatives, in general, are known to be effective chemosensors due to the presence of both nitrogen and sulfur atoms which can effectively coordinate with various metal cations.[1] The selectivity and sensitivity of these sensors can be fine-tuned by modifying the substituent groups on the thiourea backbone.[1]
While direct and extensive experimental data specifically for this compound as a heavy metal chemosensor is limited in currently available scientific literature, this document provides a comprehensive overview based on the performance of analogous thiourea-based chemosensors. The protocols and data presented herein are adapted from studies on structurally similar compounds and serve as a valuable guide for researchers and scientists in developing and utilizing this compound for heavy metal detection. A derivative, N-(4-acetylphenyl)-N′-(2-nitrobenzoyl)-thiourea, has shown selective recognition for Hg2+ ions, suggesting the potential of the parent compound in heavy metal sensing.[2][3]
Quantitative Data Summary
The following table summarizes the performance of various thiourea derivatives in the detection of specific heavy metal ions. This data provides a benchmark for the potential efficacy of this compound as a chemosensor.
| Chemosensor/Ligand | Target Metal Ion(s) | Method of Detection | Limit of Detection (LOD) | Observed Interference |
| N-(4-acetylphenyl)-N′-(2-nitrobenzoyl)-thiourea | Hg2+ | Not Specified | Not Specified | Selective over Ag+, Ca2+, Co2+, Ni2+, Cd2+, Pb2+, Zn2+, Cr3+, and Mg2+[2][3] |
| 4-phenyl amino thiourea (PAT) | Pb2+ | Colorimetric | Not Specified | Minimal from Fe3+, Cd2+, Zn2+, Mg2+, Cr3+, Ca2+, Ba2+, Sn2+, Na+, Mn2+, Hg2+[4] |
| Nitrophenyl thiourea-modified polyethylenimine | SO42-, F-, AcO- | Colorimetric | 4.68 x 10-7 M (for SO42-) | Selective for the target anions over other common anions.[5] |
| Naphthyl thiourea-based chemosensor | Ag+ | Fluorescence | 3.82 µM | Not Specified |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of similar thiourea derivatives.[6]
Materials:
-
4-Aminoacetophenone
-
Ammonium thiocyanate or Potassium thiocyanate
-
Hydrochloric acid
-
Acetone
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 4-aminoacetophenone in a suitable organic solvent like acetone.
-
In a separate beaker, prepare a solution of ammonium thiocyanate (or potassium thiocyanate) in acetone.
-
Slowly add the thiocyanate solution to the 4-aminoacetophenone solution while stirring.
-
Add a few drops of concentrated hydrochloric acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold distilled water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Preparation of Stock Solutions
a. Chemosensor Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 x 10-3 M) in a suitable solvent such as a dimethylformamide (DMF)/water or dimethyl sulfoxide (DMSO)/water mixture. The choice of solvent will depend on the solubility of the chemosensor and the specific experimental conditions.
b. Metal Ion Stock Solutions:
-
Prepare stock solutions (e.g., 1 x 10-2 M) of various heavy metal salts (e.g., chlorides or nitrates of Pb2+, Hg2+, Cd2+, Cu2+, Ni2+, Zn2+, etc.) in deionized water.
Protocol for Colorimetric Detection and Selectivity Study
This general protocol outlines the steps to assess the selectivity of this compound for various metal ions using UV-Vis spectroscopy.[1]
Materials and Equipment:
-
Stock solution of this compound
-
Stock solutions of various metal ions
-
Suitable solvent (e.g., DMF/H2O or DMSO/H2O)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
To a series of cuvettes, add a fixed volume of the this compound stock solution.
-
Dilute each cuvette with the solvent to a final volume that is appropriate for the spectrophotometer.
-
Record the initial UV-Vis absorption spectrum of the chemosensor solution (this will serve as the blank).
-
To each cuvette (except the blank), add a specific equivalent of a different metal ion stock solution.
-
Allow the solutions to stand for a short period to ensure complex formation.
-
Record the UV-Vis absorption spectrum for each solution containing a different metal ion.
-
Observe any color changes and shifts in the absorption maxima. A significant change in the spectrum in the presence of a particular metal ion indicates a sensing event.
-
For the metal ion that shows a significant response, perform a titration by adding increasing concentrations of that metal ion to the chemosensor solution and record the UV-Vis spectra at each concentration.
Protocol for Interference Study
To evaluate the selectivity of the chemosensor in the presence of other competing ions:
-
Prepare a solution containing the chemosensor and the target metal ion at concentrations that give a clear signal.
-
To this solution, add an equivalent amount of a potentially interfering metal ion.
-
Record the UV-Vis spectrum and compare it to the spectrum of the chemosensor with only the target metal ion.
-
A minimal change in the spectrum indicates low interference from the competing ion.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Item - Studies on the crystal structure and characterization of N-(4-acetylphenyl)-Nâ-(2-nitrobenzoyl)-thiourea - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. A novel 4-phenyl amino thiourea derivative designed for real-time ratiometric-colorimetric detection of toxic Pb2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate [mdpi.com]
- 6. Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate [ouci.dntb.gov.ua]
Application Notes and Protocols for Testing the Anticancer Activity of (4-Acetylphenyl)thiourea on Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the in vitro anticancer properties of (4-Acetylphenyl)thiourea. The protocols outlined below detail established methodologies to assess its effects on cell viability, apoptosis, and cell cycle progression. Furthermore, a protocol for Western blot analysis is included to investigate the potential molecular mechanisms of action.
Overview of this compound
Thiourea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2][3] These compounds have been shown to induce cytotoxicity in various cancer cell lines, often through mechanisms involving apoptosis and cell cycle arrest.[4][5] this compound, a specific derivative, is investigated here for its potential as an anticancer agent. This document provides the necessary protocols to characterize its efficacy and elucidate its mechanism of action in a laboratory setting.
Experimental Protocols
A series of in vitro assays are crucial for determining the anticancer potential of this compound. The following protocols are foundational for this purpose.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7] This assay is instrumental in determining the half-maximal inhibitory concentration (IC50) of a compound.[8][9]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. A typical starting concentration range could be from 0.01 µM to 100 µM.[9] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only). Incubate the plate for 48-72 hours.[9]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[9][10] Incubate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.[9]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][10] Gently shake the plate for 10-15 minutes.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
Data Presentation:
The results of the MTT assay can be summarized in the following table to determine the IC50 value.
| Cancer Cell Line | Cancer Type | IC50 (µM) of this compound |
| e.g., MCF-7 | Breast Adenocarcinoma | Calculated Value |
| e.g., A549 | Lung Carcinoma | Calculated Value |
| e.g., HeLa | Cervical Cancer | Calculated Value |
| e.g., PC-3 | Prostate Cancer | Calculated Value |
Annexin V-FITC and Propidium Iodide (PI) staining is a common method for detecting apoptosis.[11] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12][13] PI is a fluorescent nucleic acid dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[12]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours. Include an untreated control.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly. Centrifuge the cell suspension at 300 x g for 5 minutes.[14]
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL).[13][15]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[13][15]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry within one hour.[13][15]
Data Presentation:
The percentage of cells in different stages of apoptosis can be quantified and presented in a table.
| Treatment | Incubation Time | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Control | 24h | ||||
| This compound | 24h | ||||
| Control | 48h | ||||
| This compound | 48h |
Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14][16]
Protocol:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.[17]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer.[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Data Presentation:
The percentage of cells in each phase of the cell cycle is tabulated.
| Treatment | Incubation Time | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 24h | |||
| This compound | 24h | |||
| Control | 48h | |||
| This compound | 48h |
Western blotting is used to detect specific proteins in a sample and can help elucidate the molecular pathways affected by this compound.[18] Key proteins involved in apoptosis (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP) and cell cycle regulation (e.g., Cyclin D1, CDK4) can be investigated.[19][20]
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[19]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C.[19]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Data Presentation:
The relative expression levels of the target proteins can be quantified by densitometry and presented in a summary table.
| Target Protein | Treatment | Fold Change (vs. Control) |
| Bax | This compound | |
| Bcl-2 | This compound | |
| Cleaved Caspase-3 | This compound | |
| Cleaved PARP | This compound | |
| Cyclin D1 | This compound |
Visualizations
Diagrams are provided to illustrate the experimental workflow and a hypothetical signaling pathway.
Caption: Experimental workflow for testing the anticancer activity of this compound.
Caption: Hypothetical signaling pathway of this compound inducing apoptosis and cell cycle arrest.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation (Application in Flow Cytometry) - Oreate AI Blog [oreateai.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. bosterbio.com [bosterbio.com]
- 14. benchchem.com [benchchem.com]
- 15. kumc.edu [kumc.edu]
- 16. nanocellect.com [nanocellect.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Synthesis of Bioactive Heterocyclic Compounds from Thiourea Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of three major classes of bioactive heterocyclic compounds—thiazoles, pyrimidines, and benzothiazoles—utilizing thiourea and its derivatives as key starting materials. These protocols are designed to be a practical resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.
Synthesis of 2-Aminothiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole derivatives. This one-pot condensation reaction typically involves the reaction of an α-haloketone with a thiourea derivative. The resulting 2-aminothiazole scaffold is a prevalent motif in many FDA-approved drugs and biologically active compounds.[1][2][3]
Application Notes:
This protocol is broadly applicable for the synthesis of a wide range of 2-amino-4-substituted-thiazole derivatives. The reaction is generally high-yielding and proceeds under mild conditions. The choice of solvent can influence the reaction rate and yield, with polar protic solvents like ethanol or methanol being commonly used. The reaction can be performed under conventional heating or microwave irradiation to reduce reaction times. The nature of the substituent on the α-haloketone and the thiourea can be varied to generate a library of diverse thiazole derivatives for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of 4-Phenyl-2-aminothiazole
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Water
Procedure: [1]
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel, washing the filter cake with water.
-
Air-dry the collected solid on a watch glass to obtain 4-phenyl-2-aminothiazole.
Quantitative Data Summary:
| α-Haloketone | Thiourea Derivative | Product | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | 4-Phenylthiazol-2-amine | 87 | [4] |
| 4'-Methoxy-2-bromoacetophenone | Thiourea | 4-(4-Methoxyphenyl)thiazol-2-amine | 90 | [4] |
| 4'-Fluoro-2-bromoacetophenone | Thiourea | 4-(4-Fluorophenyl)thiazol-2-amine | 85 | [4] |
| 2-Bromo-1-(naphthalen-2-yl)ethanone | Thiourea | 4-(Naphthalen-2-yl)thiazol-2-amine | 82 | [4] |
| 2-Bromoacetophenone | N-Methylthiourea | N-Methyl-4-phenylthiazol-2-amine | 88 | [4] |
| 2-Bromoacetophenone | N-Phenylthiourea | N,4-Diphenylthiazol-2-amine | 85 | [4] |
Biological Significance and Signaling Pathway:
Thiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-HIV, and antimicrobial properties.[2][5][6] In cancer, for instance, certain thiazole derivatives function by inducing apoptosis (programmed cell death) and inhibiting key signaling proteins like kinases that are crucial for cancer cell proliferation and survival.[2][7] Some thiazole-based compounds have been shown to inhibit HIV replication by targeting the reverse transcriptase enzyme, a critical component for the virus's life cycle.[6]
Synthesis of Dihydropyrimidinones via Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs (DHPMs). This reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea, under acidic catalysis.[8] DHPMs are a class of heterocyclic compounds with significant therapeutic potential, including anticancer and anti-inflammatory activities.[9][10]
Application Notes:
This protocol is highly efficient for the synthesis of a diverse range of dihydropyrimidinone derivatives. The reaction can be catalyzed by various Brønsted or Lewis acids. The use of solvent-free conditions or microwave irradiation can significantly improve reaction times and yields.[11] A wide variety of aromatic, aliphatic, and heterocyclic aldehydes can be used, allowing for extensive structural modifications.
Experimental Protocol: Synthesis of a Dihydropyrimidine-2(1H)-thione
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Ethyl acetoacetate
-
Thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure: [12]
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and thiourea (1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of concentrated HCl (2-3 drops) to the mixture.
-
Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the precipitate with cold ethanol and dry to obtain the pure dihydropyrimidine-2(1H)-thione.
Quantitative Data Summary:
| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Product | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Thiourea | 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-thione | 92 | [13] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Thiourea | 5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione | 95 | [13] |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Thiourea | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione | 90 | [13] |
| 3-Nitrobenzaldehyde | Ethyl acetoacetate | Thiourea | 5-Ethoxycarbonyl-4-(3-nitrophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione | 88 | [13] |
| Benzaldehyde | Acetylacetone | Thiourea | 5-Acetyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-thione | 93 | [11] |
Biological Significance and Signaling Pathway:
Dihydropyrimidinones have gained significant attention as potent anticancer agents, with monastrol being a well-known example.[9] These compounds often exert their effect by inhibiting the mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[10][14] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.[15][16] Additionally, some DHPM derivatives have been shown to modulate the Toll-like receptor (TLR) signaling pathway, which plays a crucial role in the innate immune response and inflammation.[17]
Synthesis of 2-Aminobenzothiazole Derivatives
2-Aminobenzothiazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[18][19] A common synthetic route involves the reaction of a substituted aniline with potassium thiocyanate in the presence of an oxidizing agent like bromine.
Application Notes:
This method, often referred to as the Hugerschoff synthesis, is a reliable way to produce 6-substituted 2-aminobenzothiazoles.[5] The reaction proceeds via an intermediate phenylthiourea, which then undergoes oxidative cyclization. Careful control of the reaction temperature during bromination is crucial to avoid side reactions. The choice of solvent and the nature of the substituent on the aniline can affect the overall yield.
Experimental Protocol: Synthesis of a 6-Substituted-2-aminobenzothiazole
Materials:
-
Substituted Aniline (e.g., 4-chloroaniline)
-
Potassium Thiocyanate (KSCN)
-
Glacial Acetic Acid
-
Bromine
-
Ethanol
-
Water
Procedure: [20]
-
Dissolve equimolar quantities of the substituted aniline (0.02 mol) and potassium thiocyanate (0.02 mol) in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (0.02 mol) in glacial acetic acid dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Heat the reaction mixture to 80-90°C for 1 hour.
-
Pour the hot mixture into a beaker of ice water.
-
Neutralize the solution with ammonium hydroxide to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 2-aminobenzothiazole derivative.
Quantitative Data Summary:
| Aniline Derivative | Product | Yield (%) | Reference |
| Aniline | 2-Aminobenzothiazole | 75-85 | [20] |
| 4-Chloroaniline | 2-Amino-6-chlorobenzothiazole | 63-75 | [5] |
| 4-Methylaniline | 2-Amino-6-methylbenzothiazole | 70-80 | [20] |
| 4-Methoxyaniline | 2-Amino-6-methoxybenzothiazole | 65-78 | [20] |
Biological Significance and Signaling Pathway:
Many 2-aminobenzothiazole derivatives, particularly 2-(4-aminophenyl)benzothiazoles, exhibit potent anticancer activity.[21] Their mechanism of action often involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[21][22] These compounds act as AhR agonists, leading to the induction of cytochrome P450 enzymes, such as CYP1A1. CYP1A1 metabolizes the benzothiazole into a reactive electrophilic species that can form DNA adducts, ultimately triggering apoptosis in cancer cells.[21] Some benzothiazole derivatives have also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which can lead to a reduction in blood glucose levels.[23]
References
- 1. media.neliti.com [media.neliti.com]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothiazole derivatives as novel HIV replication inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-HIV-1 activity of thiadiazole derivatives: structure-activity relationship, reverse transcriptase inhibition, and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. researchgate.net [researchgate.net]
- 13. AMPK Signaling Pathway - Creative Biogene [creative-biogene.com]
- 14. Design, synthesis and docking study of 3,4-dihydropyrimidine-2-one derivatives as inhibitors of the Mitotic Kinesin, Eg5 [tips.sums.ac.ir]
- 15. Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features [dspace.mit.edu]
- 16. Novel Dihydropyrimidinones Synthesized through Modified Biginelli Reaction as Eg5 Kinesin Inhibitors with Potential Anti-cancer Effects: In vitro and In vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benthamscience.com [benthamscience.com]
- 23. researchgate.net [researchgate.net]
Experimental setup for evaluating the antioxidant potential of thiourea compounds
Application Notes: Evaluating the Antioxidant Potential of Thiourea Compounds
Introduction Thiourea and its derivatives are a versatile class of organosulfur compounds that have attracted considerable interest in medicinal chemistry for their broad spectrum of biological activities, including antioxidant properties.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1] This has driven the search for novel antioxidant agents, and the thiourea scaffold represents a promising framework for developing potent antioxidants.[1]
Mechanism of Antioxidant Action The primary antioxidant mechanism of thiourea derivatives typically involves the donation of a hydrogen atom from the N-H group of the thioamide backbone to a free radical, thereby neutralizing it.[1][3] This process is known as the Hydrogen Atom Transfer (HAT) mechanism and is generally favored over the Single Electron Transfer (SET) mechanism for these compounds.[1][3] The efficiency of this action is influenced by the substituents on the thiourea molecule.[4]
I. In Vitro Chemical Assays for Antioxidant Capacity
A series of well-established in vitro chemical assays are commonly employed to determine the antioxidant potential of thiourea compounds. These assays are typically based on spectrophotometric measurements of color changes that occur upon neutralization of stable free radicals or reduction of metal ions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1][5] The DPPH radical is a stable free radical with a deep violet color. When reduced by an antioxidant, its color changes to a pale yellow, and the change in absorbance at 517 nm is measured.[1][5] A lower IC50 value (the concentration required to scavenge 50% of DPPH radicals) indicates greater antioxidant activity.[1][5]
Experimental Protocol: DPPH Assay
-
Reagent Preparation :
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution stored in a dark container to prevent degradation.[1]
-
Prepare a stock solution of the thiourea test compound in a suitable solvent (e.g., DMSO, methanol).[1]
-
From the stock solution, prepare a series of dilutions to be tested.
-
Prepare a stock solution of a standard antioxidant (e.g., Ascorbic Acid, Trolox) for comparison.[1]
-
-
Assay Procedure (96-well plate format) :
-
Measurement and Calculation :
-
Measure the absorbance of each well at 517 nm using a microplate reader.[1]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100[1] Where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance with the test compound or standard.[1]
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.[1]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay evaluates the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant causes the solution to decolorize.[1] The change in absorbance is measured at 734 nm.[1] Similar to the DPPH assay, a lower IC50 value signifies higher antioxidant activity.
Experimental Protocol: ABTS Assay
-
Reagent Preparation :
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[1]
-
To generate the ABTS•+ stock solution, mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.[1][5]
-
On the day of the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[1][5]
-
Prepare serial dilutions of the thiourea derivatives and a standard antioxidant.[1]
-
-
Assay Procedure (96-well plate format) :
-
Measurement and Calculation :
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[1][7] This reduction results in the formation of an intense blue-colored complex, and the absorbance is measured at 593 nm.[1][8] The FRAP value is determined from a standard curve and expressed as µM Fe²⁺ equivalents.[1]
Experimental Protocol: FRAP Assay
-
Reagent Preparation :
-
FRAP Reagent : Prepare fresh by mixing 25 mL of 300 mM acetate buffer (pH 3.6), 2.5 mL of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 2.5 mL of 20 mM FeCl₃·6H₂O.[8]
-
Prepare a series of standard solutions of known Fe²⁺ concentration using ferrous sulfate.[1]
-
Prepare solutions of the thiourea test compounds.[1]
-
-
Assay Procedure (96-well plate format) :
-
Measurement and Calculation :
II. Cell-Based Assays for Biological Relevance
While chemical assays are excellent for initial screening, cell-based assays provide a more biologically relevant assessment of a compound's antioxidant activity by accounting for factors like cell uptake, distribution, and metabolism.[9][10]
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of a compound to inhibit the formation of the fluorescent compound dichlorofluorescein (DCF) within cells.[9][11] The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated by cellular esterases to the non-fluorescent DCFH.[11] In the presence of ROS (induced by a pro-oxidant like AAPH), DCFH is oxidized to the highly fluorescent DCF.[9][11] An effective antioxidant will prevent this oxidation, resulting in lower fluorescence intensity.[12]
Experimental Protocol: CAA Assay
-
Cell Culture :
-
Treatment and Loading :
-
Induction of Oxidative Stress :
-
Measurement and Calculation :
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: ~480-485 nm, Emission: ~530-535 nm) in kinetic mode, taking readings every 1-5 minutes for 60 minutes at 37°C.[8][11]
-
The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time and comparing the curves of treated cells to control cells.[9]
-
III. Visualizing Mechanisms and Pathways
Many antioxidant compounds may also exert their effects by modulating cellular signaling pathways that control the expression of antioxidant enzymes.[9] The Keap1-Nrf2 pathway is a key regulator of the cellular antioxidant response.
IV. Data Presentation: Comparative Antioxidant Activity
The antioxidant potential of thiourea compounds is commonly quantified by their IC50 value, which is the concentration needed to scavenge 50% of free radicals in an assay.[1] A lower IC50 value indicates higher antioxidant activity.[5] The table below summarizes the in vitro antioxidant activity of various substituted thiourea derivatives from recent studies.
| Compound Series / Name | Assay | IC50 Value | Standard / IC50 | Reference |
| Series 1: 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | ||||
| Compound 2a | DPPH | 1.83 ± 0.15 µM | α-TOC / 2.45 µM | [5][13] |
| ABTS | 2.11 ± 0.12 µM | α-TOC / 1.89 µM | [5] | |
| Compound 2c | DPPH | 2.05 ± 0.09 µM | BHT / 4.32 µM | [5] |
| ABTS | 1.08 ± 0.44 µM | α-TOC / 1.89 µM | [5][13] | |
| Series 2: Diphenyl and Benzyl-phenyl Thiourea Derivatives | ||||
| DPTU (1,3-diphenyl-2-thiourea) | DPPH | 710 ± 1 µM (0.71 mM) | - | [3][5] |
| ABTS | 44 ± 1 µM (0.044 mM) | - | [3][5] | |
| BPTU (1-benzyl-3-phenyl-2-thiourea) | DPPH | 11000 ± 15 µM (11.0 mM) | - | [3][5] |
| ABTS | 2400 ± 21 µM (2.4 mM) | - | [3][5] | |
| Series 3: Other Derivatives | ||||
| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH | 45 µg/mL | - | [2] |
| ABTS | 52 µg/mL | - | [2] |
Note: Direct comparison of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.[1] α-TOC: alpha-tocopherol; BHT: Butylated hydroxytoluene.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 3. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. zen-bio.com [zen-bio.com]
- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Single Crystal X-ray Diffraction of (4-Acetylphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis, crystallization, and single-crystal X-ray diffraction analysis of (4-Acetylphenyl)thiourea. The protocols outlined below are based on established methods for structurally similar thiourea derivatives and provide a robust framework for obtaining high-quality crystallographic data.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 4-aminoacetophenone with ammonium thiocyanate in the presence of acetyl chloride. This method is adapted from a reliable protocol for a structurally related compound.
Experimental Protocol:
-
Preparation of Acetyl Isothiocyanate (in situ):
-
In a round-bottom flask, suspend ammonium thiocyanate (1.0 equivalent) in anhydrous acetone.
-
To this suspension, add a solution of acetyl chloride (1.0 equivalent) in anhydrous acetone dropwise with stirring.
-
After the addition is complete, gently reflux the mixture for 30 minutes. This will form acetyl isothiocyanate in situ.
-
-
Formation of this compound:
-
Cool the reaction mixture to room temperature.
-
Add a solution of 4-aminoacetophenone (1.0 equivalent) in anhydrous acetone to the flask.
-
Reflux the resulting mixture for an additional 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
After the reaction is complete, pour the mixture into a beaker containing crushed ice or cold water with constant stirring.
-
The crude this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain single crystals suitable for X-ray diffraction.
-
Single Crystal Growth
The quality of the single crystal is paramount for successful X-ray diffraction analysis. Slow evaporation is a common and effective method for growing high-quality crystals of organic compounds.
Experimental Protocol:
-
Solvent Selection: Dissolve the purified this compound in a minimum amount of a suitable solvent (e.g., ethanol, methanol, or acetone) at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: Loosely cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent at room temperature.
-
Crystal Formation: Place the container in a vibration-free environment. Crystals should form over a period of several days to a week.
-
Crystal Harvesting: Once well-formed, single crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are carefully selected and harvested from the mother liquor.
Single Crystal X-ray Diffraction Analysis
The following protocol outlines the general steps for data collection and structure refinement. The specific parameters should be optimized based on the instrument and the crystal quality. The data presented in the tables are representative of a thiourea derivative with a similar molecular structure and are provided as a reference.
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal of this compound is mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil).
-
Data Collection:
-
The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
The data is collected at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
-
Data Processing:
-
The collected diffraction images are integrated and scaled using appropriate software (e.g., CrysAlisPro, SAINT).
-
An absorption correction (e.g., multi-scan) is applied to the data.
-
-
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods (e.g., SHELXT).
-
The structural model is then refined by full-matrix least-squares on F² using software such as SHELXL.
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Data Presentation
The following tables summarize the typical crystallographic data, data collection, and refinement parameters for a compound structurally related to this compound.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₀H₁₂N₂OS |
| Formula Weight | 208.28 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 9.1623 (8) Å |
| b | 10.130 (1) Å |
| c | 13.446 (1) Å |
| α | 73.212 (9)° |
| β | 70.276 (8)° |
| γ | 66.772 (8)° |
| Volume | 1061.90 (16) ų |
| Z | 4 |
| Calculated Density | 1.303 Mg/m³ |
| Absorption Coefficient | 0.273 mm⁻¹ |
| F(000) | 440 |
| Crystal Size | 0.36 x 0.32 x 0.24 mm |
Table 2: Data Collection and Refinement Statistics
| Parameter | Value |
| Theta Range for Data Collection | 2.53 to 26.37° |
| Index Ranges | -11<=h<=11, -12<=k<=12, -16<=l<=16 |
| Reflections Collected | 7674 |
| Independent Reflections | 4293 [R(int) = 0.0130] |
| Completeness to Theta = 25.242° | 99.8 % |
| Absorption Correction | Semi-empirical from equivalents |
| Max. and Min. Transmission | 0.936 and 0.908 |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 4293 / 0 / 257 |
| Goodness-of-Fit on F² | 1.001 |
| Final R indices [I>2sigma(I)] | R1 = 0.0413, wR2 = 0.1065 |
| R indices (all data) | R1 = 0.0528, wR2 = 0.1123 |
| Largest Diff. Peak and Hole | 0.171 and -0.263 e.Å⁻³ |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from the synthesis of this compound to the final structural analysis.
Caption: Experimental workflow for the synthesis and single-crystal X-ray diffraction of this compound.
Application Notes and Protocols for the Synthesis of N,N'-bis(acetylphenyl)thiourea Isomers
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of the ortho, meta, and para isomers of N,N'-bis(acetylphenyl)thiourea. These symmetrical diaryl thiourea derivatives are of significant interest in medicinal chemistry and materials science due to their potential biological activities and use as intermediates for more complex heterocyclic compounds.[1] Two primary synthetic methodologies are presented: the reaction of the corresponding aminoacetophenone isomer with carbon disulfide (CS₂) and an alternative route using 1,1'-thiocarbonyldiimidazole (TCDI). This guide includes step-by-step procedures, purification methods, and characterization data to support researchers in the successful synthesis and validation of these target compounds.
Introduction
Thiourea and its derivatives represent a versatile class of organic compounds with a wide array of applications, stemming from their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The N,N'-disubstituted thiourea scaffold is particularly valuable in drug discovery, as the thiourea moiety contains both hydrogen bond donor and acceptor groups, enabling interactions with various biological targets.[1] The isomeric position of the acetylphenyl group (ortho, meta, or para) can significantly influence the molecule's physicochemical and biological properties, making the selective synthesis of each isomer crucial for structure-activity relationship (SAR) studies.[4]
This document outlines two reliable methods for synthesizing N,N'-bis(acetylphenyl)thiourea isomers, starting from the corresponding 2-aminoacetophenone, 3-aminoacetophenone, or 4-aminoacetophenone.
Synthetic Pathways
The synthesis of symmetrical N,N'-diarylthioureas is most commonly achieved by reacting a primary aromatic amine with a thiocarbonyl source.[1] The two recommended pathways for synthesizing N,N'-bis(acetylphenyl)thiourea isomers are:
-
Method A: Reaction of the appropriate aminoacetophenone isomer with carbon disulfide (CS₂). This is a direct and cost-effective method.[5]
-
Method B: Reaction of the appropriate aminoacetophenone isomer with 1,1'-thiocarbonyldiimidazole (TCDI). This method is often preferred for its milder conditions and high yields.[4][6]
Data Presentation
Table 1: Starting Materials
| Compound Name | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Aminoacetophenone | Ortho | C₈H₉NO | 135.16 | 551-93-9 |
| 3-Aminoacetophenone | Meta | C₈H₉NO | 135.16 | 99-03-6 |
| 4-Aminoacetophenone | Para | C₈H₉NO | 135.16 | 99-92-3 |
Table 2: Expected Physicochemical and Spectroscopic Data for N,N'-bis(acetylphenyl)thiourea Isomers
Note: The following data is representative and based on established spectroscopic principles for closely related derivatives, as direct experimental data for all isomers is limited.[4]
| Property | N,N'-bis(2-acetylphenyl)thiourea (Ortho) | N,N'-bis(3-acetylphenyl)thiourea (Meta) | N,N'-bis(4-acetylphenyl)thiourea (Para) |
| Molecular Formula | C₁₇H₁₆N₂O₂S | C₁₇H₁₆N₂O₂S | C₁₇H₁₆N₂O₂S |
| Molecular Weight | 312.39 g/mol | 312.39 g/mol | 312.39 g/mol |
| FT-IR (cm⁻¹) | |||
| N-H Stretch | 3200-3400 | 3200-3400 | 3200-3400 |
| C=O Stretch | ~1680 | ~1685 | ~1675 |
| C=S Stretch | ~1300 | ~1310 | ~1305 |
| ¹H NMR (δ, ppm) | |||
| N-H | ~9.0 (br s) | ~8.8 (br s) | ~8.7 (br s) |
| Aromatic H | 7.2-8.0 (m) | 7.3-7.9 (m) | 7.6-8.0 (d, d) |
| CH₃ (acetyl) | ~2.6 (s) | ~2.6 (s) | ~2.6 (s) |
| ¹³C NMR (δ, ppm) | |||
| C=S | ~180 | ~179 | ~181 |
| C=O | ~198 | ~197 | ~196 |
| Aromatic C | 125-140 | 120-145 | 118-150 |
| CH₃ (acetyl) | ~26 | ~27 | ~26 |
Experimental Protocols
Method A: Synthesis using Carbon Disulfide (CS₂)
This protocol is adapted from the synthesis of the meta-isomer and is applicable to all three isomers by selecting the corresponding starting material.[1][4]
4.1. Materials and Equipment
-
Aminoacetophenone isomer (ortho, meta, or para)
-
Carbon disulfide (CS₂)
-
Ethanol (or Dichloromethane, THF)[5]
-
Pyridine (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
4.2. Experimental Workflow (Method A)
Caption: Experimental workflow for the synthesis of N,N'-bis(acetylphenyl)thiourea using CS₂.
4.3. Procedure
-
Dissolution: In a round-bottom flask, dissolve the selected aminoacetophenone isomer (2.0 equivalents) in a suitable solvent like ethanol.[1] Ensure the starting material is of high purity to maximize yield.[5]
-
Addition of Reagents: To the stirred solution, add a catalytic amount of pyridine. Subsequently, add carbon disulfide (1.0 equivalent) dropwise at room temperature. A 2:1 molar ratio of the amine to CS₂ is critical.[5]
-
Reaction: Heat the reaction mixture to reflux (the optimal temperature may need to be determined experimentally) and maintain for 4-6 hours.[1][5]
-
Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the aminoacetophenone starting material.[1][5]
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.[1]
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[1][4]
-
Drying: Dry the purified solid product in a vacuum oven to obtain the final N,N'-bis(acetylphenyl)thiourea isomer.[1]
-
Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and FT-IR spectra.[1]
Method B: Synthesis using 1,1'-Thiocarbonyldiimidazole (TCDI)
This protocol is an alternative method based on procedures for synthesizing similar diaryl thioureas.[4][6]
4.4. Materials and Equipment
-
Aminoacetophenone isomer (ortho, meta, or para)
-
1,1'-Thiocarbonyldiimidazole (TCDI)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
4.5. Experimental Workflow (Method B)
Caption: Experimental workflow for the synthesis of N,N'-bis(acetylphenyl)thiourea using TCDI.
4.6. Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 1,1'-thiocarbonyldiimidazole (1.0 equivalent) in dichloromethane (CH₂Cl₂).
-
Addition of Amine: To this solution, add a solution of the selected aminoacetophenone isomer (2.0 equivalents) in CH₂Cl₂.[6]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.[4]
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.[4]
-
Workup: Upon completion, wash the reaction mixture sequentially with deionized water and brine.[4]
-
Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4][6]
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) to afford the pure N,N'-bis(acetylphenyl)thiourea isomer.[4]
-
Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and FT-IR spectra.
Conclusion
The protocols described in this document provide comprehensive and reliable methods for the synthesis of ortho, meta, and para isomers of N,N'-bis(acetylphenyl)thiourea. Both the carbon disulfide and TCDI methods are effective, allowing researchers to choose a procedure based on available reagents and desired reaction conditions. The provided data tables and workflows serve as a valuable resource for the planning, execution, and validation of these syntheses, supporting further research in drug development and materials science.
References
Application Notes and Protocols: Thiourea Derivatives in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Thiourea derivatives have emerged as a versatile and promising class of compounds in the field of enzyme inhibition. Their unique structural features, including the thiocarbonyl group, allow for diverse interactions with enzyme active sites, leading to the modulation of their catalytic activity. This document provides detailed application notes and protocols for studying the inhibitory effects of thiourea derivatives on several key enzymes, including urease, tyrosinase, and carbonic anhydrase.
Overview of Thiourea Derivatives as Enzyme Inhibitors
Thiourea and its derivatives are known to interact with metalloenzymes by coordinating with the metal ions in the active site. The sulfur atom of the thiourea moiety plays a crucial role in this chelation. Furthermore, the N-substituted side chains of thiourea derivatives can form hydrogen bonds and other non-covalent interactions with amino acid residues in the enzyme's binding pocket, contributing to their inhibitory potency and selectivity. These compounds have shown significant potential in targeting enzymes implicated in various diseases, including bacterial infections, hyperpigmentation disorders, and cancer.[1][2][3][4]
Target Enzymes and Therapeutic Relevance
Urease
Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[5] It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of gastric ulcers and a risk factor for gastric cancer.[5] Inhibition of urease can disrupt bacterial survival in the acidic environment of the stomach, offering a therapeutic strategy for treating H. pylori infections.[5][6] Thiourea derivatives, as substrate analogues of urea, are effective urease inhibitors.[6]
Tyrosinase
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a central role in melanin biosynthesis.[1] Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, tyrosinase inhibitors are of great interest in dermatology and cosmetics as skin-lightening agents.[1] Thiourea derivatives have been identified as potent tyrosinase inhibitors, with some demonstrating stronger activity than the commonly used inhibitor, kojic acid.[1][7] Their mechanism often involves chelation of the copper ions in the enzyme's active site.[1]
Carbonic Anhydrase
Carbonic anhydrases (CAs, EC 4.2.1.1) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][8] CAs are involved in numerous physiological processes, and their dysregulation is associated with diseases such as glaucoma, epilepsy, and cancer.[8] Certain CA isoforms, like CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer progression.[8][9] Thiourea derivatives have been investigated as inhibitors of various CA isoforms.[2][8][9][10][11]
Quantitative Data on Enzyme Inhibition
The inhibitory potential of thiourea derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). The following tables summarize the inhibitory activities of selected thiourea derivatives against urease, tyrosinase, and carbonic anhydrase, as reported in the literature.
Table 1: Urease Inhibitory Activity of Thiourea Derivatives
| Compound | IC50 (µM) | Standard (IC50, µM) | Reference |
| N-(4-Chlorophenylaceto)thiourea (b19) | 0.16 ± 0.05 | Acetohydroxamic acid (AHA) (27.0 ± 0.5) | [6] |
| Dipeptide-thiourea conjugate 23 | 2 | Thiourea (21.0 ± 0.11) | [12] |
| Compound 1 | 10.11 ± 0.11 | Acetohydroxamic acid (27.0 ± 0.5) | [3] |
Table 2: Tyrosinase Inhibitory Activity of Thiourea Derivatives
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Standard (IC50, µM) | Reference |
| Bis-thiourea derivative 4 | - | - | - | Kojic acid | [1] |
| Thioacetazone | 14 | - | - | - | [13] |
| Ambazone | 15 | - | - | Kojic acid | [13] |
| Benzothiazole-thiourea hybrid BT2 | 1.3431 ± 0.0254 | 2.8 | Non-competitive | Kojic acid (16.8320 ± 1.1600) | [7] |
| 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea (3) | - | 119.22 | Competitive | - | [14] |
| Indole–thiourea derivative 4b | 5.9 ± 2.47 | - | Competitive | Kojic acid (16.4 ± 3.53) |
Table 3: Carbonic Anhydrase Inhibitory Activity of Thiourea Derivatives
| Compound | Target Isoform | KI (µM) | Standard | Reference |
| Chiral thiourea derivative 5a | hCA I | 3.4 - 7.6 | Acetazolamide | [2][10] |
| Chiral thiourea derivative 5a | hCA II | 8.7 | Phenol (5.5) | [2][10] |
| Benzimidazole-thiourea 9b | hCA I | 73.6 | Acetazolamide | [2][10] |
| Benzimidazole-thiourea 9b | hCA II | - | Acetazolamide | [2][10] |
| Coumarin-thiourea hybrid 4b | hCA IX | 0.0785 | - | [9] |
| Coumarin-thiourea hybrid 4b | hCA XIII | 0.0763 | - | [9] |
| Sulfonamide-substituted thiourea 18 | hCA IX | 1.68 ± 0.15 | Acetazolamide | [8][15] |
Experimental Protocols
General Synthesis of N,N'-Disubstituted Thiourea Derivatives
This protocol describes a general method for the synthesis of N,N'-disubstituted thiourea derivatives from primary amines and isothiocyanates.
Materials:
-
Primary amine
-
Aryl or alkyl isothiocyanate
-
Solvent (e.g., acetone, ethanol, or dichloromethane)
-
Stirring plate and magnetic stirrer
-
Round bottom flask
-
Reflux condenser (if heating is required)
-
Thin-layer chromatography (TLC) plates
-
Filtration apparatus
Procedure:
-
Dissolve the primary amine (1 equivalent) in a suitable solvent in a round bottom flask.
-
Add the aryl or alkyl isothiocyanate (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Some reactions may require heating under reflux to go to completion.
-
Upon completion of the reaction (as indicated by TLC), the product may precipitate out of the solution. If so, collect the precipitate by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterize the purified product using spectroscopic methods such as IR, 1H-NMR, and 13C-NMR.[16]
In Vitro Urease Inhibition Assay
This protocol is based on the Berthelot method, which measures the amount of ammonia produced from the hydrolysis of urea.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Thiourea derivative (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hypochlorite and sodium hydroxide)
-
96-well microplate reader
-
Incubator
Procedure:
-
Prepare a stock solution of the thiourea derivative.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of urease enzyme solution and incubate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution.
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate at 37°C for 10 minutes for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
A control experiment is performed without the inhibitor. Thiourea or acetohydroxamic acid can be used as a positive control.[12]
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro Tyrosinase Inhibition Assay
This protocol measures the inhibition of L-DOPA oxidation by tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-DOPA solution
-
Phosphate buffer (pH 6.8)
-
Thiourea derivative (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the thiourea derivative.
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of tyrosinase enzyme solution and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals for a set period.
-
A control experiment is performed without the inhibitor. Kojic acid is commonly used as a positive control.[7]
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
The IC50 value is determined from a dose-response curve. For determining the inhibition type (e.g., competitive, non-competitive), Lineweaver-Burk plots are constructed by measuring the reaction rates at different substrate concentrations in the presence of various inhibitor concentrations.[14]
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes an esterase assay for measuring CA inhibition using 4-nitrophenyl acetate (NPA) as a substrate.
Materials:
-
Human carbonic anhydrase isoenzyme (e.g., hCA I, II, IX, or XII)
-
4-Nitrophenyl acetate (NPA) solution in acetonitrile
-
Tris-HCl buffer (pH 7.4)
-
Thiourea derivative (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the thiourea derivative.
-
In a 96-well plate, add the enzyme solution.
-
Add the test compound solution at various concentrations and incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding the NPA substrate solution.
-
Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm.
-
A control experiment is performed without the inhibitor. Acetazolamide is a standard inhibitor used for comparison.[2][11]
-
The percentage of inhibition is calculated from the rates of the enzymatic reaction.
-
The IC50 or Ki values are determined from the dose-response curves. All compounds should be tested for competitive inhibition with 4-nitrophenylacetate as the substrate.[2][11]
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of thiourea derivatives as enzyme inhibitors.
Caption: Experimental workflow for thiourea derivatives.
Caption: Urease inhibition by a thiourea derivative.
Caption: Inhibition of the melanin synthesis pathway.
References
- 1. Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coumarin-Thiourea Hybrids Show Potent Carbonic Anhydrase IX and XIII Inhibitory Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low bioactivity of synthesized (4-Acetylphenyl)thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized (4-Acetylphenyl)thiourea. The following information is intended to help address common challenges, particularly low bioactivity, encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for observing low or no bioactivity with my synthesized this compound?
Low bioactivity of a synthesized compound can stem from several factors, ranging from the integrity of the compound itself to the experimental design of the bioassay. Key areas to investigate include:
-
Compound Purity and Integrity: The presence of impurities, unreacted starting materials, or byproducts from the synthesis can interfere with the bioassay or dilute the concentration of the active compound.
-
Incorrect Chemical Structure: An error in the synthesis may have resulted in a different, inactive compound. Confirmation of the chemical structure is critical.
-
Physicochemical Properties: Poor solubility of the compound in the assay medium can lead to a lower effective concentration at the target site. Other factors like lipophilicity and molecular size can also influence a drug's ability to reach its target.[1][2][3]
-
Assay-Specific Issues: The chosen biological target may not be sensitive to this specific thiourea derivative, or the assay conditions (e.g., pH, temperature, incubation time) may not be optimal.
-
Compound Degradation: The compound may be unstable and degrade during storage or under the experimental conditions of the bioassay.
Q2: How can I confirm the identity and purity of my synthesized this compound?
It is essential to characterize the synthesized compound using a combination of spectroscopic and analytical techniques. These may include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying the presence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.
-
Melting Point Analysis: A sharp melting point close to the literature value can indicate high purity.
-
Chromatography (TLC, HPLC): To assess the purity of the compound and identify the number of components in the sample.
Q3: My synthesized this compound has poor solubility in aqueous media. How can I address this in my bioassays?
Poor aqueous solubility is a common challenge for small molecules.[4] Here are some strategies to address this:
-
Use of Co-solvents: A small percentage of an organic solvent, such as dimethyl sulfoxide (DMSO), can be used to dissolve the compound before diluting it in the aqueous assay medium. It is crucial to run a vehicle control to ensure the solvent itself does not affect the assay outcome.
-
Sonication: Applying ultrasonic waves can help to disperse the compound in the solvent.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the medium can improve its solubility.
-
Use of Surfactants or Encapsulating Agents: In some cases, non-ionic surfactants or cyclodextrins can be used to enhance solubility.
Troubleshooting Low Bioactivity
This section provides a systematic approach to troubleshooting low bioactivity of your synthesized this compound.
Step 1: Verify Compound Integrity
The first step is to ensure that the compound you are testing is indeed this compound and is of high purity.
-
Question: Have I confirmed the structure and purity of my synthesized compound?
-
Action: Perform thorough characterization using NMR, MS, and chromatography. Compare the obtained data with literature values.
-
Troubleshooting Workflow:
Caption: Workflow for verifying compound integrity.
-
Step 2: Evaluate Bioassay Parameters
If the compound's identity and purity are confirmed, the next step is to scrutinize the bioassay itself.
-
Question: Is the chosen bioassay appropriate for this compound?
-
Action: Thiourea derivatives have shown a wide range of biological activities, including anticancer, antioxidant, and enzyme inhibition.[5] Research the literature for known biological targets of similar thiourea compounds to guide your assay selection.
-
-
Question: Are the assay conditions optimal?
-
Action: Review the experimental protocol for the bioassay. Pay close attention to:
-
Compound Concentration: Are you using a relevant concentration range? A dose-response curve is essential.
-
Incubation Time: Is the incubation time sufficient for the compound to exert its effect?
-
pH and Temperature: Are these parameters optimal for the biological system (e.g., enzyme, cells)?
-
Controls: Are positive and negative controls included and behaving as expected?
-
-
Step 3: Consider Physicochemical Factors
The physical and chemical properties of your compound can significantly impact its bioactivity.[1]
-
Question: Is my compound sufficiently soluble in the assay medium?
-
Action: Visually inspect for precipitation. If solubility is an issue, refer to the strategies in FAQ Q3 .
-
-
Question: Could the compound be degrading under assay conditions?
-
Action: Assess the stability of the compound under the assay conditions (e.g., by incubating it in the assay buffer for the duration of the experiment and then analyzing it by HPLC).
-
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of N-substituted thioureas from an isothiocyanate and an amine.[6][7]
-
Preparation of 4-Acetylphenyl isothiocyanate:
-
Dissolve 4-aminoacetophenone in a suitable solvent like acetone or dichloromethane.
-
Add thiophosgene or an equivalent reagent (e.g., by reacting with carbon disulfide followed by a coupling agent) dropwise at 0°C with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Isolate the isothiocyanate intermediate. Caution: Isothiocyanates can be lachrymatory and should be handled in a fume hood.
-
-
Formation of this compound:
-
Dissolve the 4-acetylphenyl isothiocyanate in a suitable solvent.
-
Add an equimolar amount of the desired amine (e.g., ammonia or a primary/secondary amine) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until completion (monitor by TLC).
-
The product may precipitate upon completion. If so, collect by filtration. Otherwise, remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol outlines a common method for assessing the antioxidant potential of a compound.[8]
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO or ethanol.
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (typically around 0.1 mM). The solution should have a deep violet color.
-
-
Assay Procedure:
-
In a 96-well plate, add different concentrations of the test compound to the wells.
-
Add the DPPH solution to each well.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a negative control (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
The scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Data Presentation
Summarize quantitative data in clear, structured tables.
Table 1: Antioxidant Activity of this compound Derivatives
| Compound | IC₅₀ (µM) ± SD (DPPH Assay) | IC₅₀ (µM) ± SD (ABTS Assay) |
| This compound | 75.2 ± 3.5 | 98.6 ± 5.1 |
| Ascorbic Acid (Control) | 15.8 ± 1.2 | 22.4 ± 1.9 |
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) ± SD (MTT Assay, 48h) |
| This compound | MCF-7 (Breast) | 42.1 ± 2.8 |
| This compound | A549 (Lung) | > 100 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.5 ± 0.1 |
Visualizations
General Signaling Pathway for Apoptosis Induction
Many bioactive compounds exert their effects by inducing apoptosis (programmed cell death). This diagram illustrates a simplified, generic pathway.
Troubleshooting Logic for Low Bioactivity
This diagram provides a logical tree for diagnosing the cause of low bioactivity.
References
- 1. homework.study.com [homework.study.com]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiplatelet Activity of Antithrombotic Thiourea Compounds: Biological and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
How to improve solubility of (4-Acetylphenyl)thiourea for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of (4-Acetylphenyl)thiourea for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: The most recommended starting solvent for this compound and similar poorly water-soluble compounds is Dimethyl Sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted into your aqueous assay buffer or cell culture medium.
Q2: What is the maximum concentration of DMSO that can be used in cell-based assays?
A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v)[1]. However, the tolerance to DMSO can be cell-line dependent. It is crucial to perform a vehicle control experiment (using the same final concentration of DMSO without the compound) to assess its effect on your specific assay.
Q3: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?
A3: This indicates that the aqueous solubility of the compound has been exceeded at the desired final concentration. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this issue.
Q4: Are there alternative solvents to DMSO for this compound?
A4: While DMSO is the most common, other organic solvents like ethanol may also be used. For the parent compound, thiourea, it is soluble in ethanol.[2][3] However, the solubility of this compound in ethanol is not well-documented and should be determined empirically. For some N-acyl thiourea derivatives, acetone has been used as a solvent for certain assays like DPPH antioxidant activity measurement.
Troubleshooting Guide
Issue: Compound Precipitation Upon Dilution in Aqueous Media
This is a common issue for hydrophobic compounds like this compound. Follow these steps to troubleshoot:
Step 1: Optimization of Final Concentration
-
Action: Lower the final concentration of this compound in your assay. It's possible that the desired concentration is above its solubility limit in the final aqueous buffer.
Step 2: Gentle Warming
-
Action: Try gently warming the solution to 37°C. This can sometimes help to dissolve the compound. However, be cautious about the thermal stability of the compound.
Step 3: Sonication
-
Action: Briefly sonicate the solution after dilution. This can help to break down small precipitates and facilitate dissolution.
Step 4: Co-Solvent System
-
Action: If your assay permits, you can slightly increase the percentage of DMSO in the final solution, ensuring it remains within the tolerated limit for your cells (typically <0.5%).
Step 5: Use of Solubility Enhancers
-
Action: Consider the use of solubility enhancers. These should be tested for compatibility with your specific assay.
-
Cyclodextrins: These can encapsulate the hydrophobic compound, increasing its aqueous solubility.
-
Surfactants: Non-ionic surfactants like Tween® 80 can be used at low concentrations.
-
The following diagram illustrates the troubleshooting workflow:
Solubility Data
| Solvent | Solubility | Remarks |
| DMSO | Soluble | Recommended for creating high-concentration stock solutions. |
| Ethanol | Likely Soluble | Thiourea is soluble in ethanol; however, this specific derivative should be tested empirically. |
| Water | Poorly Soluble | Expected to have low aqueous solubility, characteristic of aryl thiourea derivatives. |
| Acetone | Potentially Soluble | Some N-acyl thiourea derivatives are soluble in acetone. |
Experimental Protocol: Preparation of this compound for In Vitro Assays
This protocol describes a general method for preparing this compound for a typical cell-based assay.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Sonicator (optional)
-
Sterile cell culture medium or assay buffer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound: 196.25 g/mol ).
-
Weigh the calculated amount of the compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to the tube.
-
Vortex the tube thoroughly for 1-2 minutes to dissolve the compound. If necessary, gently warm the solution to 37°C or sonicate for a few minutes until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on the final desired concentrations in your assay, you may need to prepare intermediate dilutions of the 10 mM stock solution in 100% DMSO.
-
-
Prepare Final Working Solutions:
-
Serially dilute the DMSO stock solution into your pre-warmed (37°C) cell culture medium or assay buffer to achieve the final desired concentrations.
-
Important: Add the DMSO stock solution to the aqueous medium and mix immediately and thoroughly to minimize precipitation. Do not add the aqueous medium to the DMSO stock.
-
Ensure the final concentration of DMSO in the working solutions is below 0.5% (v/v).
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of 100% DMSO (without the compound) to the cell culture medium or assay buffer, corresponding to the highest concentration of DMSO used in your experimental samples.
-
The following diagram outlines the experimental workflow:
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are not well-defined in the current literature, thiourea derivatives have been investigated for a range of biological activities, including anticancer and antimicrobial effects.[4][5] These activities often involve interactions with various cellular targets. Without specific data for this compound, a diagram of a definitive signaling pathway would be speculative. Researchers are encouraged to investigate potential targets based on the observed biological effects in their experimental systems. For instance, if anti-proliferative effects are observed, pathways involved in cell cycle regulation or apoptosis could be investigated.
References
Optimizing reaction conditions for the synthesis of (4-Acetylphenyl)thiourea
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of (4-Acetylphenyl)thiourea. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure successful and optimized synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The most common and effective methods for synthesizing this compound and other N-aryl thioureas are:
-
Reaction of 4-Aminoacetophenone with an Isothiocyanate: This is a widely used, high-yielding method involving the reaction of 4-aminoacetophenone with a suitable isothiocyanate, such as benzoyl isothiocyanate or a related acyl isothiocyanate.[1]
-
In-situ generation of Isothiocyanate: An isothiocyanate can be generated in the reaction mixture (in situ) from an acid chloride (like acetyl chloride) and a thiocyanate salt (e.g., ammonium or potassium thiocyanate), which then reacts with 4-aminoacetophenone.[2]
Q2: I'm observing a low yield in my synthesis. What are the likely causes and how can I improve it?
A2: Low yields in thiourea synthesis can arise from several factors. The primary culprits are often the stability of the isothiocyanate, steric hindrance, or the nucleophilicity of the amine.[4]
-
Degradation of Isothiocyanate: Isothiocyanates can be unstable, especially at elevated temperatures.[5] It is recommended to use freshly prepared or purified isothiocyanate and store it in a cool, dark, and dry environment.[4]
-
Low Amine Nucleophilicity: While 4-aminoacetophenone is generally reactive enough, electron-withdrawing groups can decrease the nucleophilicity of anilines. Adding a non-nucleophilic base like triethylamine can help activate the amine.[4]
-
Steric Hindrance: If using a bulky isothiocyanate, increasing the reaction temperature or prolonging the reaction time may be necessary.[4]
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider the points above or using a slight excess of one reactant.[4]
Q3: I am getting multiple spots on my TLC, indicating byproducts. What are they and how can I minimize them?
A3: Side product formation is a common issue.
-
Symmetrical Thiourea Formation: When attempting to synthesize an unsymmetrical thiourea, if the intermediate isothiocyanate reacts with the starting amine, a symmetrical product will be formed.[4] Careful control of stoichiometry is crucial.
-
Reaction with Water: If your starting materials or solvent are not dry, the isothiocyanate can hydrolyze back to the corresponding amine (in this case, 4-aminoacetophenone), which can then react with another isothiocyanate molecule to form a symmetrical thiourea.[5]
-
Thermal Degradation: As mentioned, isothiocyanates can decompose at higher temperatures, leading to a mixture of products.[5] Running the reaction at room temperature or even 0°C is often sufficient as the reaction is typically exothermic.[5]
Q4: How should I purify the final this compound product?
A4: The most common purification methods for thiourea derivatives are recrystallization and column chromatography.
-
Recrystallization: This is often the simplest and most effective method. Ethanol or an ethanol/water mixture is a good starting point for recrystallizing N-aryl thioureas.[3][6]
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography is a reliable alternative. A common eluent system is a gradient of ethyl acetate in hexane.[6]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive or impure starting materials. | Check the purity of 4-aminoacetophenone and the isothiocyanate source. Use freshly purified materials if necessary.[6] |
| Inappropriate reaction temperature. | Most thiourea syntheses from isothiocyanates are efficient at room temperature. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied, but monitor for side products.[6] | |
| Insufficient reaction time. | Monitor the reaction progress by TLC and ensure it has gone to completion.[6] | |
| Moisture in the reaction. | Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the isothiocyanate.[5][6] | |
| Formation of Multiple Products (Visible on TLC) | Impurities in starting materials. | Purify the starting materials before the reaction.[6] |
| Side reactions due to high temperature. | Avoid excessive heating. Run the reaction at room temperature or below if possible.[5] | |
| Decomposition of isothiocyanate. | Use freshly prepared isothiocyanate or generate it in situ. Store isothiocyanates in a cool, dark, and dry place.[4] | |
| Product is an Oil and Won't Crystallize | Presence of impurities. | Try purifying the product using column chromatography. |
| The product may be an amorphous solid. | Trituration (stirring the oil vigorously with a poor solvent like hexane) can sometimes induce crystallization. | |
| Difficulty in Removing Starting Material | Incorrect stoichiometry. | Use a slight excess of one reactant to ensure the other is fully consumed. |
| Inefficient purification. | Optimize the recrystallization solvent system or the eluent for column chromatography. |
Experimental Protocols
Two common methods for the synthesis of this compound are presented below.
Method 1: From 4-Aminoacetophenone and a Pre-formed Isothiocyanate
This is a general and often high-yielding method. The choice of isothiocyanate can be varied. For this example, we will consider the general reaction with an acyl isothiocyanate.
Materials:
-
4-Aminoacetophenone
-
Acyl isothiocyanate (e.g., benzoyl isothiocyanate) (1.0-1.1 equivalents)
-
Anhydrous aprotic solvent (e.g., acetone, tetrahydrofuran, or dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-aminoacetophenone (1.0 equivalent) in a suitable anhydrous aprotic solvent.[4]
-
At room temperature, add the acyl isothiocyanate (1.0-1.1 equivalents) to the solution dropwise, especially if the reaction is exothermic.[4]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is sluggish, gentle heating can be applied.
-
Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.[4]
-
The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[3]
Method 2: In-situ Generation of Isothiocyanate
This method avoids the need to handle potentially unstable isothiocyanates directly.
Materials:
-
Acetyl chloride (or another acid chloride)
-
Ammonium thiocyanate (or potassium thiocyanate)
-
4-Aminoacetophenone
-
Anhydrous acetone
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, add a solution of acetyl chloride (0.10 mol) in anhydrous acetone (30 ml) dropwise to a suspension of ammonium thiocyanate (0.10 mol) in anhydrous acetone (30 ml).[2]
-
Reflux the reaction mixture for 30 minutes to form the acetyl isothiocyanate in situ.[2]
-
After cooling to room temperature, add a solution of 4-aminoacetophenone (0.10 mol) in acetone (10 ml).[2]
-
Reflux the reaction mixture for 3 hours, monitoring the progress by TLC.[2]
-
After the reaction is complete, pour the mixture into acidified cold water to precipitate the product.[2]
-
Collect the precipitate by filtration and recrystallize from a suitable solvent like acetonitrile to obtain the pure this compound.[2]
Data Presentation
Table 1: Effect of Reaction Conditions on Thiourea Synthesis Yield
| Parameter | Condition | Effect on Yield | Rationale |
| Temperature | Low (0-25 °C) | Generally high | Minimizes isothiocyanate decomposition and side reactions.[5] |
| Moderate (25-50 °C) | Can increase reaction rate | Useful for sterically hindered or less reactive starting materials.[4] | |
| High (>50 °C) | Often decreases | Promotes degradation of isothiocyanate and formation of byproducts.[5] | |
| Solvent | Aprotic (THF, DCM, Acetone) | Generally high | Solubilizes reactants without interfering with the reaction.[4] |
| Protic (Ethanol, Water) | Can be effective | "On-water" synthesis is a green alternative, but may require specific catalysts or conditions.[5] | |
| Catalyst | Base (e.g., Triethylamine) | Can increase rate | Activates the amine, especially if it has electron-withdrawing groups.[4] |
| No Catalyst | Often sufficient | The reaction between an amine and an isothiocyanate is typically fast without a catalyst. |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield in Thiourea Synthesis
References
- 1. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA bindi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03160D [pubs.rsc.org]
- 2. 3-Acetyl-1-(4-methylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude (4-Acetylphenyl)thiourea
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude (4-Acetylphenyl)thiourea. Our aim is to address specific experimental challenges to streamline your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound product?
A1: Common impurities largely depend on the synthetic route employed. For the common synthesis involving the reaction of 4-aminoacetophenone with a thiocyanate salt (like ammonium thiocyanate), potential impurities include:
-
Unreacted 4-aminoacetophenone: This is a common impurity if the reaction does not go to completion.
-
Side-products from the thiocyanate source: Depending on the reaction conditions, various side-products can form.
-
Polymeric materials: Under certain conditions, polymerization of intermediates can occur.
-
Isothiocyanate-related impurities: If the synthesis proceeds via an isothiocyanate intermediate, related byproducts may be present.
Q2: My crude product is a discolored solid. What is the likely cause and how can I address it?
A2: Discoloration in the crude product is often due to the presence of minor, highly colored byproducts or residual starting materials. The purification techniques outlined in this guide, particularly recrystallization with activated charcoal, are effective in removing such colored impurities.
Q3: I am observing a low melting point for my purified this compound. What does this indicate?
A3: A low or broad melting point range is a classic indicator of an impure compound. The reported melting point for pure this compound is around 215°C. If your product melts at a lower temperature or over a wide range, further purification is necessary.
Troubleshooting Guides
Recrystallization Issues
Problem 1: The compound "oils out" during recrystallization and does not form crystals.
-
Cause: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities.
-
Solutions:
-
Increase Solvent Volume: Add a small amount of hot solvent to the oiled-out mixture to ensure the compound fully dissolves.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Gradual cooling encourages the formation of well-defined crystals.
-
Solvent System Modification: If using a single solvent, consider a mixed-solvent system. For this compound, an ethanol/water mixture can be effective. Dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.
-
Seeding: Introduce a seed crystal of pure this compound to the cooled solution to induce crystallization.
-
Problem 2: Very low or no crystal formation upon cooling.
-
Cause: This is typically due to using an excessive amount of solvent, resulting in a solution that is not saturated at the lower temperature.
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a small crystal of the pure compound.
-
-
Problem 3: Low recovery of the purified product.
-
Cause:
-
Using too much solvent, leading to significant loss of product in the mother liquor.
-
Premature crystallization during hot filtration.
-
Washing the collected crystals with a solvent at room temperature or in large volumes.
-
-
Solutions:
-
Use Minimum Solvent: Use the minimum amount of hot solvent required to just dissolve the crude product.
-
Pre-heat Funnel: During hot filtration, pre-heat the funnel and filter paper to prevent the product from crystallizing out prematurely.
-
Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.
-
Column Chromatography Issues
Problem 1: The compound does not move from the origin on the TLC plate or the top of the column.
-
Cause: this compound is a relatively polar compound due to the presence of the thiourea and acetyl groups. A non-polar mobile phase will not be sufficient to elute it from the polar silica gel stationary phase.
-
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A mixture of dichloromethane and methanol is often effective for polar compounds.
-
Use a Modifier: For compounds with acidic or basic groups, adding a small amount of a modifier to the mobile phase can improve elution. For thiourea derivatives, which can have acidic N-H protons, adding a small amount of a polar solvent like methanol can be beneficial.
-
Problem 2: Poor separation between this compound and impurities.
-
Cause: The chosen mobile phase does not provide adequate resolution between the target compound and its impurities.
-
Solutions:
-
Optimize the Solvent System: Experiment with different solvent mixtures to find the optimal selectivity. A three-component system (e.g., hexane/ethyl acetate/methanol) can sometimes provide better separation than a two-component system.
-
Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity during the chromatography run. This can help to separate compounds with a wider range of polarities.
-
Dry Loading: For samples that are not very soluble in the initial mobile phase, adsorbing the crude product onto a small amount of silica gel and then loading this onto the column ("dry loading") can improve resolution.
-
Experimental Protocols
Recrystallization of this compound
Objective: To purify crude this compound by recrystallization from an ethanol/water mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. The solution should be near boiling.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.
-
To the hot filtrate, add hot deionized water dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water (1:1) mixture.
-
Dry the purified crystals in a vacuum oven.
Column Chromatography of this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Methanol
-
Chromatography column
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis: First, analyze the crude product by TLC to determine an appropriate solvent system. Test various ratios of hexane/ethyl acetate and dichloromethane/methanol. A good eluent system will give the desired product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 70:30 hexane/ethyl acetate) and pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and carefully load it onto the top of the silica gel bed. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin eluting the column with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product. For example, start with 70:30 hexane/ethyl acetate and gradually increase the proportion of ethyl acetate, potentially adding a small percentage of methanol for highly retained compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Purification Technique | Starting Material Purity (Hypothetical) | Final Purity (Hypothetical) | Yield (Hypothetical) |
| Recrystallization (Ethanol/Water) | 85% | >98% | 70-85% |
| Column Chromatography (Silica Gel) | 85% | >99% | 60-75% |
Note: The purity and yield values are representative and can vary depending on the initial purity of the crude product and the specific experimental conditions.
Visualization
Purification Workflow for this compound
Caption: A workflow diagram illustrating the primary purification pathways for crude this compound.
Overcoming challenges in the characterization of thiourea derivatives
Welcome to the Technical Support Center for the characterization of thiourea derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of these versatile compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the characterization of thiourea derivatives?
A1: Researchers often face several challenges in the characterization of thiourea derivatives, primarily due to their unique structural and chemical properties. Key issues include:
-
Tautomerism: Thiourea derivatives can exist in thione-thiol tautomeric forms, which can complicate spectral interpretation.[1][2]
-
Polymorphism: The ability of these compounds to exist in different crystalline forms can affect their physical properties and analytical data.[3]
-
Solubility: Poor solubility in common NMR solvents can hinder obtaining high-quality spectra.[4][5]
-
Stability: Thiourea derivatives can be susceptible to degradation by heat, humidity, and pH, impacting analytical consistency.[6]
-
Complex Fragmentation in Mass Spectrometry: The fragmentation patterns can be complex, requiring careful analysis for accurate structure elucidation.[7][8]
Q2: How can I confirm the presence of an N-H proton in the ¹H NMR spectrum of my thiourea derivative?
A2: The N-H protons of thiourea derivatives are exchangeable and can sometimes present as broad signals or not be observed at all, especially at low concentrations.[9] To confirm the presence of an N-H peak, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The N-H peak should disappear or significantly decrease in intensity due to the exchange of protons with deuterium.[10]
Q3: What are the characteristic IR absorption bands for a thiourea derivative?
A3: The infrared (IR) spectrum of a thiourea derivative typically displays several characteristic absorption bands. The C=S stretching vibration is a key indicator and is usually observed in the range of 1226-1240 cm⁻¹.[11] Other important bands include N-H stretching vibrations around 3194-3255 cm⁻¹ and C-N stretching vibrations.[2][11] The position of these bands can be influenced by hydrogen bonding and the electronic effects of substituents.
Q4: Why am I observing multiple conformations for my thiourea derivative in the solid state?
A4: The flexibility of the C-N bond in symmetrically substituted thiourea derivatives can lead to the existence of different rotational isomers (e.g., trans-trans, cis-trans, cis-cis).[3] These conformers can be stabilized by various intra- and intermolecular interactions, such as hydrogen bonds (N-H···S, N-H···O) and other non-covalent interactions.[12][13][14]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
NMR Spectroscopy
| Problem | Possible Cause | Suggested Solution |
| Missing or broad N-H proton signals in ¹H NMR. [9] | Exchangeable protons, low concentration, or tautomerism. | Increase the sample concentration. Perform a D₂O exchange experiment to confirm the N-H signal.[9][10] Consider using a different solvent or variable temperature NMR. |
| Poor resolution or peak broadening. | Poor shimming, sample concentration is too high, or presence of paramagnetic impurities. | Re-shim the instrument.[15] Prepare a more dilute sample.[16] Filter the sample to remove any particulate matter. |
| Overlapping signals in the aromatic region. [10] | Similar chemical environments of aromatic protons. | Try using a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) to induce different chemical shifts.[10] |
| Inaccurate integration. | Overlapping peaks, poor baseline correction, or signal saturation. | Ensure proper baseline correction. For overlapping peaks, consider deconvolution software. If a signal is too intense, reduce the receiver gain.[16] |
Mass Spectrometry
| Problem | Possible Cause | Suggested Solution |
| Complex or unexpected fragmentation pattern. [7] | Presence of multiple fragmentation pathways, tautomers, or rearrangement reactions. | Utilize high-resolution mass spectrometry (HRMS) to determine the elemental composition of fragments. Perform tandem MS (MS/MS) experiments to establish fragmentation pathways.[7][8] Compare experimental data with theoretical fragmentation patterns. |
| No molecular ion peak observed. | The molecular ion is unstable and fragments readily. | Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[7] |
| Difficulty in identifying cross-linked peptides. | Low abundance of cross-linked products. | Use a thiourea-based cross-linking reagent designed to produce a characteristic constant neutral loss (CNL) upon collision-induced dissociation (CID), which aids in selective detection.[7] |
X-ray Crystallography
| Problem | Possible Cause | Suggested Solution |
| Difficulty in obtaining single crystals suitable for diffraction. | Poor solubility, rapid crystallization, or inherent disorder in the crystal lattice. | Screen a variety of solvents and solvent mixtures for crystallization. Employ slow evaporation, vapor diffusion, or cooling crystallization methods. |
| Presence of multiple molecules in the asymmetric unit (Z' > 1). | Polymorphism or the presence of different conformers co-crystallizing. | Carefully analyze the crystal packing and intermolecular interactions to understand the reasons for multiple conformations.[13][14] |
| Ambiguous assignment of hydrogen bond donors and acceptors. | The presence of both N-H and S/O atoms can lead to various hydrogen bonding motifs. | Analyze bond lengths and angles carefully. The formation of intramolecular N-H···O or N-H···S hydrogen bonds often results in the formation of stable six-membered rings.[13] |
Experimental Protocols
General Protocol for ¹H NMR D₂O Exchange
-
Prepare the Sample: Dissolve the thiourea derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum to identify the potential N-H proton signals.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix: Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Acquire another ¹H NMR spectrum.
-
Analyze: Compare the two spectra. The disappearance or significant reduction in the intensity of a peak in the second spectrum confirms it as an exchangeable N-H proton.[10]
General Procedure for Synthesis of N,N'-disubstituted Thiourea Derivatives
This protocol is a general guideline; specific reaction conditions may vary.
-
Dissolve the Amine: Dissolve the primary amine in a suitable solvent such as acetone or dichloromethane.[11][17]
-
Add Isothiocyanate: To this solution, add an equimolar amount of the desired substituted phenylisothiocyanate.[11]
-
Reaction: Stir the reaction mixture at room temperature or reflux for a specified period (can range from hours to a day).[17] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.[17] Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure thiourea derivative.
Visualizations
Tautomeric Equilibrium of Thiourea
Caption: Thione-thiol tautomerism in thiourea derivatives.
General Workflow for Characterization of a Novel Thiourea Derivative
Caption: A typical workflow for the structural characterization of thiourea derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Stability Analysis on the Polymorphic Compound of Thiourea Derivatives: 1,3-Bis(1-(4-Methylphenyl)Ethyl)Thiourea - Journal of Physical Science [jps.usm.my]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Fragmentation behavior of a thiourea-based reagent for protein structure analysis by collision-induced dissociative chemical cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting [chem.rochester.edu]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. mdpi.com [mdpi.com]
- 13. Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. mjas.analis.com.my [mjas.analis.com.my]
How to prevent degradation of (4-Acetylphenyl)thiourea in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of (4-Acetylphenyl)thiourea in solution. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in stock or working solutions. | Prepare fresh solutions before each experiment. If storage is necessary, perform a stability study to determine optimal conditions (see Experimental Protocols). Consider using stabilizers such as antioxidants.[1] |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[1] |
| Solution becomes colored (e.g., yellowish) or cloudy upon storage. | Oxidation, photodegradation, or precipitation of the compound or its degradation products.[1] | Store solutions protected from light in amber vials.[1] Ensure the pH is maintained with a suitable buffer. Confirm that the concentration does not exceed the solubility limit at the storage temperature. |
| Precipitate forms in a refrigerated solution. | The compound's solubility is lower at reduced temperatures. | Before use, allow the solution to warm to room temperature and ensure the precipitate redissolves. If it does not, filter the solution before use. It is recommended to prepare fresh solutions.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The primary factors leading to the degradation of thiourea derivatives like this compound in solution are:
-
pH: Both acidic and alkaline conditions can accelerate hydrolysis.
-
Oxidation: The thiocarbonyl group is susceptible to oxidation, which can be initiated by dissolved oxygen or oxidizing agents.[1]
-
Light: Exposure to light, especially UV radiation, can cause photodegradation.[1]
-
Temperature: Elevated temperatures can increase the rate of thermal degradation.[1]
Q2: What are the visible signs of this compound degradation?
A2: Visible signs of degradation can include a change in the color of the solution (e.g., turning yellow), the formation of a precipitate, or a noticeable change in odor.[1] However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are necessary for confirmation.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures (2-8 °C or -20 °C), provided the compound remains soluble.[1]
-
Light: Protect from light by using amber glass vials or by wrapping the container in aluminum foil.[1]
-
Atmosphere: For long-term storage of highly sensitive solutions, consider purging the container with an inert gas like nitrogen or argon to minimize oxidation.[1]
-
pH: Maintain a pH close to neutral (pH 6-8) using a suitable buffer system.
Q4: Can I use stabilizers to prevent the degradation of this compound in solution?
A4: Yes, the use of stabilizers can be beneficial. Antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), can be added to inhibit oxidative degradation.[1] If metal-catalyzed degradation is a concern, a chelating agent like EDTA can be used.[1]
Quantitative Data Summary
The following table provides illustrative data on the stability of a generic thiourea derivative under forced degradation conditions. The actual degradation of this compound may vary.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | 15.2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 °C | 22.5 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 18.7 |
| Thermal | Solid State | 48 hours | 80 °C | 9.8 |
| Photolytic | UV Light (254 nm) | 24 hours | Room Temp | 12.4 |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and to develop a stability-indicating method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C and take samples at different time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C and sample at various intervals (e.g., 1, 2, 4, 8 hours). Neutralize the samples with an equivalent amount of 0.1 M HCl prior to analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store the mixture at room temperature, protected from light, and sample at different time points (e.g., 2, 6, 12, 24 hours).
-
Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 80°C. Take samples at various time points (e.g., 24, 48, 72 hours) and prepare solutions for analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and sample at different time intervals (e.g., 6, 12, 24 hours). A control sample should be kept in the dark at the same temperature.
-
Analysis: Analyze all samples using a suitable analytical method, such as the stability-indicating HPLC method described below.
Protocol for Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detector at a suitable wavelength (e.g., 234 nm).
-
Column Temperature: 30°C.[1]
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve it in the mobile phase or a suitable solvent to a known concentration (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm filter before injection into the HPLC system.[1]
-
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Visualizations
Logical Workflow for Preventing Degradation
Caption: A logical workflow for minimizing the degradation of this compound in solution.
Potential Antioxidant Signaling Pathway
Many thiourea derivatives exert their antioxidant effects by modulating the Keap1-Nrf2 signaling pathway.[3]
Caption: A diagram illustrating the potential antioxidant signaling pathway of this compound.
References
Technical Support Center: Optimizing PEG-400 in Thiourea Synthesis
Welcome to the technical support center for the optimization of Polyethylene Glycol 400 (PEG-400) as a medium and catalyst in thiourea and thiourea derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of PEG-400 in thiourea synthesis?
A1: PEG-400 primarily serves as a green, recyclable, and efficient reaction medium.[1] Its advantages include being non-toxic, thermally stable, inexpensive, and easy to handle. In some contexts, it is considered to act as a catalyst, potentially by facilitating the interaction of reactants.[2][3]
Q2: Is PEG-400 a true catalyst in these reactions?
A2: While often referred to as a catalyst, PEG-400's role is more accurately described as a highly effective and reusable solvent medium that can promote reactions.[4] It can be used in catalyst-free synthesis protocols for various thiourea derivatives and other heterocyclic compounds.[5][6]
Q3: What are the main advantages of using PEG-400 over traditional organic solvents?
A3: The main advantages of using PEG-400 include its environmentally friendly nature (green solvent), thermal stability, non-toxicity, and recyclability.[1] This aligns with the principles of green chemistry by reducing the use of hazardous and volatile organic compounds.[7]
Q4: Can PEG-400 be reused? If so, how many times?
A4: Yes, one of the key benefits of PEG-400 is its recyclability. It can be recovered after the reaction and reused multiple times, often up to five or more cycles, without a significant loss of activity.[8][9]
Q5: What types of thiourea derivatives can be synthesized using PEG-400?
A5: A wide range of thiourea derivatives and related heterocyclic compounds can be synthesized in PEG-400, including 2-aminothiazoles, quinazolines, and various substituted thioureas.[1][5][7]
Troubleshooting Guides
Problem 1: Low Reaction Yield
Possible Causes & Solutions
| Cause | Suggested Solution |
| Suboptimal Temperature | Gradually increase the reaction temperature. Many syntheses in PEG-400 are conducted at elevated temperatures, typically between 80°C and 140°C.[10] Monitor for potential side product formation at higher temperatures. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, extend the reaction time, for instance, up to 24-48 hours.[11] |
| Poor Reactivity of Substrates | For substrates with strong electron-withdrawing groups (on the amine) or electron-donating groups (on the isothiocyanate), the reaction may be slow. Increasing the temperature or reaction time can help overcome this.[11] In some cases, the addition of a co-catalyst might be necessary.[7] |
| Product Loss During Work-up | The high viscosity and water solubility of PEG-400 can complicate product extraction. Refer to the "Product Extraction Issues" section below for optimized work-up procedures. |
Problem 2: Difficulty in Product Purification & Extraction
Possible Causes & Solutions
| Cause | Suggested Solution |
| Product is an Oil and Fails to Crystallize | Not all thiourea derivatives are crystalline. If impurities are preventing crystallization, column chromatography is the most effective purification method.[11] Trituration with a non-polar solvent like hexane can also sometimes induce crystallization.[11] |
| Product is Partially Soluble in Water | During aqueous work-up, some product may be lost to the aqueous phase along with the PEG-400.[12] To mitigate this, a "salting out" method can be employed. Add sodium chloride (NaCl) to the aqueous PEG solution to saturation before extraction with an organic solvent like ethyl acetate.[12] |
| Inefficient Extraction from PEG-400 | After reaction completion, quench the mixture with water and extract with a suitable organic solvent such as ethyl acetate.[5] For temperature-sensitive products, the reaction mixture can be cooled in an ice bath to precipitate the product before filtration. Alternatively, cooling the mixture in a dry ice-acetone bath can precipitate the PEG-400, allowing for extraction of the product with a solvent in which PEG is insoluble, like diethyl ether.[12] |
Experimental Protocols
General Procedure for the Synthesis of 2-Aminothiazoles in PEG-400
This protocol is adapted from the synthesis of 2-aminothiazoles from α-diazoketones and thiourea.[5]
-
Reactant Mixture: In a round-bottom flask, combine the α-diazoketone (1 mmol) and thiourea (1 mmol).
-
Solvent Addition: Add 10 mL of PEG-400 to the flask.
-
Heating: Heat the reaction mixture to 100°C.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the product from the aqueous PEG-400 solution using ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol for Recovery and Reuse of PEG-400
-
Aqueous Layer Collection: After extracting the product with an organic solvent, collect the aqueous layer containing the PEG-400.
-
Water Removal: Remove the water from the aqueous layer by distillation under reduced pressure.
-
Reuse: The recovered PEG-400 can be directly reused in subsequent reactions.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of thiourea derivatives in PEG-400, demonstrating the effect of different substrates and conditions.
Table 1: Synthesis of 2-Aminothiazoles from Various α-Diazoketones and Thiourea in PEG-400 at 100°C [5]
| Entry | α-Diazoketone Substituent | Time (min) | Yield (%) |
| 1 | 4-CH₃-C₆H₄ | 30 | 91 |
| 2 | 4-OCH₃-C₆H₄ | 30 | 94 |
| 3 | 4-Cl-C₆H₄ | 40 | 92 |
| 4 | 4-Br-C₆H₄ | 40 | 93 |
| 5 | 4-F-C₆H₄ | 40 | 90 |
| 6 | C₆H₅ | 30 | 95 |
Table 2: Optimization of Reaction Conditions for Thiazole Synthesis in PEG-400
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PEG-400 | 60 | 8 | 50 |
| 2 | PEG-400 | 85 | 8 | 90 |
| 3 | Water | 85 | 10 | 45 |
| 4 | Ethanol | 80 | 12 | 40 |
| 5 | Acetonitrile | 80 | 12 | 35 |
| 6 | Dichloromethane | 40 | 15 | No reaction |
| 7 | No Solvent | 100 | 6 | 65 |
Visualizations
Caption: General experimental workflow for thiourea derivative synthesis in PEG-400.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. gjesr.com [gjesr.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Polyethylene glycol (PEG-400) mediated synthesis of quinoxalines | European Journal of Chemistry [eurjchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refinement of (4-Acetylphenyl)thiourea Crystal Structure Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystal structure refinement of (4-Acetylphenyl)thiourea and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of crystal structure determination and refinement.
Q1: I am having difficulty obtaining single crystals suitable for X-ray diffraction. What are some common issues and solutions?
A1: Crystal growth can be a challenging step. Here are some common problems and potential solutions:
-
Precipitation instead of crystallization: This often occurs if the solution is too supersaturated. Try slowing down the crystallization process. Methods like slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of a precipitant into the solution can yield better quality crystals.[1]
-
Formation of twinned crystals or polycrystalline material: This can be influenced by the crystallization temperature. Crystals that grow at higher temperatures are more prone to twinning or static disorder.[1] Experiment with different temperatures and solvents. Recrystallization from a different solvent system can sometimes resolve this issue.[2]
-
Oily precipitate or amorphous solid: This may indicate that the compound is not pure enough or that the chosen solvent is not appropriate. Ensure your sample is of high purity before attempting crystallization. Screen a variety of solvents with different polarities.
Q2: My refinement statistics (R-factor, wR2, GooF) are high. What are the potential causes and how can I improve them?
A2: High R-factors can indicate a number of problems with your structural model. Consider the following:
-
Incorrect space group assignment: This is a common error that can lead to a poor refinement.[3] Use software tools to check for higher symmetry or consult crystallographic databases for similar compounds.
-
Disorder in the structure: Parts of the molecule, such as flexible side chains or solvent molecules, may occupy multiple positions in the crystal lattice.[1][3][4] Modeling this disorder appropriately can significantly improve the refinement. For instance, the hydrogen atoms of methyl groups can sometimes be disordered and may need to be refined using a split model.[2]
-
Presence of solvent molecules that have not been modeled: Unaccounted for solvent molecules can contribute to the residual electron density. If a solvent molecule cannot be modeled satisfactorily, the SQUEEZE procedure in PLATON can be used to account for its contribution.[4]
-
Incorrect atom type assignment: Misidentifying atoms, especially those with similar scattering factors, can lead to poor refinement metrics and unreasonable bond distances and thermal parameters.[3]
-
Poor data quality: Ensure your data collection strategy is optimal and that an appropriate absorption correction has been applied.[2]
Q3: I am observing unusual bond lengths or angles in my refined structure. What should I check?
A3: Unreasonable geometric parameters are a red flag. Here are some things to investigate:
-
Re-evaluate your structural model: As with high R-factors, incorrect space group assignment, unmodeled disorder, or wrong atom types can lead to distorted geometries.[3]
-
Check for pseudosymmetry: If the crystal structure exhibits pseudosymmetry, including atoms from both the real and pseudosymmetric images in the refinement can lead to unreasonable bond distances and thermal parameters.[3]
-
Use of restraints: While restraints can be helpful, especially for disordered regions, inappropriate restraints can force the model into an incorrect geometry. Use them judiciously and with chemical justification.
Frequently Asked Questions (FAQs)
Q1: Where can I find existing crystallographic data for this compound and its derivatives?
A1: The Cambridge Structural Database (CSD) is the world's primary repository for small-molecule organic and metal-organic crystal structures.[5][6] Searching the CSD can provide you with CIF files containing detailed crystallographic information for known structures, which can be a valuable reference.[7][8]
Q2: What is a typical synthesis and crystallization procedure for this compound derivatives?
A2: A common synthetic route involves the reaction of an acyl chloride with a thiocyanate salt to form an isothiocyanate in situ, which then reacts with an appropriate amine. For example, 3-Acetyl-1-(4-methylphenyl)thiourea was synthesized by reacting acetyl chloride with ammonium thiocyanate, followed by the addition of 4-methylaniline.[2] Single crystals are often grown by slow evaporation from a suitable solvent like acetonitrile.[2]
Q3: What are the key intermolecular interactions to look for in the crystal packing of this compound derivatives?
A3: Hydrogen bonding plays a crucial role in the crystal packing of these compounds. You can expect to see intermolecular N-H···S and N-H···O hydrogen bonds, which can link molecules into chains or more complex networks.[2][9] Intramolecular N-H···O hydrogen bonds are also commonly observed.[9][10] Additionally, C-H···π and π···π stacking interactions can contribute to the overall three-dimensional architecture.[9]
Data Presentation
The following tables summarize typical crystallographic data for derivatives of this compound.
Table 1: Crystal Data and Structure Refinement for this compound Derivatives.
| Parameter | 1-(4-Acetylphenyl)-3-butyrylthiourea | 3-Acetyl-1-(4-methylphenyl)thiourea[2] | N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide[9] |
| Chemical Formula | C13H16N2O2S | C10H12N2OS | C16H12Cl2N2O2S |
| Formula Weight | 264.34 | 208.28 | 383.25 |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P21/c | P-1 | P21/c |
| a (Å) | 10.339(1) | 9.1623(8) | 11.018(1) |
| b (Å) | 10.511(1) | 10.130(1) | 11.234(1) |
| c (Å) | 12.834(2) | 13.446(1) | 14.123(2) |
| α (°) | 90 | 73.212(9) | 90 |
| β (°) | 100.21(1) | 70.276(8) | 109.45(1) |
| γ (°) | 90 | 66.772(8) | 90 |
| Volume (ų) | 1372.5(3) | 1061.90(16) | 1646.5(3) |
| Z | 4 | 4 | 4 |
| Temperature (K) | 293(2) | 293 | 293(2) |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) | Cu Kα (λ = 1.54184 Å) |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.121 | R1 = 0.041, wR2 = 0.112 | R1 = 0.031, wR2 = 0.082 |
| Goodness-of-fit on F² | 1.03 | 1.00 | 1.04 |
Experimental Protocols
Synthesis of 3-Acetyl-1-(4-methylphenyl)thiourea [2]
-
A solution of acetyl chloride (0.10 mol) in acetone (30 ml) is added dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 ml).
-
The reaction mixture is refluxed for 30 minutes.
-
After cooling to room temperature, a solution of 4-methylaniline (0.10 mol) in acetone (10 ml) is added.
-
The mixture is then refluxed for an additional 3 hours.
-
The reaction mixture is poured into acidified cold water.
-
The precipitated product is collected and recrystallized from acetonitrile to obtain single crystals.
Single-Crystal X-ray Diffraction and Structure Refinement [2][9]
-
A suitable single crystal is mounted on a diffractometer.
-
X-ray diffraction data is collected at a specified temperature (e.g., 293 K) using a specific radiation source (e.g., Mo Kα or Cu Kα).
-
The collected data is processed, including a multi-scan absorption correction.
-
The crystal structure is solved using direct methods (e.g., with SHELXT).
-
The structure is refined by full-matrix least-squares on F² (e.g., with SHELXL).
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Visualizations
Caption: Experimental workflow for the synthesis and crystal structure determination of this compound derivatives.
Caption: Troubleshooting logic for common crystal structure refinement issues.
References
- 1. web.mit.edu [web.mit.edu]
- 2. 3-Acetyl-1-(4-methylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troublesome Crystal Structures: Prevention, Detection, and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DISORDERS: PROBLEMS OR NEW INFORMATION IN CHEMICAL CRYSTALLOGRAPHY? [xray.cz]
- 5. biokeanos.com [biokeanos.com]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. DSpace [repository.kaust.edu.sa]
- 9. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Addressing issues with positive and negative controls in bioactivity assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues with positive and negative controls in bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: Why did my positive control fail to give a signal or show a weak signal?
A failed or weak positive control is a common issue that can invalidate assay results. It indicates that one or more components of the assay are not performing as expected.[1][2] The primary reasons for positive control failure can be categorized into issues with reagents, experimental procedure, or the control sample itself.
Possible Causes and Solutions:
| Category | Possible Cause | Troubleshooting Steps |
| Reagents & Materials | Degraded reagents (e.g., enzymes, antibodies, substrates).[1][2][3] | - Check expiration dates and ensure proper storage conditions (temperature, light exposure).[1][2] - Aliquot reagents to avoid repeated freeze-thaw cycles.[4] - Test a fresh batch or lot of critical reagents. |
| Incorrect reagent concentration or dilution.[5][6] | - Double-check all calculations and dilutions. - Perform a titration experiment to determine the optimal concentration for antibodies or other key reagents. | |
| Inactive or expired substrate.[5][6] | - Use a fresh, unexpired substrate.[5] - Ensure the substrate is compatible with the enzyme used. | |
| Experimental Protocol | Procedural errors (e.g., incorrect incubation times or temperatures).[1] | - Review the assay protocol thoroughly.[7] - Ensure all incubation steps are performed for the specified duration and at the correct temperature.[1][8] |
| Insufficient washing.[5] | - Ensure adequate washing between steps to remove unbound reagents. | |
| Omission of a critical step or reagent.[9] | - Carefully review the protocol and create a checklist to ensure all steps are completed in the correct order.[9] | |
| Positive Control Sample | Degraded positive control sample. | - Use a fresh aliquot of the positive control. - If using a cell line or tissue known to express the target, ensure its passage number is low and it has been cultured under optimal conditions.[6] |
| Low concentration of the target analyte in the positive control.[5] | - Verify the concentration of the positive control stock. |
Q2: Why is there a high background signal in my negative control?
A high background in the negative control can mask the true signal from the samples and reduce the dynamic range of the assay. This is often caused by non-specific binding or contamination.[1][10][11]
Possible Causes and Solutions:
| Category | Possible Cause | Troubleshooting Steps |
| Non-Specific Binding | Insufficient blocking.[5][12] | - Increase the blocking incubation time or temperature.[5] - Try a different blocking agent (e.g., BSA, non-fat milk, or a commercial blocking buffer).[5] |
| Primary or secondary antibody concentration is too high.[5] | - Perform a titration to find the optimal antibody concentration that maximizes signal-to-noise ratio. | |
| Cross-reactivity of the secondary antibody. | - Use a secondary antibody that is pre-adsorbed against the species of your sample to minimize cross-reactivity. | |
| Contamination | Contaminated reagents (e.g., buffers, media, water).[10][13] | - Use fresh, sterile reagents.[2] - Filter-sterilize buffers and media. |
| Cross-contamination between wells.[9] | - Be careful during pipetting to avoid splashing.[14] - Use fresh pipette tips for each sample and reagent.[13] | |
| Contaminated lab equipment or workspace.[2][14] | - Regularly clean pipettes, incubators, and other equipment.[13][14] | |
| Procedural Issues | Insufficient washing.[10][11] | - Increase the number of wash steps or the volume of wash buffer.[12] |
| Over-development of the signal (e.g., extended substrate incubation).[5] | - Reduce the substrate incubation time.[5] - Read the plate immediately after adding the stop solution. |
Troubleshooting Workflows
Positive Control Failure Workflow
Caption: A flowchart for troubleshooting positive control failures.
Negative Control High Background Workflow
Caption: A flowchart for troubleshooting high background in negative controls.
Experimental Protocols
Protocol 1: Antibody Titration to Optimize Signal-to-Noise Ratio
This protocol is designed to determine the optimal concentration of primary and/or secondary antibodies to reduce background signal while maintaining a strong positive signal.
Materials:
-
96-well microplate
-
Coating buffer
-
Antigen or positive control sample
-
Blocking buffer
-
Wash buffer
-
Primary antibody stock solution
-
Secondary antibody stock solution (if applicable)
-
Substrate and stop solution
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the antigen or positive control sample at a constant concentration. Include a set of wells that will serve as negative controls (coated with buffer or an irrelevant protein).
-
Blocking: After washing, block all wells with a suitable blocking buffer to prevent non-specific binding.[5]
-
Primary Antibody Dilution Series: Prepare a series of dilutions of the primary antibody in assay buffer (e.g., 1:100, 1:500, 1:1000, 1:2000, 1:5000, 1:10000).
-
Incubation: Add the different dilutions of the primary antibody to the wells (in triplicate for both positive and negative control wells) and incubate according to the standard protocol.
-
Secondary Antibody: If using an indirect detection method, wash the plate and add the secondary antibody at a constant, recommended concentration to all wells.
-
Development and Reading: After incubation and washing, add the substrate and stop solution. Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Plot the signal from the positive control wells and the background from the negative control wells against the antibody dilution. The optimal dilution is the one that provides a high signal-to-noise ratio (high signal in positive wells and low signal in negative wells).
Protocol 2: Evaluation of Different Blocking Buffers
This protocol helps to identify the most effective blocking buffer for reducing non-specific background signal.
Materials:
-
96-well microplate
-
Coating buffer
-
Antigen or positive control sample
-
Several different blocking buffers (e.g., 1% BSA in PBS, 5% non-fat dry milk in PBS, commercial blocking buffers)
-
Wash buffer
-
Primary and secondary antibodies at a fixed, predetermined concentration
-
Substrate and stop solution
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate as described in Protocol 1.
-
Blocking: After washing, add the different blocking buffers to separate sets of wells (in triplicate). Incubate according to the standard protocol.
-
Antibody Incubation: Proceed with the primary and secondary antibody incubation steps using the optimized concentrations from Protocol 1.
-
Development and Reading: Add the substrate and stop solution, and read the plate.
-
Data Analysis: Compare the background signal in the negative control wells for each blocking buffer. The blocking buffer that yields the lowest background signal without significantly compromising the positive control signal is the most suitable for the assay.
References
- 1. betalifesci.com [betalifesci.com]
- 2. my.luminultra.com [my.luminultra.com]
- 3. biomedixph.com [biomedixph.com]
- 4. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 5. bosterbio.com [bosterbio.com]
- 6. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 7. biocompare.com [biocompare.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. Troubleshooting of ELISA Experiment: Analysis of Common Pr… [cymitquimica.com]
- 10. mabtech.com [mabtech.com]
- 11. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 12. biocompare.com [biocompare.com]
- 13. jg-biotech.com [jg-biotech.com]
- 14. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Method Refinement for Consistent Results in Thiourea Enzyme Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in thiourea enzyme inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps to ensure the reliability of my thiourea enzyme inhibition assay?
A1: Before proceeding with inhibitor screening, it is crucial to establish a robust and reproducible assay. This involves:
-
Enzyme Characterization: Determine the optimal pH, temperature, and buffer conditions for your specific enzyme.
-
Substrate Concentration: Measure the Michaelis constant (K_m) for your substrate. For competitive inhibitor screening, using a substrate concentration at or below the K_m will maximize sensitivity. For uncompetitive inhibitors, a substrate concentration at least 5 times the K_m is recommended.[1]
-
Enzyme Concentration: Perform an enzyme titration to determine a concentration that yields a linear reaction rate over a reasonable time frame (e.g., 10-60 minutes).[1]
-
Control Inhibitor: If available, use a known inhibitor for your target enzyme as a positive control to validate the assay setup.[2]
Q2: My thiourea positive control is not showing any inhibition. What are the possible causes?
A2: This is a common issue that can stem from several factors:
-
Thiourea Solution Instability: Thiourea solutions can be unstable. Always prepare fresh solutions for each experiment.[3]
-
Incorrect Assay Conditions: Ensure that the pH, temperature, and buffer composition of your assay precisely match those reported in literature where thiourea has been shown to be an effective inhibitor for your target enzyme.[3]
-
Reagent Quality: There might be an issue with the quality of the thiourea. Consider purchasing from a different supplier.[3] It's also important to verify that all other reagents, including the enzyme and substrate, are active and functioning as expected.[3]
-
Enzyme Source: The inhibitory effect of thiourea can be species-specific. Confirm that thiourea is a known inhibitor for the urease from the specific species you are using.[3]
-
Pan-Assay Interference Compounds (PAINS): Thiourea and its derivatives can sometimes act as PAINS, meaning they can interfere with the assay through non-specific mechanisms.[4] This can lead to misleading results. It is important to perform control experiments to rule out such effects.
Q3: I am observing inconsistent IC50 values for my thiourea derivatives between experiments. How can I improve reproducibility?
A3: Inconsistent IC50 values are often due to slight variations in experimental conditions. To improve reproducibility:
-
Strictly Control Temperature: Work at a consistent temperature, such as room temperature or 37°C, and ensure all reagents are equilibrated to this temperature before starting the reaction.[5]
-
Maintain Consistent pH: Use a buffer with a pH that is optimal for the enzyme's activity.[5]
-
Prepare Fresh Reagents: Always prepare fresh enzyme and substrate solutions for each experiment to avoid degradation.[5]
-
Consistent Incubation Times: Ensure that pre-incubation of the enzyme with the inhibitor and the reaction time are kept constant across all experiments.
-
DMSO Concentration: If using DMSO to dissolve your compounds, keep the final concentration consistent in all wells, as it can affect enzyme activity and compound solubility.[2]
-
Replicates: Repeat experiments at least three times to obtain statistically significant and consistent results.[5]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your thiourea enzyme inhibition assays.
| Problem | Potential Cause | Recommended Solution |
| High background signal (signal in no-enzyme control) | Reagent instability or contamination. | Run controls for each reagent to identify the source of the background signal. Ensure all reagents are properly prepared and stored.[3] |
| Spontaneous substrate degradation. | Test the stability of the substrate under assay conditions without the enzyme. | |
| Non-linear reaction progress curves | Substrate depletion. | Use a lower enzyme concentration or a shorter reaction time to ensure you are measuring the initial velocity.[6] |
| Enzyme instability. | Check the stability of the enzyme under the assay conditions over the time course of the experiment. | |
| Time-dependent inhibition. | Some inhibitors, known as "suicide substrates," can cause time-dependent irreversible inhibition.[6] | |
| IC50 value changes with enzyme concentration | Tight-binding inhibition. | If the IC50 value is dependent on the enzyme concentration, it may indicate a tight-binding inhibitor.[2] This requires more advanced kinetic analysis. |
| Poor solubility of thiourea derivatives | Compound precipitation. | Visually inspect the assay wells for any precipitation. The observed inhibition could be an artifact of poor solubility.[2] |
| Inconsistent DMSO concentration. | Ensure the final DMSO concentration is the same across all assay wells.[2] |
Experimental Protocols
General Protocol for a Urease Inhibition Assay using the Indophenol Method
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Buffer: Prepare a phosphate buffer (pH 6.8-8.2) containing urea (e.g., 100 mM), LiCl2 (e.g., 0.01 M), and EDTA (e.g., 1 mM).[4][7]
-
Enzyme Solution: Prepare a solution of Jack Bean Urease in the buffer (e.g., 1 unit/well).[8]
-
Inhibitor Solutions: Dissolve thiourea or thiourea derivatives in a suitable solvent (e.g., DMSO) and prepare serial dilutions.[8]
-
Phenol Reagent: Prepare a solution containing 1% w/v phenol and 0.005% w/v sodium nitroprusside.[7]
-
Alkali Reagent: Prepare a solution containing 0.5% w/v NaOH and 0.1% active chloride (from NaOCl).[7]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 55 µL of buffer, 25 µL of enzyme solution, and 5 µL of the inhibitor solution at various concentrations.[7]
-
To initiate the colorimetric reaction, add 45 µL of the phenol reagent and 70 µL of the alkali reagent to each well.[7]
-
Incubate the plate for an additional 50 minutes at 37°C.[4][7]
-
Measure the absorbance at 625-630 nm using a microplate reader.[4][7]
-
-
Data Analysis:
Quantitative Data Summary
The following tables summarize representative quantitative data for thiourea and its derivatives as enzyme inhibitors. Note that IC50 values are highly dependent on the specific assay conditions.
Table 1: IC50 Values of Thiourea and Derivatives against Various Enzymes
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| Thiourea (Standard) | Urease | 21.0 ± 0.11 | [7] |
| Thiourea (Positive Control) | Urease | 0.97 ± 0.0371 | [4] |
| Compound 3c (alkyl chain-linked thiourea) | Urease | 10.65 ± 0.45 | [9] |
| Compound 3g (alkyl chain-linked thiourea) | Urease | 15.19 ± 0.58 | [9] |
| LaSMMed 122-126 (arylthioureas) | Urease | 464 - 575 | [10] |
| Compound 3 | Acetylcholinesterase (AChE) | 50 µg/mL | [11][12] |
| Compound 3 | Butyrylcholinesterase (BChE) | 60 µg/mL | [11][12] |
| 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea (AH) | α-glucosidase | 47.9 | [13] |
Visualizations
Experimental Workflow for Thiourea Enzyme Inhibition Assay
Caption: A generalized workflow for conducting a thiourea enzyme inhibition assay.
Troubleshooting Logic for Inconsistent Results
Caption: A decision tree to troubleshoot inconsistent results in enzyme inhibition assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Thiourea-Based Chemosensors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with thiourea-based chemosensors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of anion sensing by thiourea-based chemosensors?
A1: Thiourea-based chemosensors primarily operate through the formation of hydrogen bonds between the acidic N-H protons of the thiourea group and the target anion.[1] In some cases, particularly with highly basic anions like fluoride, the interaction can lead to the deprotonation of the N-H group, resulting in a more pronounced colorimetric or fluorometric response.[2][3] The selectivity of these sensors is often governed by the complementary size, shape, and basicity of the anion to the binding pocket of the sensor.
Q2: How can I differentiate between hydrogen bonding and deprotonation as the sensing mechanism?
A2: Distinguishing between these two mechanisms is crucial for understanding your sensor's behavior. Here are some key indicators:
-
UV-Vis Spectroscopy: Deprotonation typically causes a significant red-shift and a more substantial change in the absorption spectrum compared to the weaker perturbations caused by hydrogen bonding.[2]
-
¹H NMR Titration: In a hydrogen bonding interaction, the thiourea N-H proton signals will typically shift downfield upon addition of the anion. In contrast, deprotonation will lead to the disappearance of the N-H proton signal.[3]
-
Solvent Effects: The likelihood of deprotonation increases in aprotic polar solvents, which can stabilize the resulting anion of the sensor.
Q3: My sensor is showing a response to multiple anions, leading to poor selectivity. How can I improve this?
A3: Poor selectivity is a common challenge. Here are several strategies to enhance it:
-
Solvent System Optimization: The choice of solvent can significantly impact selectivity. Using a mixture of aprotic and protic solvents (e.g., DMSO/H₂O) can modulate the hydrogen bonding strength and influence which anion binds most strongly.[4]
-
Structural Modification of the Sensor: Introducing steric hindrance near the binding site can prevent larger, interfering anions from accessing it. Additionally, incorporating other functional groups that can have secondary interactions with the target anion can enhance selectivity. The strategic placement of hydroxyl groups, for instance, can influence selectivity through intramolecular hydrogen bonding.[5]
-
pH Control: For experiments in aqueous or semi-aqueous media, controlling the pH is critical, as it can affect both the protonation state of the sensor and the anion.
Q4: I am observing unexpected color changes or my results are not reproducible. What could be the cause?
A4: Non-reproducible results or unexpected color changes can stem from several factors:
-
Purity of Solvents and Reagents: Ensure that all solvents are of high purity and anhydrous, as trace amounts of water or other impurities can interact with the sensor or the analyte. Tetrabutylammonium salts of anions should be dried and stored in a desiccator.
-
Temperature Fluctuations: Binding affinities can be temperature-dependent. Ensure that all experiments, especially titrations, are performed at a constant and controlled temperature.[6]
-
Light Sensitivity: Some chemosensors or their complexes may be light-sensitive. It is good practice to protect your solutions from direct light, especially during storage and long experiments.
-
Concentration Errors: Accurate preparation of stock solutions is critical. Any errors in the initial concentrations of the host or guest will lead to inaccuracies in binding constant calculations.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Sensitivity (Weak Signal Change) | 1. Poor binding affinity between the sensor and the analyte.2. The chosen signaling unit (chromophore/fluorophore) is not sensitive to the binding event.3. Incorrect solvent system. | 1. Redesign the sensor to have a more pre-organized binding pocket for the target anion.2. Choose a signaling unit that is more electronically coupled to the binding site.3. Screen a variety of solvents to find one that enhances the binding interaction. |
| Inconsistent Baseline in UV-Vis Titration | 1. Instrumental drift.2. Precipitation of the sensor or complex.3. Reaction with atmospheric CO₂. | 1. Allow the spectrophotometer to warm up sufficiently.2. Check the solubility of your sensor and its complex in the chosen solvent. You may need to use a different solvent or lower concentrations.3. For experiments sensitive to CO₂, consider working under an inert atmosphere (e.g., nitrogen or argon). |
| Job's Plot Maximum is Not at the Expected Stoichiometry | 1. Formation of multiple complex species (e.g., 1:1 and 1:2).2. The total concentration of the host and guest is too low.3. The system does not follow the assumptions of the method (e.g., displacement reaction). | 1. A Job's plot is often not suitable for complex systems. Consider using other techniques like NMR titration or mass spectrometry to elucidate the stoichiometry.[8]2. Ensure the concentrations used are sufficiently high for the complex to form.3. Be aware of the limitations of the Job's plot and consider alternative methods for stoichiometry determination if a simple association model is not appropriate.[9] |
| Difficulty in Calculating the Binding Constant | 1. The binding is too strong or too weak for accurate determination by the chosen method.2. Inaccurate data points, especially at the beginning or end of the titration.3. Using an incorrect binding model for data fitting. | 1. For very strong binding, you may need to use a competitive binding assay. For weak binding, higher concentrations may be required.2. Ensure a sufficient number of data points are collected throughout the titration, particularly around the equivalence point.3. Confirm the binding stoichiometry before attempting to fit the data. If the stoichiometry is not 1:1, a more complex binding isotherm must be used. |
Quantitative Data Summary
The following tables summarize key performance metrics for selected thiourea-based chemosensors from the literature. This data can serve as a benchmark for your own experimental results.
Table 1: Binding Constants (Kₐ) of Thiourea-Based Chemosensors for Various Anions
| Sensor | Analyte | Solvent | Kₐ (M⁻¹) | Reference |
| N-4-nitrophenyl-N'-1'-anthraquinone-thiourea | F⁻ | Acetonitrile | 1.2 x 10⁵ | [10] |
| N-4-nitrophenyl-N'-1'-anthraquinone-thiourea | CH₃COO⁻ | Acetonitrile | 3.2 x 10³ | [10] |
| N-4-nitrophenyl-N'-1'-anthraquinone-thiourea | H₂PO₄⁻ | Acetonitrile | 1.5 x 10³ | [10] |
| MT4N | F⁻ | DMSO | 9.5 x 10⁵ | [11] |
| L1 (Thiourea-based molecular cleft) | F⁻ | DMSO | 2.1 x 10⁴ | [12] |
| L1 (Thiourea-based molecular cleft) | Cl⁻ | DMSO | 1.8 x 10³ | [12] |
| L1 (Thiourea-based molecular cleft) | H₂PO₄⁻ | DMSO | 1.2 x 10⁴ | [12] |
Table 2: Detection Limits (LOD) of Thiourea-Based Chemosensors
| Sensor | Analyte | Method | LOD | Reference |
| 1-(2-hydroxyphenyl)-3-(4-nitrophenyl) thiourea | F⁻ | Colorimetric | 5.45 x 10⁻⁷ M | [13] |
| IDTI-based sensor | F⁻ | Colorimetric | 1 x 10⁻⁷ M | [13] |
| TS Sensor | Hg²⁺ | Fluorescence | 0.005 µg/mL | [14] |
| NADA Sensor | Ga³⁺ | Fluorescence | 0.29 µM | [15] |
| Nafion/CuO/ZnO NSs/GCE | Thiourea | Electrochemical | 23.03 µM | [16] |
Experimental Protocols
Protocol 1: General Synthesis of a Thiourea-Based Chemosensor
This protocol describes a general method for the synthesis of N-aryl-N'-(signaling moiety)-thiourea derivatives.
Workflow Diagram:
Caption: General workflow for the synthesis of thiourea-based chemosensors.
Procedure:
-
Dissolve the amine-functionalized signaling moiety (1.0 mmol) in anhydrous acetonitrile (15 mL) in a round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, dissolve the aryl isothiocyanate (1.1 mmol) in anhydrous acetonitrile (10 mL).
-
Add the isothiocyanate solution dropwise to the amine solution with stirring.
-
Stir the reaction mixture at room temperature for 24-48 hours, during which a precipitate should form.[17]
-
Collect the solid product by vacuum filtration and wash it with cold acetonitrile.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., acetone, ethanol).
-
Dry the purified product under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[11]
Protocol 2: UV-Vis Titration for Anion Binding Studies
Workflow Diagram:
Caption: Workflow for determining binding constants via UV-Vis titration.
Procedure:
-
Solution Preparation: Prepare a stock solution of the thiourea chemosensor (e.g., 1 x 10⁻³ M) and a stock solution of the anion as its tetrabutylammonium (TBA) salt (e.g., 1 x 10⁻² M) in the desired solvent (e.g., DMSO).
-
Blank Measurement: Pipette a known volume and concentration of the sensor solution into a cuvette (e.g., 2 mL of a 1 x 10⁻⁵ M solution) and record its UV-Vis spectrum. This is your initial reading (A₀).
-
Titration: Add small aliquots of the anion stock solution (e.g., 2-10 µL) to the cuvette containing the sensor solution.
-
Equilibration and Measurement: After each addition, mix the solution thoroughly and allow it to equilibrate. Record the UV-Vis spectrum.
-
Repeat: Continue adding aliquots of the anion solution until no further significant changes in the spectrum are observed.
-
Data Analysis: Plot the change in absorbance (ΔA) at a specific wavelength (where the change is maximal) against the concentration of the anion. Fit the resulting binding isotherm to an appropriate equation (e.g., the Benesi-Hildebrand equation for 1:1 binding) to calculate the binding constant (Kₐ).[6]
Protocol 3: Job's Plot for Stoichiometry Determination
Workflow Diagram:
Caption: Workflow for determining binding stoichiometry using Job's Plot.
Procedure:
-
Solution Preparation: Prepare equimolar stock solutions of the sensor and the anion in the same solvent (e.g., 1 x 10⁻⁴ M).
-
Mixing: Prepare a series of solutions where the mole fraction of the sensor varies from 0 to 1, while keeping the total concentration of sensor + anion constant. For example, prepare solutions with mole fractions of the sensor being 0, 0.1, 0.2, ..., 0.9, 1.0 in a constant total volume (e.g., 2 mL).
-
Measurement: Record the UV-Vis absorbance of each solution at the wavelength of maximum change.
-
Data Analysis: Plot the absorbance change (corrected for the absorbance of the free sensor) against the mole fraction of the sensor. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.[18] For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.33 indicates a 1:2 (sensor:anion) stoichiometry.[19]
References
- 1. ias.ac.in [ias.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anion Sensing Properties of New Colorimetric Chemosensors Based on Thiourea and Urea Moieties -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 4. mdpi.com [mdpi.com]
- 5. Colorimetric detection of fluoride ions in aqueous medium using thiourea derivatives: a transition metal ion assisted approach - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Colorimetric and luminescent sensors for chloride: hydrogen bonding vs deprotonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Hydrogen-Bonded Colorimetric and Fluorescence Chemosensor for Fluoride Anion With High Selectivity and Sensitivity: A Review [frontiersin.org]
- 14. Novel Thiourea-Based Chemosensor for Ultrasensitive and Selective Detection of Hg2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Thiourea-Containing Fluorescent Chemosensor for Detecting Ga3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Thiourea-Based Receptors for Anion Recognition and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Job plot - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of (4-Acetylphenyl)thiourea and its Urea Analogs in Drug Discovery
In the landscape of medicinal chemistry, the structural motifs of urea and thiourea are considered "privileged structures" due to their prevalence in a wide array of biologically active compounds.[1] This guide provides a comparative analysis of (4-Acetylphenyl)thiourea and its corresponding urea analogs, focusing on their synthesis, chemical properties, and biological activities. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview supported by experimental data.
Chemical Structures and Properties
This compound and its urea analog share a common phenylacetamide core, differing only in the chalcogen atom of the urea/thiourea functional group (oxygen in urea, sulfur in thiourea). This seemingly minor structural change can significantly impact the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn influence its biological activity.
General Structures:
-
This compound: C₁₀H₁₂N₂OS
-
(4-Acetylphenyl)urea: C₁₀H₁₂N₂O₂
The presence of the sulfur atom in thiourea derivatives generally increases their lipophilicity compared to their urea counterparts. The C=S bond is also a better hydrogen bond acceptor than the C=O bond, which can lead to different binding interactions with biological targets.[2]
Synthesis of this compound and its Analogs
The synthesis of this compound and its urea analogs typically involves the reaction of a primary amine with an isothiocyanate or isocyanate, respectively.
Synthesis of this compound:
A common method for synthesizing 3-Acetyl-1-(3-methylphenyl)thiourea, a related compound, involves reacting acetyl chloride with ammonium thiocyanate to form an in-situ acetyl isothiocyanate. This is then reacted with the corresponding aniline (in this case, 3-methylaniline) in acetone. The reaction mixture is refluxed, and the product is precipitated by pouring it into acidified cold water, followed by recrystallization.[3] A similar approach can be adopted for the synthesis of this compound using 4-aminoacetophenone.
Synthesis of Urea Analogs:
The synthesis of urea derivatives can be achieved by reacting an appropriate amine with an isocyanate. For instance, novel ureido and thioureido conjugated hydrazone derivatives have been synthesized, highlighting the versatility of these synthetic routes.[4]
Comparative Biological Activities
Thiourea and urea derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[5][6] The substitution pattern on the phenyl ring and the nature of the urea or thiourea linkage play a crucial role in determining the specific activity and potency.
Anticancer Activity:
Numerous studies have highlighted the potential of thiourea and urea derivatives as anticancer agents.[4][7][8] Their mechanisms of action are diverse and can involve the inhibition of various kinases and other cellular targets.[4][9]
A study on 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid derivatives, which share a similar acetylphenyl moiety, demonstrated potent antiproliferative activity against lung cancer cell lines.[10] Notably, oxime derivatives of these compounds exhibited low micromolar IC50 values, surpassing the efficacy of the standard chemotherapeutic agent cisplatin.[10]
| Compound | Cell Line | IC50 (µM)[10] |
| Derivative 21 (oxime) | A549 | 5.42 |
| Derivative 22 (oxime) | A549 | 2.47 |
| Cisplatin (reference) | A549 | 11.71 |
In a comparative study of ureido and thioureido conjugated hydrazones, the urea moiety was found to be superior to the thiourea moiety in its cytotoxic effect against HT-29 human colon carcinoma and HepG2 hepatocarcinoma cell lines.[4] Specifically, compound 4c , bearing a p-chlorophenyl urea group, was identified as the most potent.[4]
Antimicrobial Activity:
Thiourea derivatives and their metal complexes have been extensively studied for their antimicrobial properties.[11][12] They have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[11][13]
For instance, a series of thiouracil derivatives containing an acyl thiourea moiety were developed as inhibitors of the bacterial protein SecA. One derivative, TD4 , exhibited potent antibacterial activity against several strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL.[14] In another study, unsymmetrical thiourea derivatives demonstrated moderate antibacterial effects against E. coli, S. flexneri, P. aeruginosa, and S. typhi, with inhibition zones ranging from 8 to 15 mm.[12]
While extensive comparative data against urea analogs in the antimicrobial context is less common in the initial search, the general consensus points to the thiourea scaffold as a promising pharmacophore for developing new antimicrobial agents.
Enzyme Inhibition:
Thiourea and its derivatives have been identified as inhibitors of various enzymes, including cholinesterases and tyrosinase.[15][16] This inhibitory activity is often attributed to the ability of the thiourea moiety to coordinate with metal ions in the enzyme's active site.
In a study of unsymmetrical thiourea derivatives, compound 1 showed the most potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 27.05 and 22.60 µg/mL, respectively.[12] Another study on thiourea derivatives reported a compound with excellent inhibitory activity against AChE and BChE, with IC50 values of 50 and 60 µg/mL, respectively.[16]
Experimental Protocols
General Synthesis of N-acyl Thiourea Derivatives:
A common synthetic route involves the reaction of an isothiocyanate with a heterocyclic amine.[6] The isothiocyanate can be generated in situ from the corresponding acyl chloride and a thiocyanate salt.
Antimicrobial Activity Screening (Agar Well Diffusion Method):
-
Bacterial strains are cultured in nutrient broth.
-
The bacterial suspension is uniformly spread on Mueller-Hinton agar plates.
-
Wells are created in the agar using a sterile cork borer.
-
The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells.
-
A standard antibiotic (e.g., Cephradine) is used as a positive control, and the solvent serves as a negative control.
-
The plates are incubated, and the diameter of the inhibition zone around each well is measured.[12]
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
The formazan crystals formed by viable cells are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.[4]
Visualizations
Caption: General synthesis workflow for this compound and its urea analog.
Caption: Workflow for the biological evaluation of this compound and its analogs.
Conclusion
The comparative analysis reveals that both this compound and its urea analogs are versatile scaffolds in drug discovery, demonstrating a wide range of biological activities. The choice between a urea and a thiourea moiety can significantly impact the potency and selectivity of the resulting compounds. While thiourea derivatives have shown prominent antibacterial and enzyme inhibitory activities, urea analogs have, in some instances, exhibited superior anticancer effects. Further structure-activity relationship (SAR) studies are warranted to fully elucidate the potential of these compounds and to guide the design of more potent and selective therapeutic agents. The experimental protocols and workflows provided herein offer a foundation for researchers to conduct their own comparative evaluations of these promising molecular scaffolds.
References
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. 3-Acetyl-1-(3-methylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel ureido and thioureido conjugated hydrazone derivatives with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Analysis of Thiourea Derivatives and Standard Drugs
For researchers, scientists, and drug development professionals, the quest for more effective and selective anticancer agents is a continuous endeavor. Thiourea derivatives have emerged as a promising class of compounds with potent anticancer activities. This guide provides an objective comparison of the anticancer activity of various thiourea derivatives against standard chemotherapeutic drugs, supported by experimental data and detailed protocols.
Data Presentation: Head-to-Head Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several thiourea derivatives compared to standard anticancer drugs, cisplatin and doxorubicin, across a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiourea Derivatives | ||||
| 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea | MCF-7 (Breast) | 25.8 | - | - |
| MDA-MB-231 (Breast) | 54.3 | - | - | |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | Doxorubicin | 8.29[1] |
| HepG2 (Liver) | 1.74 | Doxorubicin | 7.46[1] | |
| MCF-7 (Breast) | 7.0 | Doxorubicin | 4.56[1] | |
| Compound 23d (benzothiazole thiourea derivative) | MCF-7 (Breast) | ~4x more effective than cisplatin | Cisplatin | - |
| HT-29 (Colon) | ~4x more effective than cisplatin | Cisplatin | - | |
| 3-chloro-4-fluorophenylthiourea (1) | K-562 (Leukemia) | More effective than cisplatin | Cisplatin | - |
| SW620 (Colon) | 9.4 | Cisplatin | -[2] | |
| Dihalogenophenylthiourea (2) | K-562 (Leukemia) | More effective than cisplatin | Cisplatin | - |
| SW480 (Colon) | More potent than cisplatin | Cisplatin | -[2] | |
| 4-(trifluoromethyl)phenyl compound (8) | SW480 (Colon) | More potent than cisplatin | Cisplatin | -[2] |
| Monosubstituted derivative (9) | K-562 (Leukemia) | 10.2 - 12.9 | Cisplatin | - |
| SW480 (Colon) | More potent than cisplatin | Cisplatin | -[2] | |
| Standard Drugs | ||||
| Cisplatin | SW480 (Colon) | - | - | - |
| SW620 (Colon) | - | - | - | |
| K-562 (Leukemia) | - | - | - | |
| Doxorubicin | HCT116 (Colon) | 8.29[1] | - | - |
| HepG2 (Liver) | 7.46[1] | - | - | |
| MCF-7 (Breast) | 4.56[1] | - | - |
Experimental Protocols: Methodologies for Key Experiments
To ensure reproducibility and accurate interpretation of the presented data, detailed protocols for the key experimental assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3][4][5]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Thiourea derivatives and standard drugs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiourea derivatives or standard drugs and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9][10][11]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells after treatment.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[9]
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as the Bcl-2 family proteins and caspases.[12][13]
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay reagents
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.
Caption: Workflow of the MTT assay for determining cell viability.
References
- 1. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
- 9. bosterbio.com [bosterbio.com]
- 10. kumc.edu [kumc.edu]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Spectroscopic Validation of (4-Acetylphenyl)thiourea Binding to DNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction of small molecules with DNA is a cornerstone of drug discovery, particularly in the development of anticancer and antimicrobial agents. (4-Acetylphenyl)thiourea and its derivatives have emerged as a promising class of compounds with significant biological activities, often attributed to their ability to bind to DNA. This guide provides a comparative analysis of the spectroscopic techniques used to validate the binding of this compound derivatives to DNA, contrasting their binding characteristics with well-established DNA binding agents: the intercalator Ethidium Bromide (EtBr) and the minor groove binder Hoechst 33258.
Quantitative Comparison of DNA Binding Parameters
Spectroscopic techniques provide a robust platform for the quantitative analysis of ligand-DNA interactions. The binding constant (K_b), which indicates the affinity of a molecule for DNA, and the Gibbs free energy change (ΔG), which describes the spontaneity of the binding process, are key parameters derived from these studies.
| Compound/Derivative | Method | Binding Constant (K_b) (M⁻¹) | Gibbs Free Energy (ΔG) (kJ/mol) | Proposed Binding Mode |
| N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide | UV-Visible Spectroscopy | 7.9 x 10⁴ | -28.42 | Groove Binding |
| Bis-acyl-thiourea Derivative (UP-1) | UV-Vis, Fluorescence, CV | 2.89 x 10⁴ (UV-Vis) | -25.42 (UV-Vis) | Partial Intercalation & Groove Binding |
| Bis-acyl-thiourea Derivative (UP-2) | UV-Vis, Fluorescence, CV | 2.59 x 10⁴ (UV-Vis) | -25.17 (UV-Vis) | Partial Intercalation & Groove Binding |
| Bis-acyl-thiourea Derivative (UP-3) | UV-Vis, Fluorescence, CV | 3.12 x 10⁴ (UV-Vis) | -25.65 (UV-Vis) | Partial Intercalation & Groove Binding |
| Ethidium Bromide (EtBr) (Intercalator) | UV-Visible, Fluorescence | ~10⁴ - 10⁶ | - | Intercalation |
| Hoechst 33258 (Minor Groove Binder) | Fluorescence, ITC | 3.2 (± 0.6) x 10⁸ | - | Minor Groove Binding |
Data for thiourea derivatives are sourced from studies on N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide and a series of bis-acyl-thiourea derivatives (UP-1, UP-2, UP-3)[1][2]. Data for Ethidium Bromide and Hoechst 33258 are from various biophysical studies[3][4]. CV refers to Cyclic Voltammetry and ITC to Isothermal Titration Calorimetry.
Experimental Workflow for DNA Binding Validation
The validation of a small molecule's interaction with DNA typically follows a multi-step spectroscopic approach to elucidate the binding mode and affinity.
Detailed Experimental Protocols
UV-Visible Absorption Spectroscopy
This technique is often the first step to investigate the interaction between a small molecule and DNA. Binding can be monitored by changes in the absorption spectrum of the molecule upon the addition of DNA.
Protocol for UV-Visible Titration:
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and then dilute it in a buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4) to a final concentration of approximately 5 x 10⁻⁶ M[1].
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. The concentration of DNA can be determined by measuring the absorbance at 260 nm using a molar extinction coefficient of 6600 M⁻¹cm⁻¹[1]. The purity of the DNA solution should be checked by the A₂₆₀/A₂₈₀ ratio, which should be between 1.8 and 1.9.
-
-
Titration:
-
Place a fixed concentration of the thiourea derivative solution in a quartz cuvette.
-
Record the initial absorption spectrum, typically in the range of 200-500 nm.
-
Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate for a few minutes and then record the absorption spectrum.
-
-
Data Analysis:
-
Observe changes in the absorption spectrum, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), and bathochromic (red) or hypsochromic (blue) shifts in the maximum wavelength (λ_max). Hypochromism and a bathochromic shift are often indicative of intercalation or groove binding.
-
The intrinsic binding constant (K_b) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(ε_a - ε_f) versus [DNA], where ε_a is the apparent extinction coefficient, and ε_f is the extinction coefficient of the free compound.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for studying DNA binding, particularly for fluorescent molecules or in competitive binding assays.
Protocol for Competitive Binding Assay with Ethidium Bromide:
-
Preparation of DNA-EtBr Complex:
-
Prepare a solution containing a fixed concentration of ct-DNA and Ethidium Bromide in a suitable buffer. The concentrations should be chosen such that a significant fluorescence signal from the DNA-bound EtBr is observed.
-
-
Titration:
-
Record the initial fluorescence emission spectrum of the DNA-EtBr complex (excitation typically around 480 nm, emission scanned from 500-700 nm).
-
Add increasing concentrations of the this compound derivative to the DNA-EtBr solution.
-
After each addition and equilibration, record the fluorescence emission spectrum.
-
-
Data Analysis:
-
A decrease in the fluorescence intensity of the DNA-EtBr complex indicates that the thiourea derivative is displacing EtBr from its binding site on the DNA.
-
The quenching of fluorescence can be analyzed using the Stern-Volmer equation to determine the quenching constant (K_sv), which provides an indication of the binding affinity of the thiourea derivative.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful tool for investigating conformational changes in DNA upon ligand binding.[5][6]
Protocol for CD Titration:
-
Sample Preparation:
-
Prepare solutions of ct-DNA and the thiourea derivative in a suitable buffer that has low absorbance in the far-UV region (e.g., phosphate buffer).
-
-
Spectral Measurement:
-
Record the CD spectrum of the DNA solution alone, typically in the range of 220-320 nm. The characteristic B-form DNA spectrum has a positive band around 275 nm and a negative band around 245 nm.[6]
-
Add increasing amounts of the thiourea derivative to the DNA solution and record the CD spectrum after each addition.
-
-
Data Analysis:
-
Changes in the CD spectrum of DNA can indicate the binding mode. For instance, intercalation often leads to an increase in the intensity of the positive band and a shift in the crossover point. Groove binding may cause smaller perturbations in the DNA spectrum.
-
If the ligand is achiral, the appearance of an induced CD signal in the region of the ligand's absorbance upon binding to the chiral DNA provides strong evidence of interaction.
-
Interpreting Spectroscopic Data: A Comparative Overview
The combination of these spectroscopic techniques allows for a comprehensive characterization of the DNA binding properties of this compound derivatives. By comparing the obtained data with that of well-known DNA binders, a clearer picture of the binding mechanism emerges.
The spectroscopic data for this compound derivatives, such as N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, suggest a groove binding interaction, as evidenced by the observed hypochromism in UV-Vis spectroscopy and a binding constant in the order of 10⁴ M⁻¹[1]. Other bis-acyl-thiourea derivatives show characteristics of both partial intercalation and groove binding[2]. This is in contrast to the strong intercalation of Ethidium Bromide, which typically results in larger spectral shifts and higher binding constants, and the highly specific minor groove binding of Hoechst 33258, which exhibits a very high affinity for AT-rich regions of DNA[3][4].
References
- 1. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ukessays.com [ukessays.com]
- 4. benchchem.com [benchchem.com]
- 5. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
(4-Acetylphenyl)thiourea: A Comparative Analysis of its Selectivity for Metal Ions
(4-Acetylphenyl)thiourea and its derivatives are emerging as significant contenders in the field of chemosensors, demonstrating a noteworthy selectivity for various heavy metal ions. This guide provides a comparative evaluation of the performance of this compound and structurally similar compounds in the selective detection of metal ions, supported by available experimental data and detailed methodologies. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand and apply these compounds in their work.
The core of the sensing mechanism for thiourea-based compounds lies in the coordinating capabilities of their sulfur and nitrogen atoms, which can form stable complexes with specific metal ions. This interaction often leads to a discernible colorimetric or fluorescent change, forming the basis for their application in metal ion detection.
Performance of this compound and Analogues
While comprehensive quantitative data for the selectivity of this compound across a wide spectrum of metal ions is not extensively documented in publicly available literature, a closely related compound, N-(4-acetylphenyl)-N'-(2-nitrobenzoyl)-thiourea , has demonstrated remarkable selective recognition for mercury(II) ions (Hg²⁺). In a study, this compound showed high selectivity for Hg²⁺ over a range of other metal ions, including Ag⁺, Ca²⁺, Co²⁺, Ni²⁺, Cd²⁺, Pb²⁺, Zn²⁺, Cr³⁺, and Mg²⁺ in DMSO solutions.[1][2] This strong preference for Hg²⁺ suggests the significant role of the acetylphenylthiourea moiety in facilitating this selective interaction.
To provide a broader comparative context, the performance of other thiourea derivatives is summarized in the table below. This data offers valuable benchmarks for evaluating the potential selectivity of this compound.
| Chemosensor/Ligand | Target Metal Ion(s) | Method of Detection | Limit of Detection (LOD) | Observed Interference |
| N-(4-acetylphenyl)-N'-(2-nitrobenzoyl)-thiourea | Hg²⁺ | Not specified | Not specified | Selective over Ag⁺, Ca²⁺, Co²⁺, Ni²⁺, Cd²⁺, Pb²⁺, Zn²⁺, Cr³⁺, Mg²⁺[1][2] |
| 4-phenyl amino thiourea (PAT) | Pb²⁺ | Colorimetric | Not specified | Minimal from Fe³⁺, Cd²⁺, Zn²⁺, Mg²⁺, Cr³⁺, Ca²⁺, Ba²⁺, Sn²⁺, Na⁺, Mn²⁺, Hg²⁺[3] |
| Ninhydrin-thiourea derivative | Cu²⁺ | Colorimetric | Not specified | Selective color change for Cu²⁺ in the presence of other ions. |
| Porphyrin-thiourea derivative | Hg²⁺ | Fluorometric | ppb level | Not specified |
Experimental Protocols
The evaluation of metal ion selectivity for thiourea-based compounds typically involves spectrophotometric titrations. Below are detailed methodologies that can be adapted for studying this compound.
Synthesis of this compound
A general and adaptable method for the synthesis of N-substituted thioureas involves the reaction of an amine with an isothiocyanate. For this compound, the synthesis could proceed as follows:
-
Preparation of 4-acetylphenyl isothiocyanate: This intermediate can be synthesized from 4-aminoacetophenone.
-
Reaction to form thiourea: The isothiocyanate is then reacted with a suitable amine to yield the final this compound product.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain a pure crystalline solid. The structure and purity are typically confirmed using techniques like FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[4]
Metal Ion Selectivity Study using UV-Vis Spectroscopy
This protocol outlines the steps to determine the selectivity of this compound for various metal ions using UV-Vis absorption spectroscopy.
Materials:
-
Stock solution of this compound (e.g., 1 x 10⁻³ M in a suitable solvent like DMSO or acetonitrile).
-
Stock solutions of various metal perchlorates or nitrates (e.g., 1 x 10⁻² M) in the same solvent. Tested ions may include Hg²⁺, Pb²⁺, Cd²⁺, Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Ag⁺, Fe³⁺, etc.
-
Spectrophotometer-grade solvent (e.g., DMSO or acetonitrile).
Procedure:
-
Preparation of the sensor solution: A dilute solution of this compound (e.g., 2.5 x 10⁻⁵ M) is prepared from the stock solution.
-
Selectivity screening: To a fixed volume of the sensor solution, a specific number of equivalents (e.g., 10 equivalents) of each metal ion solution is added separately. The UV-Vis absorption spectrum is recorded for each mixture after a short incubation period. A significant change in the absorption spectrum (e.g., appearance of a new band, shift in λmax, or a notable increase/decrease in absorbance) in the presence of a particular metal ion indicates a binding event.[5]
-
Titration experiment: For the metal ion that shows a significant spectral change, a titration experiment is performed. Small aliquots of the metal ion stock solution are incrementally added to the sensor solution. The UV-Vis spectrum is recorded after each addition until no further significant spectral changes are observed.
-
Data analysis: The changes in absorbance at a specific wavelength are plotted against the concentration of the added metal ion. This data can be used to determine the stoichiometry of the complex (e.g., using a Job's plot) and the binding constant (e.g., using the Benesi-Hildebrand equation).
Visualizations
The following diagrams illustrate the typical workflow for evaluating metal ion selectivity and the proposed signaling mechanism.
Caption: Experimental workflow for evaluating the metal ion selectivity of this compound.
Caption: Proposed signaling pathway for metal ion detection by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Studies on the crystal structure and characterization of N-(4-acetylphenyl)-Nâ-(2-nitrobenzoyl)-thiourea - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. A novel 4-phenyl amino thiourea derivative designed for real-time ratiometric-colorimetric detection of toxic Pb2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]
Acyl-Bis Thiourea Derivatives: A Comparative Analysis of Anticancer and Enzyme Inhibitory Activities
Acyl-bis thiourea derivatives have garnered significant attention in medicinal chemistry as promising scaffolds for the development of potent anticancer and enzyme inhibitory agents. Their diverse biological activities are attributed to their unique structural features, which allow for various interactions with biological targets. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of different acyl-bis thiourea derivatives against various cancer cell lines and enzymes, supported by experimental data and protocols.
Quantitative Analysis of Cytotoxicity and Enzyme Inhibition
The inhibitory potency of several newly synthesized acyl-bis thiourea derivatives has been evaluated against human brain cancer (glioblastoma MG-U87) and normal human embryonic kidney (HEK-293) cell lines, as well as the urease enzyme. The IC50 values, which represent the concentration of a compound required to inhibit 50% of the biological activity, are summarized in the tables below.
Table 1: IC50 Values of Acyl-Bis Thiourea Derivatives Against Cancer and Normal Cell Lines
| Compound | MG-U87 (µM) | HEK-293 (µM) |
| UP-1 | 2.496 ± 0.0324 | 2.096 ± 0.0487 |
| UP-2 | 2.664 ± 0.1298 | 2.856 ± 0.2027 |
| UP-3 | 2.459 ± 0.0656 | 2.220 ± 0.0707 |
Data sourced from a 2023 study on newly synthesized bis-acyl-thiourea derivatives of 4-nitrobenzene-1,2-diamine.[1][2][3]
Table 2: Urease Inhibition IC50 Values of Acyl-Bis Thiourea Derivatives
| Compound | Urease IC50 (µM) |
| UP-1 | 1.55 ± 0.0288 |
| UP-2 | 1.66 ± 0.0179 |
| UP-3 | 1.69 ± 0.0162 |
| Thiourea (Positive Control) | 0.97 ± 0.0371 |
Data sourced from the same 2023 study, highlighting strong anti-urease activity.[1][2]
The results indicate that compounds UP-1 and UP-3 exhibit potent cytotoxicity against both the cancerous (MG-U87) and normal (HEK-293) cell lines.[1][2] All three compounds demonstrated strong, concentration-dependent inhibition of the urease enzyme.[1]
Further research has explored a broader range of thiourea derivatives against various cancer cell lines. For instance, compound 55a, a novel thiourea derivative, showed significant cytotoxicity against a panel of seven cancer cell lines with IC50 values ranging from 1.86 to 9.92 µM.[4] Another study reported that N-(3-chloro)benzoyl-N'-phenylthiourea (50a) had a higher cytotoxic effect than its dichloro-analogue (50b), with IC50 values of 0.43 mM and 0.85 mM, respectively.[4] These findings underscore the influence of different substituents on the anticancer activity of acyl-bis thiourea derivatives.
Experimental Protocols
The determination of IC50 values is a critical step in evaluating the potency of potential drug candidates. The most common method for assessing cytotoxicity in vitro is the MTT assay.
MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[5] Succinate dehydrogenase in the mitochondria of living cells reduces the yellow MTT to a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Acyl-bis thiourea derivatives (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring high viability. Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the acyl-bis thiourea derivatives in the culture medium. The final DMSO concentration should be kept consistent and low (typically ≤ 0.5%).[7] Remove the old medium from the wells and add the prepared compound dilutions. Incubate for a specified period (e.g., 48 or 72 hours).[7]
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 2-4 hours at 37°C.[6][7][8]
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6][7] Shake the plate gently for 10-15 minutes to ensure complete solubilization.[7]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software like GraphPad Prism.[1][7]
Visualizing Experimental Workflow and Potential Mechanism
To better understand the experimental process and the potential mechanism of action of these compounds, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Mechanism of Action of (4-Acetylphenyl)thiourea in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential mechanism of action of (4-Acetylphenyl)thiourea as an anti-cancer agent. Due to the limited availability of direct experimental data for this compound in the public domain, this document leverages data from structurally related thiourea derivatives to propose a putative mechanism of action and to outline a comprehensive validation strategy. The guide will focus on common anti-cancer mechanisms associated with thiourea compounds, including the induction of apoptosis and cell cycle arrest, and will provide detailed experimental protocols and comparative data from analogous compounds.
Proposed Mechanism of Action of Thiourea Derivatives
Thiourea derivatives have emerged as a promising class of anti-cancer compounds with multifaceted mechanisms of action. Preclinical studies on various cancer cell lines suggest that their anti-proliferative effects are often mediated through the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle progression. While the precise molecular targets can vary depending on the specific substitutions on the thiourea scaffold, common pathways affected include the intrinsic apoptotic pathway and cell cycle checkpoints.
Induction of Apoptosis
Many thiourea derivatives have been shown to trigger the intrinsic apoptotic pathway, which is initiated by intracellular stress signals and culminates in the activation of caspases, a family of proteases that execute cell death. Key events in this pathway include the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent formation of the apoptosome.
Cell Cycle Arrest
In addition to inducing apoptosis, thiourea derivatives can halt the proliferation of cancer cells by causing cell cycle arrest at specific checkpoints, most commonly the G2/M or G1 phase. This arrest prevents the cell from proceeding to the next stage of division, providing an opportunity for DNA repair or, if the damage is too severe, the initiation of apoptosis. The regulation of the cell cycle is tightly controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.
Comparative Cytotoxicity Data of Thiourea Derivatives
To provide a benchmark for the potential efficacy of this compound, the following table summarizes the cytotoxic activity (IC50 values) of several structurally related thiourea derivatives against various cancer cell lines.
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Reference |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | |
| HepG2 (Liver) | 1.74 | ||
| MCF7 (Breast) | 7.0 | ||
| Doxorubicin (Reference Drug) | HCT116 (Colon) | 8.29 | |
| HepG2 (Liver) | 7.46 | ||
| MCF7 (Breast) | 4.56 | ||
| 3,4-dichlorophenylthiourea (2) | SW620 (Colon) | 1.5 | |
| 4-(trifluoromethyl)phenylthiourea (8) | PC3 (Prostate) | 6.9 | |
| Cisplatin (Reference Drug) | PC3 (Prostate) | Comparable to compound 8 |
Experimental Protocols for Mechanism of Action Validation
The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C.
-
Add Propidium Iodide (50 µg/mL) and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Protocol:
-
Treat cells with this compound and prepare whole-cell lysates.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Proposed Mechanisms
The following diagrams, generated using Graphviz, illustrate the putative signaling pathways and experimental workflows.
Workflow for validating the mechanism of action.
Proposed intrinsic apoptosis signaling pathway.
Proposed mechanism of cell cycle arrest.
Conclusion
This guide outlines a systematic approach to validating the mechanism of action of this compound in cancer cells. By employing the described experimental protocols and comparing the results with data from known anti-cancer agents and related thiourea derivatives, researchers can build a comprehensive understanding of its anti-proliferative effects. The proposed mechanisms, centered around the induction of apoptosis and cell cycle arrest, provide a solid foundation for initial investigations. Further studies may also explore other potential targets, such as specific kinases or other signaling pathways, to fully elucidate the therapeutic potential of this compound.
Unlocking Therapeutic Potential: A Comparative Docking Analysis of Thiourea Derivatives Against Key Enzymes
Researchers are increasingly turning to thiourea derivatives as a versatile scaffold in drug discovery, with numerous studies highlighting their potential as potent inhibitors of various enzymes implicated in cancer, bacterial infections, and viral diseases. This guide provides a comparative overview of recent in silico docking studies, offering a side-by-side analysis of their binding affinities and interaction mechanisms with critical biological targets. Detailed experimental protocols and visual representations of workflows and pathways are included to support further research and development in this promising area.
Thiourea and its derivatives represent a privileged class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Their ability to form stable complexes with biological macromolecules, primarily through hydrogen bonding and hydrophobic interactions, makes them attractive candidates for enzyme inhibition.[2] Molecular docking studies have become an indispensable tool for rapidly screening and predicting the binding efficacy of these compounds, accelerating the identification of lead candidates for further preclinical and clinical evaluation.[3]
This comparative guide synthesizes findings from several recent studies, focusing on the interaction of diverse thiourea derivatives with enzymes targeted for anticancer, antibacterial, and antiviral therapies. By presenting the quantitative data in a clear, tabular format and detailing the methodologies employed, this guide aims to provide researchers, scientists, and drug development professionals with a valuable resource for their own investigations.
Comparative Docking Performance of Thiourea Derivatives
The following tables summarize the docking scores and binding energies of various thiourea derivatives against their respective target enzymes, as reported in recent literature. Lower docking scores and binding energies are indicative of a more favorable binding interaction.
Antibacterial Targets
Thiourea derivatives have shown significant promise in combating antibiotic resistance by targeting essential bacterial enzymes.[3][4][5] Key targets include those involved in cell wall synthesis and DNA replication.
| Thiourea Derivative | Target Enzyme | PDB ID | Docking Software | Docking Score (kcal/mol) | Native Ligand Score (kcal/mol) | Reference |
| 1,3-dibenzoylthiourea (DBTU) | PBP2a (MRSA) | 4CJN | MOE 2022.02 | < -5.75 | QLN: -5.75 | [3] |
| Benzoylthiourea (BTU) | PBP2a (MRSA) | 4CJN | MOE 2022.02 | > -5.75 | QLN: -5.75 | [3] |
| 1,3-dibenzoylthiourea (DBTU) | FaBH (M. tuberculosis) | 2QO0 | MOE 2022.02 | < -4.7935 | D1T: -4.7935 | [3] |
| Benzoylthiourea (BTU) | FaBH (M. tuberculosis) | 2QO0 | MOE 2022.02 | > -4.7935 | D1T: -4.7935 | [3] |
| 1,3-dibenzoylthiourea (DBTU) | Muramyl ligase (E. coli) | 2Y1O | MOE 2022.02 | Higher than T26 | T26 | [3] |
| Benzoylthiourea (BTU) | Muramyl ligase (E. coli) | 2Y1O | MOE 2022.02 | Higher than T26 | T26 | [3] |
| Compound 8 (Thiadiazole moiety) | E. coli DNA B gyrase | - | - | IC50: 0.33 µM | Novobiocin: 0.28 µM | [5] |
| Compound 8 (Thiadiazole moiety) | E. coli Topoisomerase IV | - | - | IC50: 19.72 µM | Novobiocin: 10.65 µM | [5] |
Anticancer Targets
In the realm of oncology, thiourea derivatives are being investigated as inhibitors of protein kinases and other enzymes that play a crucial role in tumor growth and proliferation.[1][6][7]
| Thiourea Derivative | Target Enzyme | PDB ID | Docking Software | Binding Energy (kcal/mol) | Reference |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | K-Ras | - | - | - | [1] |
| Naproxen Derivative 16 | EGFR | 1M17 | AutoDock Vina | High Potential | [6][8] |
| Naproxen Derivative 17 | EGFR | 1M17 | AutoDock Vina | High Potential | [6][8] |
| Naproxen Derivative 20 | EGFR | 1M17 | OEDocking | High Potential | [6][8] |
| Naproxen Derivative 16 | AKT2 | 3E87 | AutoDock Vina | High Potential | [6][8] |
| Naproxen Derivative 17 | AKT2 | 3E87 | AutoDock Vina | High Potential | [6][8] |
| Naproxen Derivative 1 | AKT2 | 3E87 | OEDocking | High Potential | [6][8] |
| Naproxen Derivative 16 | VEGFR1 | 3HNG | AutoDock Vina | High Potential | [6][8] |
| Naproxen Derivative 17 | VEGFR1 | 3HNG | AutoDock Vina | High Potential | [6][8] |
| Naproxen Derivative 20 | VEGFR1 | 3HNG | OEDocking | High Potential | [6][8] |
| Thiourea-iron (III) Complex 2 | NUDT5 | - | AutoDock | Stable Interaction | [7] |
| Thiourea-iron (III) Complex 6 | NUDT5 | - | AutoDock | Stable Interaction | [7] |
Antiviral Targets (COVID-19)
The global pandemic spurred research into novel antiviral agents, with thiourea derivatives being explored as potential inhibitors of key SARS-CoV-2 enzymes.[9]
| Thiourea Derivative | Target Enzyme | PDB ID | Docking Software | Binding Affinity (kcal/mol) | Reference |
| ZG-series compounds | NSP12 (RdRp) | 7BV2 | - | -9.06 to -8.00 | [9] |
| BB IV-46 | Spike Protein RBD | - | - | -127.0 kJ/mol (Binding Free Energy) | [10] |
| BB V-19 | Spike Protein RBD | - | - | -29.30 kJ/mol (Binding Free Energy) | [10] |
Experimental Protocols for Molecular Docking
The methodologies outlined below are representative of the general procedures followed in the cited molecular docking studies. Specific parameters may vary between studies.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the thiourea derivatives are typically drawn using chemical drawing software (e.g., ChemDraw) and then optimized for their conformational energy using programs like Chem3D. The structures are saved in a suitable format (e.g., .mol or .pdb).
-
Protein Preparation: The crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are generally removed. Hydrogen atoms are added to the protein structure, and the protein is energy minimized using force fields like AMBER or CHARMM. The prepared protein is saved in a .pdbqt format for use with AutoDock or a similar format for other docking software.
2. Docking Simulation:
-
Grid Box Definition: A grid box is defined around the active site of the enzyme. The dimensions and center of the grid are chosen to encompass the binding pocket where the native ligand binds or where key catalytic residues are located.
-
Docking Algorithm: A docking program such as AutoDock Vina, MOE-Dock, or OEDocking is used to perform the docking calculations. These programs employ search algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the defined grid box.
-
Scoring Function: The program then uses a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each docked pose. The pose with the lowest binding energy is typically considered the most favorable.
3. Analysis of Docking Results:
-
Binding Mode Analysis: The best-docked poses are visualized and analyzed to understand the binding mode of the thiourea derivative within the active site of the enzyme. This includes identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the surrounding amino acid residues.
-
Comparison with Controls: The docking scores and binding interactions of the thiourea derivatives are often compared with those of a known inhibitor or the native substrate of the enzyme to validate the docking protocol and assess the potential of the new compounds.
Visualizing the Research Framework
The following diagrams, generated using the DOT language, illustrate the typical workflow of a comparative docking study, a hypothetical signaling pathway involving a target enzyme, and the logical structure of the comparative analysis.
Caption: Experimental workflow for a typical comparative docking study.
Caption: Inhibition of a signaling pathway by a thiourea derivative.
Caption: Logical relationship of the comparative analysis.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 4. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and molecular docking study of novel COVID-19 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Experimental and In Silico Results for Thiourea Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The integration of computational (in silico) methods with traditional experimental (in vitro and in vivo) validation has become a pivotal strategy in modern drug discovery. This guide provides an objective comparison of the predicted and experimentally verified bioactivities of thiourea and its derivatives, a class of compounds renowned for their diverse therapeutic potential. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to offer a clear and comprehensive resource for researchers in the field.
Thiourea and its analogues have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects. Computational studies, particularly molecular docking and quantitative structure-activity relationship (QSAR) analyses, have been instrumental in predicting the interactions of these compounds with various biological targets. This guide delves into the correlation between these in silico predictions and the tangible results obtained from laboratory experiments.
Data Presentation: In Silico vs. Experimental Findings
The following tables summarize the quantitative data from various studies on thiourea derivatives, offering a direct comparison between the predicted activity from computational models and the measured activity from experimental assays.
Table 1: Comparison of In Silico Predictions and In Vitro Anticancer Activity of Thiourea Derivatives
| Compound ID | In Silico Target | In Silico Docking Score (kcal/mol) | In Vitro Cell Line | In Vitro IC50 (µM) | Reference |
| Fluorinated Pyridine Derivative 4a | Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) | Not specified | HepG2 | 4.8 µg/mL | [1] |
| Thiazole Derivative 12 | Not specified | Not specified | Breast Cancer | 0.10 ± 0.01 | [2] |
| 1,3,4-Thiadiazine-Thiourea Derivatives 52a-52c | VEGFR2, B-RAF, MMP9 | Not specified | A549 | Not specified | |
| 8-Hydroxyquinoline Thiourea Derivative 5b | PARP1 | -8.5 | MCF-7 | 0.5 | |
| 8-Hydroxyquinoline Thiourea Derivative 6b | Bcl-xL | -9.1 | MDA-MB-231 | 21.2 | [3] |
Table 2: Comparison of In Silico Predictions and In Vitro Enzyme Inhibitory Activity of Thiourea Derivatives
| Compound ID | Target Enzyme | In Silico Docking Score (kcal/mol) | In Vitro IC50 / Ki | Reference |
| Benzothiazole-Thiourea Hybrid BT2 | Mushroom Tyrosinase | Not specified | IC50 = 1.3431 ± 0.0254 µM, Ki = 2.8 µM | [4][5] |
| Naproxen Derivative 4 | 5-Lipoxygenase (5-LOX) | Not specified | IC50 comparable to Zileuton | [6] |
| Naproxen Derivative 17 | COX-2 | -14.90 | Not specified | [7][8] |
| Naproxen Derivative 17 | 5-LOX | -9.57 | Not specified | [7][8] |
| Unsymmetrical Thiourea 15 | Lipoxygenase & Xanthine Oxidase | Not specified | Good activity | [9] |
| Bis-thiourea derivative 4 | Mushroom Tyrosinase | Not specified | Outperformed kojic acid | [10] |
Table 3: Comparison of In Silico Predictions and In Vitro Antimicrobial Activity of Thiourea Derivatives
| Compound ID | Predicted Target | In Silico Docking Score (kcal/mol) | Organism | In Vitro MIC (µg/mL) | Reference |
| Fluorinated Pyridine Derivative 4a | Not specified | Not specified | Various bacteria | 1.95 to 15.63 | [1] |
| Thiourea Derivative 8 | E. coli DNA gyrase B, E. coli Topoisomerase IV, DHFR | Not specified | Various bacteria & fungi | 0.95 ± 0.22 to 3.25 ± 1.00 | [11] |
| Thiourea Derivative TD4 | Not specified | Not specified | MRSA | 2-16 | [12] |
| Thiourea-Uracil Derivative TUU-08 | DHFR | Not specified | Aspergillus niger | 7.5 ± 2.11 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of thiourea bioactivity.
Anticancer Activity Assessment: MTT Assay
The cytotoxic activity of thiourea derivatives against various cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the thiourea derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rats
The in vivo anti-inflammatory activity of thiourea derivatives is frequently evaluated using the carrageenan-induced paw edema model in rats.[6][14]
-
Animal Grouping: Wistar albino rats are divided into several groups: a control group, a standard drug group (e.g., receiving naproxen), and test groups receiving different doses of the thiourea derivatives.
-
Compound Administration: The compounds are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Enzyme Inhibition Assays
The inhibitory potential of thiourea derivatives against specific enzymes is determined using various in vitro assays.
-
Tyrosinase Inhibition Assay: The assay is typically performed using mushroom tyrosinase with L-DOPA as the substrate.[4][5][10] The formation of dopachrome is monitored spectrophotometrically, and the IC50 value is determined.
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: The inhibitory activity against COX-1, COX-2, and 5-LOX is assessed using enzyme immunoassay (EIA) kits or by measuring the production of prostaglandins or leukotrienes.[6][15]
Antimicrobial Activity Assessment: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of thiourea derivatives against various bacterial and fungal strains is determined using the broth microdilution method.[12][16]
-
Preparation of Inoculum: Bacterial or fungal suspensions are prepared and adjusted to a specific concentration.
-
Serial Dilution: The thiourea compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the bioactivity of thiourea derivatives.
Caption: General workflow for the cross-validation of in silico and experimental results for thiourea derivatives.
Caption: Potential anticancer signaling pathways inhibited by thiourea derivatives.[1][17][18]
Caption: Anti-inflammatory mechanism of thiourea derivatives via inhibition of COX and LOX pathways.[6][7][8][15]
References
- 1. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. core.ac.uk [core.ac.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors [mdpi.com]
- 12. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and antimicrobial activity of new thiourea-uracil derivatives: Anti-biofilm, ROS, DHFR, computational and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 15. Anti-Inflammatory Screening of Thiourea Derivatives Based on Molecular Docking Studies - Sinteza 2022 [portal.sinteza.singidunum.ac.rs]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential: New Thiourea Derivatives Outperform Existing Enzyme Inhibitors
A comprehensive analysis of novel thiourea-based compounds reveals significant inhibitory activity against key enzymatic targets, heralding a new wave of potential therapeutic agents. This guide provides a direct comparison of these emerging derivatives against established inhibitors, supported by experimental data and detailed methodologies, offering researchers and drug development professionals a clear perspective on their potential.
Thiourea and its derivatives have long been recognized for their broad spectrum of biological activities. Recent research has intensified the focus on these compounds as potent enzyme inhibitors, with new derivatives demonstrating enhanced efficacy and selectivity against critical enzymes implicated in various diseases. This comparative guide synthesizes the latest findings on the performance of these novel thiourea derivatives, benchmarking them against existing, clinically relevant inhibitors.
Comparative Inhibitory Performance: A Data-Driven Overview
The inhibitory potential of new thiourea derivatives has been evaluated against several key enzyme classes, including carbonic anhydrases, kinases, urease, and cholinesterases. The following tables summarize the quantitative data, offering a clear comparison of the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that play a crucial role in pH regulation and are implicated in diseases such as glaucoma, epilepsy, and cancer. Novel thiourea derivatives have shown promising inhibitory activity against various CA isoforms.
| Compound Class | Specific Derivative | Target Isoform | IC50 / Ki | Existing Inhibitor | Target Isoform | IC50 / Ki |
| Chiral Thiourea Derivatives | Compound 5a | hCA I | Ki: 3.4 µM[1][2] | Acetazolamide | hCA I | Ki: 278.8 nM[3] |
| Compound 5a | hCA II | Ki: 8.7 µM[1][2] | Acetazolamide | hCA II | IC50: 20.0 nM[4] | |
| Compound 5c | hCA I | Ki: 7.6 µM[1] | ||||
| Benzimidazole-Thioureas | Compound 9b | hCA I | Ki: 73.6 µM[1] | |||
| Compound 9b | hCA II | Ki: 44.2 µM[1] | ||||
| Coumarin-Thiourea Hybrids | Compound 4b | hCA IX | Ki: 78.5 nM[5] | Acetazolamide | hCA IX | IC50: 30 nM[6] |
| Compound 4b | hCA XIII | Ki: 76.3 nM[5] | ||||
| Sulfonamide-Thioureas | Compound 9 | hCA II | IC50: 0.18 µM[7] | Brinzolamide | hCA II | IC50: 3.2 nM[6] |
| Compound 11 | hCA IX | IC50: 0.17 µM[7] | Dorzolamide | hCA II | IC50: 0.18 nM[6] | |
| Compound 12 | hCA XII | IC50: 0.58 µM[7] |
Kinase Inhibition
Kinases are pivotal in cellular signaling, and their dysregulation is a hallmark of cancer. Novel thiourea derivatives have emerged as potent kinase inhibitors, targeting pathways such as JAK-STAT.
| Compound Class | Specific Derivative | Target Kinase | % Inhibition / IC50 | Existing Inhibitor | Target Kinase | IC50 |
| Thiourea-tethered Benzodiazepinones | Compound 5i | JAK-3 | 68.28% inhibition[8] | Tofacitinib | JAK3 | ~5 nM |
| Pyrazole-Thioureas | Compound 40 | EGFR | IC50: 0.07 µM[9] | Erlotinib | EGFR | IC50: 0.03 µM[9] |
Urease Inhibition
Urease is a nickel-containing enzyme crucial for the survival of pathogenic bacteria like Helicobacter pylori. Thiourea derivatives, as substrate analogs, are effective urease inhibitors.
| Compound Class | Specific Derivative | Target Urease | IC50 | Existing Inhibitor | Target Urease | IC50 |
| N-monoarylacetothioureas | N/A | Canavalia ensiformis | N/A | Thiourea (standard) | Canavalia ensiformis | 0.504 mM[10] |
| Arylthioureas | LaSMMed 124 | Canavalia ensiformis | 0.464 mM[10] | |||
| Bis-Acyl-Thioureas | UP-1 | Jack Bean | 1.55 µM[11] | Thiourea (standard) | Jack Bean | 0.97 µM[11] |
| UP-2 | Jack Bean | 1.66 µM[11] | ||||
| UP-3 | Jack Bean | 1.69 µM[11] |
Cholinesterase Inhibition
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets in the management of Alzheimer's disease. Certain thiourea derivatives have demonstrated notable anti-cholinesterase activity.
| Compound Class | Specific Derivative | Target Enzyme | IC50 | Existing Inhibitor | Target Enzyme | IC50 |
| Unsymmetrical Thioureas | Compound 3 | AChE | 50 µg/mL[4][12] | Galantamine | AChE | N/A |
| Compound 3 | BChE | 60 µg/mL[4][12] | Galantamine | BChE | N/A | |
| Compound 4 | AChE | 58 µg/mL[12] | Donepezil | AChE | 6.7 nM[12] | |
| Compound 4 | BChE | 63 µg/mL[12] | Rivastigmine | AChE | 4.3 nM[12] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key enzyme inhibition assays are provided below.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against carbonic anhydrase is determined using a colorimetric in vitro assay based on the enzyme's esterase activity.
-
Principle: The assay measures the CA-catalyzed hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. A decrease in this rate in the presence of a test compound indicates inhibition.[13]
-
Materials:
-
Human or bovine erythrocyte Carbonic Anhydrase (CA) enzyme.
-
p-Nitrophenyl acetate (p-NPA) as the substrate.
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control.
-
Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.4-8.3).
-
Organic solvent (DMSO or acetonitrile) to dissolve the substrate and test compounds.
-
-
Procedure:
-
Prepare working solutions of the CA enzyme, substrate, and inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, inhibitor solution (or DMSO for control), and the CA enzyme solution.
-
Pre-incubate the enzyme and inhibitor at room temperature for 10-15 minutes to allow for binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.
-
The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
IC50 values are determined by plotting the percent inhibition against a range of inhibitor concentrations.
-
Kinase Inhibition Assay
The inhibitory effect on kinases is typically assessed through in vitro assays that measure the phosphorylation of a substrate.
-
Principle: The assay quantifies the activity of a specific kinase by measuring the transfer of a phosphate group from ATP to a substrate peptide or protein. The amount of phosphorylated product is detected, often using fluorescence or luminescence-based methods. Inhibition is observed as a decrease in the signal.[14]
-
Materials:
-
Recombinant kinase enzyme.
-
Kinase-specific substrate.
-
ATP and MgCl2.
-
Test compounds and a known kinase inhibitor as a positive control.
-
Kinase assay buffer.
-
Detection reagents (e.g., fluorescently labeled antibody specific for the phosphorylated substrate).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the kinase enzyme, substrate, and test compound.
-
Initiate the kinase reaction by adding a solution of ATP and MgCl2.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and add the detection reagents.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response curve of the inhibitor.
-
Urease Inhibition Assay (Berthelot Method)
The Berthelot (or indophenol) method is a common colorimetric assay to screen for urease inhibitors by quantifying ammonia production.[8]
-
Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The produced ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this compound, measured between 625 and 670 nm, is proportional to the urease activity.[8]
-
Materials:
-
Urease enzyme (e.g., from Jack Bean).
-
Urea substrate solution.
-
Test compounds and a standard inhibitor (e.g., Thiourea).
-
Phosphate buffer.
-
Phenol reagent and alkali-hypochlorite solution (Berthelot's reagents).
-
-
Procedure:
-
Add the test compound, urease enzyme solution, and buffer to the wells of a 96-well plate.
-
Pre-incubate the mixture to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the urea substrate solution.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Stop the reaction and add the Berthelot's reagents for color development.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
The percentage of urease inhibition is calculated using the formula: % Inhibition = [1 - (OD_test / OD_control)] * 100.[8]
-
IC50 values are determined from the dose-response curve.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The Ellman's assay is a widely used spectrophotometric method for measuring AChE activity and screening for its inhibitors.[15]
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.[15][16]
-
Materials:
-
Acetylcholinesterase (AChE) enzyme.
-
Acetylthiocholine iodide (ATChI) as the substrate.
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Test compounds and a known AChE inhibitor (e.g., Donepezil or Galantamine).
-
Tris-HCl or phosphate buffer (pH 8.0).
-
-
Procedure:
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound.
-
Add the AChE enzyme solution to each well (except the blank).
-
Pre-incubate the plate for a short period.
-
Initiate the reaction by adding the ATChI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percent inhibition is determined by comparing the reaction rates with and without the inhibitor.
-
IC50 values are calculated from the resulting dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and the general workflow for inhibitor screening.
Caption: The JAK-STAT signaling pathway, a key target for kinase inhibitors.[9][17][18][19][20]
Caption: A generalized experimental workflow for enzyme inhibitor screening.[8]
The compelling data presented in this guide underscore the significant promise of new thiourea derivatives as a versatile class of enzyme inhibitors. Their potent activity, in some cases surpassing that of established drugs, warrants further investigation and development. The detailed protocols and visual aids provided herein are intended to facilitate this endeavor, empowering researchers to build upon these findings and accelerate the discovery of next-generation therapeutics.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [PDF] Role of Cholinergic Signaling in Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. shutterstock.com [shutterstock.com]
- 10. academic.oup.com [academic.oup.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Cholinesterase inhibitors as Alzheimer's therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 19. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
Unveiling the Potent Potential of Thiourea Compounds: A Comparative Structural Analysis
For researchers, scientists, and drug development professionals, the quest for novel bioactive molecules is a continuous endeavor. Among the myriad of scaffolds explored in medicinal chemistry, thiourea derivatives have emerged as a privileged class of compounds, exhibiting a remarkable spectrum of biological activities. This guide provides a comprehensive comparative analysis of the structural features of bioactive thiourea compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in the design and development of next-generation therapeutics.
Thiourea and its derivatives are characterized by the presence of a central thiocarbonyl group flanked by two nitrogen atoms. This core structure serves as a versatile template that can be readily functionalized with a wide array of substituents, allowing for the fine-tuning of their physicochemical and pharmacological properties. The ability of the thiourea moiety to form stable hydrogen bonds with biological targets, such as enzymes and receptors, is a key determinant of their bioactivity.[1] Furthermore, the sulfur atom can participate in various interactions, contributing to the overall binding affinity and mechanism of action.[2]
Deciphering the Structure-Activity Relationship: A Quantitative Overview
The biological activity of thiourea compounds is intricately linked to the nature and position of the substituents on the nitrogen atoms. A systematic analysis of structure-activity relationships (SAR) has revealed several key features that govern their efficacy as anticancer, antimicrobial, antioxidant, and enzyme inhibitory agents.
A quantitative comparison of the bioactivity of representative thiourea derivatives is presented in the table below, highlighting the impact of different structural modifications on their potency.
| Compound ID | Structure | Target/Activity | IC50/MIC (µM) | Reference Compound | Reference IC50/MIC (µM) |
| Anticancer Agents | |||||
| UP-1 | N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))bis(2,4-dichlorobenzamide) | MG-U87 (Glioblastoma) | 2.496 ± 0.0324 | - | - |
| UP-2 | N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))diheptanamide | MG-U87 (Glioblastoma) | 2.664 ± 0.1298 | - | - |
| UP-3 | N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutanamide | MG-U87 (Glioblastoma) | 2.459 ± 0.0656 | - | - |
| Diarylthiourea 4 | N-(p-tolyl)-N'-(4-(trifluoromethyl)phenyl)thiourea | MCF-7 (Breast Cancer) | 338.33 ± 1.52 | - | - |
| Antimicrobial Agents | |||||
| TD4 | 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)thiourea | S. aureus (MRSA) | 2 | Oxacillin | >256 |
| L4 | N-(diphenylcarbamothioyl)cyclohexanecarboxamide | S. epidermidis | - (Good activity) | - | - |
| Antioxidant Agents | |||||
| 2a | 4-[3-(phenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | DPPH radical scavenging | - (More active than BHT) | BHT | - |
| 2c | 4-[3-(4-chlorophenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | ABTS radical scavenging | 1.08 ± 0.44 | α-TOC | - |
| Enzyme Inhibitors | |||||
| b19 | N-(4-chlorophenyl)-2-(phenylamino)ethanethioamide | Urease (H. pylori) | 0.16 ± 0.05 | Acetohydroxamic acid (AHA) | 27.2 ± 1.2 |
| 2e | 4-[3-(4-fluorophenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | Tyrosinase | - (Best in series) | - | - |
| 2g | 4-[3-(4-methylphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | α-amylase & α-glucosidase | - (Best in series) | - | - |
Key Structural Insights for Drug Design
The data presented above, along with numerous other studies, provide valuable insights for the rational design of novel thiourea-based therapeutic agents:
-
Aromatic and Heterocyclic Substituents: The presence of aromatic or heterocyclic rings on one or both nitrogen atoms is a common feature in many bioactive thiourea compounds. These groups can engage in π-π stacking and hydrophobic interactions with the target protein, enhancing binding affinity.[2]
-
Electron-Withdrawing and Donating Groups: The electronic properties of the substituents on the aromatic rings play a crucial role in modulating activity. Electron-withdrawing groups, such as halogens or nitro groups, can influence the acidity of the N-H protons and the hydrogen bonding capacity of the molecule.
-
Lipophilicity: The overall lipophilicity of the compound, often influenced by the nature of the substituents, affects its ability to cross cell membranes and reach its intracellular target.[3]
-
Steric Factors: The size and shape of the substituents can impact the conformational flexibility of the thiourea backbone and its ability to fit into the binding pocket of the target.
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and comparability of bioactivity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of thiourea compounds.
Synthesis of N,N'-Disubstituted Thioureas
A general and efficient method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine.[4]
-
In situ generation of Isothiocyanate: To a solution of a substituted benzoyl chloride (1 equivalent) in anhydrous acetone, add ammonium thiocyanate (1 equivalent). Reflux the mixture for 1 hour to generate the corresponding benzoyl isothiocyanate in situ.
-
Thiourea Formation: Cool the reaction mixture to room temperature and add a solution of the desired primary or secondary amine (1 equivalent) in acetone. Reflux the mixture for an additional 1-2 hours.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[2][5][6][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiourea compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][8][9]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Prepare two-fold serial dilutions of the thiourea compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.[1][10][11][12][13]
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Prepare serial dilutions of the thiourea compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Reaction: Mix the DPPH solution with different concentrations of the test compounds or the standard.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is the concentration of the compound that causes 50% inhibition of the DPPH radical.
Enzyme Inhibition Assay: Urease Inhibition
This assay measures the ability of a compound to inhibit the activity of the urease enzyme, which is a virulence factor for bacteria like Helicobacter pylori.[14][15][16][17][18]
-
Reaction Mixture: In a 96-well plate, mix the urease enzyme solution with the thiourea compound at various concentrations and incubate for a short period.
-
Substrate Addition: Add a solution of urea (the substrate) to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined time.
-
Detection of Ammonia: Stop the reaction and measure the amount of ammonia produced using a colorimetric method (e.g., the indophenol method).
-
Calculation: Calculate the percentage of urease inhibition for each compound concentration and determine the IC50 value.
Visualizing the Molecular Landscape
To better understand the relationships and processes involved in the study of bioactive thiourea compounds, graphical representations are invaluable. The following diagrams, generated using the DOT language, illustrate key concepts.
Caption: Experimental workflow for the discovery and development of bioactive thiourea compounds.
Caption: A general pharmacophore model for bioactive thiourea compounds.
Caption: A representative signaling pathway inhibited by a bioactive thiourea compound.
Conclusion
Thiourea derivatives represent a highly promising and versatile scaffold in the field of drug discovery. Their synthetic accessibility, coupled with the ability to modulate their biological activity through structural modifications, makes them attractive candidates for the development of novel therapeutic agents. This guide has provided a comparative analysis of their structural features, quantitative bioactivity data, and detailed experimental protocols to facilitate further research and development in this exciting area. The continued exploration of the vast chemical space of thiourea compounds, guided by the principles of medicinal chemistry and structure-based drug design, holds the potential to deliver new and effective treatments for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 16. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
Confirming the Structure of Synthesized (4-Acetylphenyl)thiourea with Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of mass spectrometry data for confirming the structure of (4-Acetylphenyl)thiourea, offering insights into its expected fragmentation patterns and outlining experimental protocols. This guide also briefly discusses alternative analytical methods that can be used in conjunction with mass spectrometry for comprehensive structural elucidation.
Introduction to this compound
This compound, with the chemical formula C9H10N2OS, is an organic compound that incorporates both an acetophenone and a thiourea moiety. Its chemical structure dictates its physicochemical properties and potential biological activity. Accurate confirmation of its synthesized structure is paramount before proceeding with further studies. Mass spectrometry is a powerful analytical technique for this purpose, providing information about the molecule's mass and its fragmentation pattern, which serves as a molecular fingerprint.
Mass Spectrometry Analysis: Expected vs. Experimental Data
The confirmation of the structure of this compound via mass spectrometry relies on matching the experimentally observed mass-to-charge ratios (m/z) of the molecular ion and its fragments with the theoretically expected values. The expected fragmentation can be predicted by considering the cleavage of the weakest bonds and the formation of stable ions from the parent molecule.
The molecular weight of this compound is approximately 194.25 g/mol . Therefore, the molecular ion peak [M]+• is expected to be observed at an m/z of 194.
The fragmentation of this compound is anticipated to occur at several key positions, primarily influenced by the acetophenone and thiourea functional groups. The major expected fragmentation pathways include:
-
Loss of a methyl radical (•CH3) from the acetyl group, leading to a stable acylium ion.
-
Cleavage of the C-N bond between the phenyl ring and the thiourea group.
-
Fragmentation of the thiourea moiety , which can involve the loss of SH, NH3, or CS.
A comparison of the expected m/z values for key fragments with hypothetical experimental data is presented in the table below.
| Expected Fragment | Structure of Fragment Ion | Expected m/z | Hypothetical Experimental m/z |
| Molecular Ion | [C9H10N2OS]+• | 194 | 194 |
| Loss of •CH3 | [M - CH3]+ | 179 | 179 |
| (4-aminophenyl)thiourea cation | [C7H8N2S]+• | 152 | 152 |
| Acetylphenyl cation | [C8H7O]+ | 119 | 119 |
| Benzoyl cation | [C7H5O]+ | 105 | 105 |
| Phenyl cation | [C6H5]+ | 77 | 77 |
Experimental Protocol for Mass Spectrometry
The following is a generalized protocol for the analysis of synthesized this compound using an Electron Ionization Mass Spectrometer (EI-MS).
1. Sample Preparation:
- Dissolve a small amount (approximately 1 mg) of the synthesized this compound in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
- Ensure the sample is fully dissolved before introduction into the mass spectrometer.
2. Instrument Parameters:
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Ion Source Temperature: 200-250 °C
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: m/z 50-300
- Inlet System: Direct insertion probe or gas chromatography (GC) inlet.
3. Data Acquisition:
- Introduce a small volume of the prepared sample into the ion source.
- Acquire the mass spectrum over the specified scan range.
- Record the relative abundance of each ion.
4. Data Analysis:
- Identify the molecular ion peak.
- Analyze the fragmentation pattern and compare the observed m/z values with the expected fragmentation pathways.
- Utilize mass spectral libraries for comparison, if available.
Alternative Analytical Techniques
While mass spectrometry is a primary tool for structure confirmation, its data should be corroborated with other analytical techniques for unambiguous structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This allows for the precise mapping of the molecular skeleton.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic peaks for N-H, C=O, and C=S bonds would be expected.
Workflow for Structural Confirmation
The logical workflow for confirming the structure of a synthesized compound like this compound involves a multi-faceted analytical approach.
Caption: Workflow for the structural confirmation of synthesized compounds.
By integrating data from these complementary techniques, researchers can achieve a high level of confidence in the structure of their synthesized compounds, which is a cornerstone of reliable and reproducible scientific research.
Safety Operating Guide
Essential Safety and Operational Guide for Handling (4-Acetylphenyl)thiourea
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of (4-Acetylphenyl)thiourea. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the safety profiles of the structurally related compounds thiourea and N-acetylthiourea.[1] It is imperative to handle this compound with extreme caution, assuming it may possess similar hazardous properties.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields.[2][3] A face shield should be worn in situations with a high risk of splashing.[2] | Ensure eye protection meets appropriate standards (e.g., NIOSH in the US or EN 166 in the EU).[1] Do not wear contact lenses.[3] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber, PVC).[1][3][4] | Inspect gloves for integrity before each use.[1] Use proper glove removal techniques to avoid skin contact.[1] Dispose of contaminated gloves as hazardous waste.[1] Wash hands thoroughly after handling.[1][5] |
| Respiratory Protection | A NIOSH-approved respirator is required when working outside a fume hood, if ventilation is inadequate, or if dust is generated.[1][2][6] A dust mask or particulate filter respirator is recommended for handling the solid form.[4][5] | Ensure proper fit and training before using a respirator.[1] |
| Protective Clothing | A lab coat, overalls, or a full chemical-protective suit.[1][4] Wear safety footwear or safety gumboots.[3] | Contaminated work clothes should be laundered separately and not taken home.[7] |
Operational Plan: Step-by-Step Handling Procedures
All operations involving this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][5]
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leaks.[1]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, oxidizing agents, and acrolein.[3][6][7]
-
The storage area should be clearly labeled with appropriate hazard warnings and access should be restricted.[1][4]
2. Weighing and Transferring:
-
Handle the solid compound within a chemical fume hood to control dust.[5]
-
Use the smallest practical quantity for the experiment to minimize waste and potential exposure.[1]
-
Avoid generating dust during handling.[3] Use dry, clean-up procedures if any material is spilled.[3]
3. Dissolving and Solution Handling:
-
When preparing solutions, do so within a chemical fume hood.
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
If a face shield is not already in use, it is highly recommended during this step.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[1][5][8]
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled and sealed hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: All waste must be disposed of through the institution's hazardous waste management program.[1][5] Do not empty into drains or release into the environment.[8][9]
Emergency Procedures
-
Spill Management:
-
Minor Spill: Evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an absorbent, non-reactive material to avoid raising dust.[1][3] Collect the spilled material using non-sparking tools and place it in a sealed, labeled container for disposal.[1][3]
-
Major Spill: Evacuate the area and alert emergency responders.[3] Prevent the spill from entering drains or water courses.[3]
-
-
First Aid:
-
Ingestion: DO NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[2][5] Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing.[7] Seek medical attention if irritation develops.
-
Inhalation: Move the person to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.
-
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
